2-Piperidinecarboxylicacid,6--,-
Description
BenchChem offers high-quality 2-Piperidinecarboxylicacid,6--,- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Piperidinecarboxylicacid,6--,- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
161431-60-3 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2R,6S)-6-(hydroxymethyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c9-4-5-2-1-3-6(8-5)7(10)11/h5-6,8-9H,1-4H2,(H,10,11)/t5-,6+/m0/s1 |
InChI Key |
OIHIUNWHKBRWJW-NTSWFWBYSA-N |
SMILES |
C1CC(NC(C1)C(=O)O)CO |
Isomeric SMILES |
C1C[C@H](N[C@H](C1)C(=O)O)CO |
Canonical SMILES |
C1CC(NC(C1)C(=O)O)CO |
Synonyms |
2-Piperidinecarboxylicacid,6-(hydroxymethyl)-,cis-(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to (S)-6-Oxo-2-piperidinecarboxylic Acid: A Chiral Synthon for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-6-Oxo-2-piperidinecarboxylic acid, also known as 6-Oxo-L-pipecolic acid or L-Pyrohomoglutamic acid, is a chiral cyclic amino acid derivative that has garnered significant attention in the field of medicinal chemistry and drug development. Its rigid, stereochemically defined structure makes it an invaluable chiral building block, or synthon, for the synthesis of complex and biologically active molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-6-Oxo-2-piperidinecarboxylic acid, with a focus on its role in the development of novel therapeutics.
Core Chemical and Physical Properties
(S)-6-Oxo-2-piperidinecarboxylic acid is a white to off-white crystalline solid. A summary of its key chemical and physical properties is presented in the table below.[1][2]
| Property | Value | Source |
| Molecular Formula | C₆H₉NO₃ | [1][2] |
| Molecular Weight | 143.14 g/mol | [1][2] |
| CAS Number | 34622-39-4 | [1] |
| IUPAC Name | (2S)-6-oxopiperidine-2-carboxylic acid | [2] |
| Synonyms | 6-Oxo-L-pipecolic acid, (S)-2-Piperidone-6-carboxylic acid, L-Pyrohomoglutamic acid | [1] |
| Appearance | White to off-white crystalline solid | [3] |
| Solubility | Soluble in water and some organic solvents | [3] |
Spectroscopic Characterization
While specific, high-resolution spectra for (S)-6-Oxo-2-piperidinecarboxylic acid are not widely available in public databases, data for the closely related compound 2-piperidinecarboxylic acid can provide valuable reference points.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For 2-piperidinecarboxylic acid, ¹H NMR and ¹³C NMR data are available. These spectra would be expected to be similar to those of (S)-6-Oxo-2-piperidinecarboxylic acid, with the key difference being the presence of a carbonyl group at the 6-position, which would deshield adjacent protons and carbons.
Infrared (IR) Spectroscopy: The IR spectrum of (S)-6-Oxo-2-piperidinecarboxylic acid would be expected to show characteristic peaks for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the carboxylic acid C=O stretch (~1700-1725 cm⁻¹), the amide C=O stretch (~1650 cm⁻¹), and the N-H stretch (~3200-3400 cm⁻¹). An IR spectrum for 2-piperidinecarboxylic acid is available from the NIST WebBook and can serve as a foundational reference.[4]
Synthesis of (S)-6-Oxo-2-piperidinecarboxylic Acid
The synthesis of (S)-6-Oxo-2-piperidinecarboxylic acid can be approached through both chemical and enzymatic routes, with the latter often being preferred for its stereoselectivity.
Chemical Synthesis
A common chemical synthesis approach involves the cyclization of a protected L-glutamic acid derivative.
Illustrative Chemical Synthesis Workflow:
Caption: Biosynthetic pathway of (S)-6-Oxo-2-piperidinecarboxylic acid from L-lysine.
This pathway utilizes enzymes such as L-lysine ε-oxidase or L-lysine ε-aminotransferase to convert the ε-amino group of L-lysine into an aldehyde. [5][6]The resulting intermediate, α-aminoadipic-δ-semialdehyde, then undergoes a spontaneous intramolecular cyclization and subsequent oxidation to yield (S)-6-Oxo-2-piperidinecarboxylic acid.
Applications in Drug Discovery and Development
The rigid, chiral scaffold of (S)-6-Oxo-2-piperidinecarboxylic acid makes it a valuable starting material for the synthesis of a variety of biologically active molecules.
Synthesis of FK506-Binding Protein (FKBP) Inhibitors
(S)-6-Oxo-2-piperidinecarboxylic acid is a key component in the synthesis of potent and selective inhibitors of FK506-binding proteins (FKBPs), particularly FKBP51. [1]FKBP51 is a co-chaperone that has been implicated in a range of stress-related and metabolic disorders. [7] FKBP51 Signaling Pathway and Therapeutic Intervention:
Caption: Simplified FKBP51 signaling pathway and the point of intervention by inhibitors.
FKBP51 is involved in the regulation of the glucocorticoid receptor (GR) and other signaling pathways such as NF-κB and Akt. [8][9]Dysregulation of FKBP51 activity is associated with depression, post-traumatic stress disorder (PTSD), obesity, and type 2 diabetes. [7][9]Inhibitors synthesized from (S)-6-Oxo-2-piperidinecarboxylic acid can modulate these pathways, offering potential therapeutic benefits. [10]
Synthesis of β-Lactam Antibiotics
(S)-6-Oxo-2-piperidinecarboxylic acid can be used to synthesize functionalized β-lactam N-heterocycles. [1]The β-lactam ring is the core structural component of a major class of antibiotics, including penicillins and cephalosporins. [11] Mechanism of Action of β-Lactam Antibiotics:
Caption: The mechanism of action of β-lactam antibiotics on bacterial cell wall synthesis.
β-lactam antibiotics inhibit the activity of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. [12][13]This inhibition leads to a weakened cell wall and ultimately cell lysis, making them effective bactericidal agents. [14][15]The use of (S)-6-Oxo-2-piperidinecarboxylic acid as a starting material allows for the creation of novel β-lactam structures with potentially improved efficacy or a broader spectrum of activity. [16]
Safety and Handling
(S)-6-Oxo-2-piperidinecarboxylic acid is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. [1]Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. It should be stored in a well-ventilated area.
Conclusion
(S)-6-Oxo-2-piperidinecarboxylic acid stands out as a versatile and valuable chiral building block in modern drug discovery. Its well-defined stereochemistry and reactive functional groups provide a robust platform for the synthesis of complex molecular architectures with significant therapeutic potential. From targeting the intricate signaling pathways of FKBP51 in neurological and metabolic diseases to forming the core of novel β-lactam antibiotics, the applications of this synthon are both diverse and impactful. As research continues to uncover new biological targets and synthetic methodologies, the importance of (S)-6-Oxo-2-piperidinecarboxylic acid in the development of next-generation therapeutics is poised to grow.
References
-
β-Lactam antibiotic. In: Wikipedia. ; 2024. Accessed February 13, 2026. [Link]
- Cho H, Uehara T, Bernhardt TG. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery. Proc Natl Acad Sci U S A. 2014;111(17):6431-6436. doi:10.1073/pnas.1402213111
- Katzung BG, Trevor AJ. Katzung & Trevor's Pharmacology: Examination & Board Review. 13th ed. McGraw-Hill; 2021.
-
Acharya T. Beta-Lactam Antibiotics: Mechanism of Action, Resistance. Microbe Online. Published March 31, 2020. Accessed February 13, 2026. [Link]
- Sivils JC, Storer CL, Galigniana MD, Cox MB. FKBP51 and FKBP52 in signaling and disease. Biochim Biophys Acta. 2011;1812(12):1597-1605. doi:10.1016/j.bbadis.2011.08.001
- The Many Faces of FKBP51. Int J Mol Sci. 2019;20(3):551. doi:10.3390/ijms20030551
- Picomolar FKBP inhibitors enabled by a single water-displacing methyl group in bicyclic [4.3.1] aza-amides. Chem Sci. 2021;12(44):14816-14823. doi:10.1039/d1sc04638a
-
FKBP51 affects insulin signaling and consequently glucose uptake. a, b... ResearchGate. Accessed February 13, 2026. [Link]
- The Role of FKBPs in Complex Disorders: Neuropsychiatric Diseases, Cancer, and Type 2 Diabetes Mellitus. Int J Mol Sci. 2024;25(9):5058. doi:10.3390/ijms25095058
- FKBP5/FKBP51-mediated signaling pathways in neuropsychiatric diseases: Insights for biomarker development and targeted therapies. Neurobiol Stress. 2025;39:100762. doi:10.1016/j.ynstr.2025.100762
-
13C NMR (CDCl3, 125 MHz) δ 14.3, 6 - The Royal Society of Chemistry. Accessed February 13, 2026. [Link]
-
(S)-6-OXO-PIPERIDINE-2-CARBOXYLIC ACID. ChemBK. Accessed February 13, 2026. [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Accessed February 13, 2026. [Link]
-
FTIR absorption spectrum (in KBr pellet under complete dry conditions... ResearchGate. Accessed February 13, 2026. [Link]
- The Synthesis of β-Lactams. Org React. 2011;1-235. doi:10.1002/0471264180.or076.01
-
2-Piperidinecarboxylic acid. NIST WebBook. Accessed February 13, 2026. [Link]
-
(S)-6-Oxo-2-piperidinecarboxylic acid. PubChem. Accessed February 13, 2026. [Link]
- Method for producing hydroxy-L-pipecolic acid. US Patent 10,954,539 B2. Published March 23, 2021. Accessed February 13, 2026.
-
β-Lactam synthesis. Organic Chemistry Portal. Accessed February 13, 2026. [Link]
- Novel and Recent Synthesis and Applications of β-Lactams. Curr Org Chem. 2013;17(10):1034-1058. doi:10.2174/1385272811317100003
- Saura-Sanmartin A, Andreu-Ardil L. Stereoselective synthesis of β-lactams: recent examples. Org Biomol Chem. 2023;21(16):3296-3306. doi:10.1039/d3ob00309d
-
Schematic representation of PIP biosynthesis from L-lysine (6). ResearchGate. Accessed February 13, 2026. [Link]
- 5 Combination of 1H and 13C NMR Spectroscopy. In: Structure Elucidation by NMR in Organic Chemistry. ; 2011:183-204.
-
(a – h) Decomposed FTIR spectra of KBr pellets of lyophilized and... ResearchGate. Accessed February 13, 2026. [Link]
-
(a) Biosynthesis of Piperidine from L-Lysine (b) Reaction catalysed by... ResearchGate. Accessed February 13, 2026. [Link]
-
2,6-Dioxo-piperidine-4-carboxylic acid - Optional[FTIR] - Spectrum - SpectraBase. Accessed February 13, 2026. [Link]
- Synthesis of 1-piperideine-6-carboxylic acid produced by L-lysine-epsilon-aminotransferase from the Streptomyces clavuligerus gene expressed in Escherichia coli. J Agric Food Chem. 2007;55(5):1767-1772. doi:10.1021/jf062975u
- Reversion of L-lysine inhibition of penicillin G biosynthesis by 6-oxopiperidine-2-carboxylic acid in Penicillium chrysogenum PQ-96. Appl Microbiol Biotechnol. 1990;34(3):397-398. doi:10.1007/BF00170067
- A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallogr E. 2004;60(Pt 7):o1038-o1039. doi:10.1107/s1600536804011626
-
6-Oxopiperidine-2-carboxylic acid. PubChem. Accessed February 13, 2026. [Link]
Sources
- 1. (S)-2-哌啶酮-6-羧酸 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. (S)-6-Oxo-2-piperidinecarboxylic acid | C6H9NO3 | CID 11126383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 2-Piperidinecarboxylic acid [webbook.nist.gov]
- 5. US10954539B2 - Method for producing hydroxy-L-pipecolic acid - Google Patents [patents.google.com]
- 6. Synthesis of 1-piperideine-6-carboxylic acid produced by L-lysine-epsilon-aminotransferase from the Streptomyces clavuligerus gene expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. FKBP51 and FKBP52 in Signaling and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of FKBPs in Complex Disorders: Neuropsychiatric Diseases, Cancer, and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Picomolar FKBP inhibitors enabled by a single water-displacing methyl group in bicyclic [4.3.1] aza-amides - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04638A [pubs.rsc.org]
- 11. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]
- 13. microbeonline.com [microbeonline.com]
- 14. resources.biomol.com [resources.biomol.com]
- 15. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
6-Oxo-L-pipecolic acid CAS number and structure
CAS Number: 34622-39-4 Synonyms: (S)-6-oxopiperidine-2-carboxylic acid; L-Pyro-alpha-aminoadipic acid; (S)-6-oxopipecolic acid.
Part 1: Executive Technical Summary
6-Oxo-L-pipecolic acid is a non-proteinogenic amino acid and a chiral piperidine derivative characterized by a lactam ring structure. It serves as a critical biomarker in the diagnosis of pyridoxine-dependent epilepsy (PDE-ALDH7A1) and functions as a versatile scaffold in medicinal chemistry for the design of conformationally constrained peptides.
Unlike its precursor L-pipecolic acid, the 6-oxo derivative possesses a carbonyl group at the
Chemical Identity & Constants[1][2][3]
| Property | Data |
| CAS Number | 34622-39-4 (S-isomer) |
| Molecular Formula | |
| Molecular Weight | 143.14 g/mol |
| IUPAC Name | (2S)-6-oxopiperidine-2-carboxylic acid |
| SMILES | OC(=O)[C@@H]1CCCC(=O)N1 |
| InChI Key | FZXCPFJMYOQZCA-BYPYZUCNSA-N |
| Melting Point | 138–140 °C (Experimental) |
| Stereochemistry | L-isomer (S-configuration) |
Part 2: Biochemical Significance & Metabolic Pathway
The Biomarker Paradox in Lysine Catabolism
In normal human physiology, L-lysine is catabolized via the saccharopine pathway. A critical step involves the conversion of
In patients with ALDH7A1 deficiency (Pyridoxine-Dependent Epilepsy), this enzymatic step is blocked.[1][2][3] Consequently,
This stability makes 6-oxo-L-pipecolic acid a superior diagnostic biomarker compared to
Metabolic Pathway Visualization
The following diagram illustrates the diversion from the canonical lysine pathway to the formation of 6-oxo-L-pipecolic acid under pathological conditions.
Caption: Metabolic shunt leading to 6-oxo-L-pipecolic acid accumulation during ALDH7A1 deficiency.[2][4][5]
Part 3: Synthetic Methodologies
For research and drug development, 6-oxo-L-pipecolic acid is typically synthesized via the cyclization of L-
Protocol: Thermal Cyclization from L- -Aminoadipic Acid
This method utilizes the "chiral pool" strategy, ensuring the retention of the (S)-configuration.
Reagents: L-
Step-by-Step Methodology:
-
Esterification:
-
Suspend L-
-aminoadipic acid (10 mmol) in anhydrous methanol (50 mL) at 0°C. -
Dropwise add thionyl chloride (25 mmol) to the suspension.
-
Reflux the mixture for 4 hours until the solution becomes clear.
-
Concentrate in vacuo to yield dimethyl L-
-aminoadipate hydrochloride.
-
-
Lactamization (Cyclization):
-
Dissolve the diester in water and neutralize with saturated
to pH 8.0. -
Extract the free amine into dichloromethane (DCM) or heat the aqueous solution if spontaneous cyclization is slow.
-
Note: For high yield, heat the diester in toluene or xylene (110°C) to induce thermal cyclization, releasing methanol.
-
This yields Methyl (S)-6-oxopipecolate.
-
-
Hydrolysis:
-
Treat the methyl ester with 1N LiOH in THF/Water (1:1) at 0°C for 2 hours.
-
Acidify carefully with 1N HCl to pH 2.0.
-
Extract with ethyl acetate or purify via ion-exchange chromatography (Dowex 50W) to isolate the free acid.
-
-
Purification:
-
Recrystallize from water/ethanol to obtain pure (S)-6-oxo-2-piperidinecarboxylic acid as a white solid.
-
Caption: Chemical synthesis workflow converting linear aminoadipic acid to the cyclic lactam.
Part 4: Applications in Drug Discovery[9][10]
Constrained Peptide Scaffolds
6-Oxo-L-pipecolic acid acts as a homo-pyroglutamic acid . In peptide chemistry, it is used to introduce a rigid
-
Application: Design of peptidomimetics targeting G-protein coupled receptors (GPCRs) where proline or pyroglutamic acid residues are critical for bioactivity.
FKBP Inhibition
Derivatives of 6-oxopipecolic acid serve as the core scaffold for inhibitors of FK506-binding proteins (FKBPs) . The pipecolate ring mimics the binding domain of the immunosuppressant FK506 (Tacrolimus).
-
Mechanism: The 6-oxo group provides an acceptor for hydrogen bonding within the enzyme active site, while the C2-carboxylate allows for further functionalization to improve potency.
Beta-Lactam Antibiotic Intermediates
The chiral piperidine ring is a precursor for the synthesis of novel
References
-
Biomarker Discovery & ALDH7A1 Deficiency
-
Metabolic Pathway Elucidation
-
Chemical Synthesis & Structure
-
(S)-6-Oxo-2-piperidinecarboxylic acid Product Data. Sigma-Aldrich / Merck. Link
-
-
Lysine Catabolism Review
Sources
- 1. Untargeted metabolomics and infrared ion spectroscopy identify biomarkers for pyridoxine-dependent epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
An In-Depth Technical Guide to (S)-2-Piperidone-6-carboxylic Acid: A Chiral Building Block for Drug Discovery
Abstract
(S)-2-Piperidone-6-carboxylic acid, also known as (S)-6-Oxo-2-piperidinecarboxylic acid, is a pivotal chiral building block in modern medicinal chemistry and drug development. Its rigid, cyclic structure, derived from the non-proteinogenic amino acid L-2-aminoadipic acid, provides a valuable scaffold for the stereoselective synthesis of complex molecular architectures. This guide offers a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, in-depth spectroscopic analysis, and a discussion of its applications in the synthesis of pharmacologically active agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.
Introduction
(S)-2-Piperidone-6-carboxylic acid is a delta-lactam derivative of L-pipecolic acid. The inherent chirality and the presence of two distinct functional groups—a lactam and a carboxylic acid—make it a highly sought-after starting material for the synthesis of a wide array of heterocyclic compounds. The piperidine ring is a prevalent motif in numerous natural products and pharmaceuticals, and the stereochemical integrity of this building block is crucial for achieving the desired biological activity and minimizing off-target effects of the final drug candidates. This guide aims to provide a thorough understanding of this compound, from its fundamental properties to its practical applications in synthetic organic chemistry.
Physicochemical Properties
(S)-2-Piperidone-6-carboxylic acid is typically a white to off-white or pale yellow crystalline solid that is soluble in water.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Weight | 143.14 g/mol | [2][3] |
| Molecular Formula | C₆H₉NO₃ | [2][3] |
| CAS Number | 34622-39-4 | [2] |
| Melting Point | 129-134 °C | [4] |
| Appearance | White to yellow solid | [1] |
| Solubility | Soluble in water | [1] |
| Synonyms | (S)-6-Oxo-2-piperidinecarboxylic acid, 6-Oxo-L-pipecolic acid, L-Pyrohomoglutamic acid | [2] |
Synthesis of (S)-2-Piperidone-6-carboxylic Acid
The most common and direct route to (S)-2-Piperidone-6-carboxylic acid is through the intramolecular cyclization of L-2-aminoadipic acid. This reaction is typically achieved by heating the starting material in a suitable solvent, leading to the formation of the six-membered lactam ring.
General Synthesis Workflow
The synthesis proceeds via an intramolecular condensation of the amino group with the distal carboxylic acid group of L-2-aminoadipic acid, with the elimination of a water molecule.
Caption: General workflow for the synthesis of (S)-2-Piperidone-6-carboxylic acid.
Experimental Protocol: Synthesis from L-2-Aminoadipic Acid
This protocol is a representative procedure based on established chemical principles for lactam formation from amino acids.
Materials:
-
L-2-Aminoadipic acid
-
Glacial Acetic Acid
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine L-2-aminoadipic acid with a mixture of glacial acetic acid and deionized water. A typical ratio would be 1:2:8 by weight of amino acid to acetic acid to water.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. If any unreacted starting material precipitates, it can be removed by filtration.
-
Concentration: The filtrate is then concentrated under reduced pressure using a rotary evaporator to remove the bulk of the water and acetic acid.
-
Crystallization: The resulting residue is dissolved in a minimal amount of hot deionized water. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of the product.
-
Isolation and Drying: Collect the crystalline product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield (S)-2-Piperidone-6-carboxylic acid.
Spectroscopic Analysis
The structural confirmation of (S)-2-Piperidone-6-carboxylic acid is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, D₂O): The proton NMR spectrum in D₂O shows characteristic signals for the piperidone ring protons. The chemical shifts (δ) are approximately: 4.18 (t, 1H, CH-COOH), 2.34-2.27 (m, 2H, CH₂), 2.13-2.04 (m, 1H, CH₂), 1.92-1.83 (m, 1H, CH₂), and 1.79-1.69 (m, 2H, CH₂). The broadness of the peaks can be attributed to the conformational flexibility of the ring.
-
¹³C NMR (101 MHz, D₂O): The carbon NMR spectrum provides further structural confirmation with the following approximate chemical shifts (δ): 175.71 and 175.65 (C=O, carboxylic acid and lactam), 54.17 (CH-COOH), 29.91 (CH₂), 24.40 (CH₂), and 17.84 (CH₂).
Infrared (IR) Spectroscopy
The IR spectrum of (S)-2-Piperidone-6-carboxylic acid exhibits characteristic absorption bands for its functional groups:
-
O-H Stretch: A very broad absorption band is observed in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid O-H group.
-
C=O Stretch: Two distinct carbonyl stretching bands are present. The carboxylic acid C=O stretch typically appears around 1710 cm⁻¹, while the lactam C=O stretch is observed at a lower wavenumber, around 1650 cm⁻¹.
-
N-H Stretch: The lactam N-H stretch is usually observed in the region of 3200-3400 cm⁻¹.
-
C-O Stretch: A strong C-O stretching band for the carboxylic acid is expected between 1320 and 1210 cm⁻¹.
Mass Spectrometry
Mass spectrometry of the parent compound will show a molecular ion peak corresponding to its molecular weight of 143.14 g/mol .
Applications in Drug Development and Medicinal Chemistry
(S)-2-Piperidone-6-carboxylic acid serves as a versatile chiral precursor for the synthesis of a variety of complex molecules with potential therapeutic applications.
Synthesis of Functionalized β-Lactams
This compound can be utilized as a starting material for the enzymatic synthesis of functionalized β-lactam N-heterocycles, which are core structures in many antibiotic drugs.
Precursor for FK506-Binding Protein (FKBP) Inhibitors
It is a key reactant in the synthesis of Pro-(S)-C⁵ branched [4.3.1] aza-amide bicycles. These complex structures have been investigated as potential inhibitors of FK506-binding proteins, which are implicated in a range of cellular processes and are targets for immunosuppressive and neuroprotective drugs.
Synthesis of Optically Pure Hydroxymethyl Lactams
(S)-2-Piperidone-6-carboxylic acid can be converted to its ethyl ester, which is then reduced using reagents like lithium borohydride (LiBH₄) to produce optically pure hydroxymethyl lactams. These are valuable intermediates for further synthetic elaborations.
Caption: Key synthetic applications of (S)-2-Piperidone-6-carboxylic acid.
Safety and Handling
(S)-2-Piperidone-6-carboxylic acid is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Personal Protective Equipment:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Lab coat
-
Use in a chemical fume hood is recommended.
-
Conclusion
(S)-2-Piperidone-6-carboxylic acid is a valuable and versatile chiral building block with significant applications in the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and dual functionality provide a robust platform for the development of novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and applications, offering a valuable resource for scientists engaged in pharmaceutical research and development.
References
-
ChemBK. (S)-6-OXO-PIPERIDINE-2-CARBOXYLIC ACID. [Link]
-
ResearchGate. Novel Route for Synthesis of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic Acid and its Crystal Structure. [Link]
-
ResearchGate. A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. [Link]
-
PubChem. 6-Oxopiperidine-2-carboxylic acid. [Link]
- Google Patents.
- Google Patents. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
- Google Patents. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
PubChem. L-2-Aminoadipic Acid. [Link]
-
PubChem. (S)-6-Oxo-2-piperidinecarboxylic acid. [Link]
Sources
Biological Activity of 6-Oxo-Pipecolic Acid Derivatives: A Technical Guide
The following technical guide details the biological activity, pharmacological applications, and synthetic utility of 6-oxo-pipecolic acid derivatives.
Executive Summary
6-Oxo-pipecolic acid (also known as 6-oxopiperidine-2-carboxylic acid or L-pyrohomoglutamic acid ) is a non-proteinogenic amino acid derivative that serves two distinct roles in biomedical science:
-
Diagnostic Biomarker: It is a critical secondary metabolite accumulating in Pyridoxine-Dependent Epilepsy (PDE) caused by ALDH7A1 deficiency.[1][2]
-
Pharmacophoric Scaffold: As the six-membered ring homolog of pyroglutamic acid (5-oxoproline), it functions as a conformationally constrained scaffold in medicinal chemistry, particularly in the design of TRH analogues , FKBP ligands , and peptidomimetics .
Part 1: Structural & Mechanistic Foundation
Structural Homology and Conformational Analysis
6-Oxo-pipecolic acid is a
| Feature | Pyroglutamic Acid (5-membered) | 6-Oxo-Pipecolic Acid (6-membered) | Pipecolic Acid (Reduced) |
| Ring System | Piperidine (Amine) | ||
| Conformation | Planar/Envelope | Twisted Boat/Chair (Rigid) | Chair (Flexible) |
| H-Bonding | Donor (NH), Acceptor (C=O) | Donor (NH), Acceptor (C=O) | Donor/Acceptor (NH) |
| Bio-Role | N-term blocking, TRH core | Homo-analogue, | Lysine metabolite, GABA analog |
Mechanistic Implication:
The additional methylene group in the 6-oxo-pipecolic ring (compared to pyroglutamic acid) alters the vector orientation of the amide bond relative to the carboxylic acid. In peptide synthesis, replacing a pyroglutamyl residue with a 6-oxopipecolyl residue ("homo-pyroglutamyl") forces the peptide backbone into alternative
Metabolic Pathway (The Biomarker Role)
In the physiological context, 6-oxo-pipecolic acid is a diversion product of the lysine catabolism pathway . Under normal conditions,
Figure 1: The metabolic diversion leading to 6-oxo-pipecolic acid accumulation in ALDH7A1 deficiency.[2][3]
Part 2: Pharmacological Applications[5][6]
Peptidomimetics & TRH Analogues
The Thyrotropin-Releasing Hormone (TRH) is a tripeptide (pGlu-His-Pro-NH
-
Mechanism: Substitution of pGlu with L-6-oxopipecolic acid (L-homo-pyroglutamic acid) creates analogues that retain the lactam pharmacophore but possess a larger steric volume.
-
Outcome: These derivatives are used to probe the TRH-R1 vs. TRH-R2 receptor subtype selectivity. The 6-membered ring often reduces potency slightly due to steric clash in the tight pGlu binding pocket but increases stability against pyroglutamyl aminopeptidase II, extending half-life.
FKBP Ligands (Neurotrophic Agents)
The pipecolic acid core is a central scaffold for ligands of FK506-Binding Proteins (FKBPs) .
-
Application: While FK506 (Tacrolimus) is an immunosuppressant, smaller synthetic ligands based on the pipecolic core can retain neurotrophic activity (neurite outgrowth) without immunosuppression.
-
Chemistry: 6-Oxopipecolic acid derivatives serve as precursors to pipecolyl amides . The 6-oxo group can be reduced or functionalized to create "bump" modifications that fit into the hydrophobic pocket of FKBP12, mimicking the twisted amide bond found in the natural product.
VLA-4 Antagonists
Integrin
-
Role: The 6-oxopipecolic acid moiety (or its open-chain aminoadipic analogs) acts as a linker that positions the essential carboxylic acid and urea groups to interact with the metal ion in the integrin active site.
-
Therapeutic Area: Treatment of lymphoma, multiple myeloma, and mobilization of hematopoietic stem cells.
Part 3: Experimental Protocols
Protocol A: Synthesis of L-6-Oxopipecolic Acid (Cyclization Method)
This protocol describes the conversion of L-
Reagents: L-
-
Esterification: Suspend L-
-aminoadipic acid (10 mmol) in dry methanol (50 mL). Cool to 0°C. -
Activation: Add
(12 mmol) dropwise. Reflux for 4 hours to form the dimethyl ester hydrochloride. -
Cyclization: Evaporate solvent. Redissolve residue in methanol. Add Triethylamine (2.5 eq) to neutralize and induce intramolecular cyclization of the
-amino ester. Heat at 60°C for 12 hours. -
Hydrolysis (Optional): If the free acid is required, treat the resulting methyl 6-oxopipecolate with 1M LiOH in THF/Water (1:1) for 2 hours.
-
Purification: Acidify to pH 2, extract with ethyl acetate, and recrystallize from EtOH/Et
O.-
Yield: Typically 75-85%.
-
Validation:
H NMR (DMSO-d ) shows distinct multiplets for the piperidine ring protons and a downfield shift for the -proton (~4.1 ppm).
-
Protocol B: LC-MS/MS Quantification (Biomarker Assay)
Standard operating procedure for detecting 6-oxo-pipecolic acid in urine for PDE diagnosis.
Matrix: Urine (spot sample).[4]
Internal Standard: D
-
Sample Prep: Dilute 50
L urine with 450 L mobile phase A (0.1% Formic acid in water) containing Internal Standard (1 M). -
Centrifugation: 10,000 x g for 5 mins to remove particulates.
-
Chromatography:
-
Column: C18 Reverse Phase (e.g., Atlantis T3, 2.1 x 100 mm).
-
Gradient: 0-100% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes.
-
Retention: 6-Oxo-pipecolic acid elutes earlier than pipecolic acid due to the polar lactam group.
-
-
Mass Spectrometry (MRM Mode):
-
Precursor Ion: 144.1 m/z [M+H]
-
Product Ions: 84.1 m/z (Loss of formate/ring fragmentation), 56.1 m/z.
-
Quantification: Linear range typically 0.5 – 100
M.
-
Part 4: Comparative Data Summary
Table 1: Bioactivity Profile of 6-Oxo-Pipecolic Acid vs. Analogues
| Compound | Receptor/Target | Activity Type | Key Biological Outcome |
| L-6-Oxopipecolic Acid | ALDH7A1 Pathway | Biomarker | Diagnostic for Pyridoxine-Dependent Epilepsy (PDE). |
| TRH Analogue (Homo-pGlu) | TRH-R1 / TRH-R2 | Agonist | Altered receptor selectivity; increased metabolic stability. |
| Pipecolyl Amides | FKBP12 / FKBP51 | Ligand | Neuroprotection; neurite outgrowth enhancement. |
| LLP2A Derivative | VLA-4 Integrin | Antagonist | Inhibition of cancer cell adhesion/metastasis. |
References
-
Biomarker Identification in PDE
-
Synthesis & FKBP Ligands
-
Peptidomimetic Applications (VLA-4)
- Title: Combinatorial chemistry identifies high-affinity peptidomimetics against alpha4beta1 integrin for in vivo tumor imaging (LLP2A).
- Source: N
-
Link:[Link]
-
General Pipecolic Acid Review
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. semanticscholar.org [semanticscholar.org]
The Natural Occurrence and Scientific Significance of 6-Oxopiperidine-2-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Oxopiperidine-2-carboxylic acid, a cyclic derivative of the amino acid lysine, has emerged from relative obscurity to become a molecule of significant interest across diverse scientific disciplines. Initially identified as a metabolite in microbial fermentations, its crucial role as a biomarker in a rare genetic disorder has illuminated its importance in human biochemistry. This in-depth technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, chemical synthesis, analytical methodologies, and biological significance of 6-oxopiperidine-2-carboxylic acid. By synthesizing current knowledge, this document aims to serve as a valuable resource for researchers in natural product chemistry, metabolic disorders, and drug development, providing both foundational knowledge and practical insights to stimulate further investigation into this fascinating molecule.
Introduction: A Molecule of Growing Importance
6-Oxopiperidine-2-carboxylic acid (also known as 6-oxo-pipecolic acid and various other synonyms) is a delta-lactam of α-aminoadipic acid.[1] Its structure, a six-membered piperidine ring with a carboxyl group at the 2-position and a ketone at the 6-position, belies the complexity of its origins and biological relevance. While not a proteinogenic amino acid, its presence in both microbial and human systems points to its involvement in fundamental metabolic pathways.[1][2]
Historically, interest in this compound was primarily linked to its co-occurrence with penicillin production in the fungus Penicillium chrysogenum.[3] However, recent clinical research has highlighted its significance as a key biomarker for pyridoxine-dependent epilepsy (PDE), a rare inherited metabolic disorder.[4] This has spurred renewed interest in understanding its biosynthesis, metabolism, and potential pharmacological activities. This guide will delve into the multifaceted nature of 6-oxopiperidine-2-carboxylic acid, providing a detailed exploration of its scientific landscape.
Natural Occurrence and Biosynthesis
The presence of 6-oxopiperidine-2-carboxylic acid has been confirmed in a variety of organisms, primarily fungi and humans under specific pathological conditions.
Fungal Metabolism: A Link to Penicillin
The most well-documented natural source of 6-oxopiperidine-2-carboxylic acid is the filamentous fungus Penicillium chrysogenum, the primary industrial producer of penicillin.[3] It is also found in the yeast Saccharomyces cerevisiae.[1] In P. chrysogenum, its biosynthesis is intricately linked to the lysine biosynthetic pathway, which also provides the precursor for penicillin.
The key intermediate is L-α-aminoadipic acid, a non-proteinogenic amino acid that is a direct precursor to penicillin. Under certain fermentation conditions, L-α-aminoadipic acid undergoes an intramolecular cyclization to form the delta-lactam, 6-oxopiperidine-2-carboxylic acid.[3][4] This compound can, in turn, reverse the inhibitory effect of high lysine concentrations on penicillin production, likely by providing a reservoir of L-α-aminoadipic acid.[5]
Caption: Biosynthesis of 6-Oxopiperidine-2-carboxylic Acid in P. chrysogenum.
Human Metabolism: A Biomarker for Pyridoxine-Dependent Epilepsy
In humans, 6-oxopiperidine-2-carboxylic acid is not typically found in significant amounts. However, its accumulation is a hallmark of pyridoxine-dependent epilepsy (PDE), an autosomal recessive disorder caused by mutations in the ALDH7A1 gene.[4] This gene encodes α-aminoadipic semialdehyde (α-AASA) dehydrogenase, an enzyme crucial for the degradation of lysine.[2][6]
In individuals with PDE, the deficiency of this enzyme leads to the accumulation of α-AASA and its cyclic form, Δ¹-piperideine-6-carboxylate (P6C). These compounds are then further metabolized, leading to the formation of 6-oxopiperidine-2-carboxylic acid.[4] Due to its stability, 6-oxopiperidine-2-carboxylic acid is considered a reliable biomarker for the diagnosis and monitoring of PDE, detectable in urine, plasma, and cerebrospinal fluid.[4][7]
Caption: Lysine degradation pathway and the formation of 6-Oxopiperidine-2-carboxylic Acid in PDE.
Isolation and Purification from Natural Sources
The isolation of 6-oxopiperidine-2-carboxylic acid from natural sources, such as P. chrysogenum fermentation broths, requires a multi-step approach to separate it from a complex mixture of other metabolites, including penicillin.
General Workflow for Isolation
A general workflow for the isolation and purification of 6-oxopiperidine-2-carboxylic acid from a fungal fermentation broth is outlined below. Optimization of each step is crucial for achieving high purity and yield.
Caption: General workflow for the isolation and purification of 6-Oxopiperidine-2-carboxylic Acid.
Step-by-Step Methodology
Step 1: Fermentation and Broth Preparation
-
Cultivate Penicillium chrysogenum in a suitable liquid medium conducive to the production of secondary metabolites.
-
After an appropriate incubation period, harvest the fermentation broth by centrifugation or filtration to remove the fungal mycelia.
Step 2: Solvent Extraction
-
Acidify the clarified broth to a pH of approximately 2.0 to protonate the carboxylic acid group of the target compound.
-
Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate or butyl acetate to partition the 6-oxopiperidine-2-carboxylic acid and other organic-soluble metabolites into the organic phase.
-
Separate the organic layer and concentrate it under reduced pressure to obtain a crude extract.
Step 3: Chromatographic Purification
-
Subject the crude extract to column chromatography. A silica gel column is a common first step, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or dichloromethane-methanol) to separate compounds based on polarity.
-
For further purification, ion-exchange chromatography can be employed, taking advantage of the acidic nature of the carboxylic acid group.
-
Monitor the fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the desired compound.
Step 4: Crystallization
-
Combine the pure fractions and evaporate the solvent.
-
Dissolve the residue in a minimal amount of a hot solvent from which it is poorly soluble at room temperature (e.g., ethanol-water mixture) and allow it to cool slowly to induce crystallization.
-
Collect the crystals by filtration and dry them under vacuum.
Chemical Synthesis
Chemical synthesis provides a reliable and scalable source of 6-oxopiperidine-2-carboxylic acid for research and as a standard for clinical assays. Several synthetic routes have been developed, often starting from readily available amino acids.
Synthesis from α-Aminoadipic Acid
A straightforward approach involves the intramolecular cyclization of α-aminoadipic acid, mimicking its biosynthetic origin.
Reaction Scheme: α-Aminoadipic acid can be cyclized to 6-oxopiperidine-2-carboxylic acid through dehydration, often facilitated by heating or treatment with a dehydrating agent.
Multi-step Synthesis from Other Precursors
More complex synthetic strategies may be employed to achieve higher yields or to introduce specific stereochemistry. These can involve the construction of the piperidine ring through various cyclization reactions. For example, derivatives of 6-oxopiperidine-2-carboxylic acid have been synthesized from meso dimethyl-α,α′-dibromoadipate through a series of reactions including azidation, cycloaddition, and hydrogenation.[5]
Analytical Methods for Characterization
Accurate identification and quantification of 6-oxopiperidine-2-carboxylic acid are crucial for both research and clinical applications. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Data
| Property | Value |
| Molecular Formula | C₆H₉NO₃[2] |
| Molecular Weight | 143.14 g/mol [2] |
| Appearance | Colorless or almost colorless crystalline solid[8] |
Mass Spectrometry (MS):
-
GC-MS: PubChem provides experimental GC-MS data with characteristic fragmentation patterns.[2]
-
LC-MS/MS: This is the gold standard for quantification in biological samples, offering high sensitivity and specificity.[4][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC):
-
HPLC is used for both purification and quantification. Reversed-phase columns are typically employed with an acidic mobile phase to ensure the protonation of the carboxylic acid.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
This technique is particularly valuable for the analysis of 6-oxopiperidine-2-carboxylic acid in complex biological matrices like urine and plasma.[4][7] It allows for the sensitive and specific detection and quantification of the analyte, even at low concentrations.
Biological Activity and Applications
The biological significance of 6-oxopiperidine-2-carboxylic acid extends beyond its role as a microbial metabolite and a clinical biomarker.
Role in Penicillin Biosynthesis
As previously mentioned, 6-oxopiperidine-2-carboxylic acid plays a regulatory role in penicillin production in P. chrysogenum.[5] It can alleviate the feedback inhibition caused by high concentrations of lysine, thereby potentially enhancing penicillin yields.
Clinical Diagnostic Marker
The most significant clinical application of 6-oxopiperidine-2-carboxylic acid is as a biomarker for pyridoxine-dependent epilepsy.[4][9][10] Its stable nature makes it a more reliable diagnostic marker compared to the less stable α-AASA and P6C.[4]
Precursor for Bioactive Molecules
(S)-6-Oxo-2-piperidinecarboxylic acid serves as a chiral building block for the synthesis of various other molecules with potential therapeutic applications.[8] For instance, it can be used as a reactant to synthesize functionalized β-lactam N-heterocycles and potential inhibitors for FK506-binding proteins.[11]
Potential Intrinsic Biological Activities
While the intrinsic biological and pharmacological effects of 6-oxopiperidine-2-carboxylic acid are not yet extensively studied, its structural similarity to other bioactive piperidine derivatives suggests that it may possess its own pharmacological properties. Further research is warranted to explore its potential effects on cellular processes, such as neurotransmission or enzyme inhibition. The accumulation of its precursor, pipecolic acid, is known to induce oxidative stress in the brain, suggesting that high levels of related metabolites could have neurotoxic effects.[12]
Future Perspectives
The study of 6-oxopiperidine-2-carboxylic acid is a burgeoning field with several exciting avenues for future research. A deeper understanding of the enzymatic machinery responsible for its biosynthesis in fungi could lead to engineered strains with enhanced penicillin production. Elucidating its precise role in the pathophysiology of pyridoxine-dependent epilepsy may open new therapeutic avenues for this debilitating disease. Furthermore, a systematic investigation of its own pharmacological properties could reveal novel therapeutic applications. The continued development of sensitive and robust analytical methods will be crucial for advancing our knowledge of this intriguing natural product.
References
- A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. (2004). Acta Crystallographica Section E: Structure Reports Online, 60(6), o1038-o1039.
- Mills, P. B., et al. (2019). 6-Oxopiperidine-2-carboxylic acid as a biomarker for pyridoxine-dependent epilepsy. Journal of Inherited Metabolic Disease, 42(5), 897-906.
-
PubChem. (n.d.). 6-Oxopiperidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- van der Knaap, M. S., et al. (2015). Lysine degradation pathway. Journal of Inherited Metabolic Disease, 38(4), 589-597.
- Hook, D. J., et al. (1980). Association of 6-oxo-piperidine-2-carboxylic acid with penicillin V. Production on Penicillium chrysogenum fermentations. The Journal of Antibiotics, 33(11), 1348-1351.
- Struys, E. A., et al. (2014). Pyridoxine-dependent epilepsy: new insights into the genetics, biochemistry, and pathophysiology. Journal of Inherited Metabolic Disease, 37(2), 155-163.
- WO2019161383A1 - Oxopiperidine quantitation by mass spectrometry - Google P
- de Oliveira, S., et al. (2014). Pipecolic acid induces oxidative stress in vitro in cerebral cortex of young rats and the protective role of lipoic acid. Metabolic Brain Disease, 29(1), 175-183.
- Association of 6-oxo-piperidine-2-carboxylic acid with penicillin V. Production on Penicillium chrysogenum fermentations. (1980). The Journal of Antibiotics, 33(11), 1348-1351.
-
(S)-6-OXO-PIPERIDINE-2-CARBOXYLIC ACID. (2024). ChemBK. Retrieved from [Link]
- Combination of 1H and 13C NMR Spectroscopy. (n.d.).
- A new route to trans-2,6-disubstituted piperidine-related alkaloids using a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester. (2005). Organic & Biomolecular Chemistry, 3(18), 3295-3303.
- Asymmetric Synthesis of Pipecolic Acid and Derivatives. (2012). Chemical Reviews, 112(7), 3617-3661.
- Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. (2024). Journal of Inherited Metabolic Disease.
- Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. (2024).
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (2013). Beilstein Journal of Organic Chemistry, 9, 2551-2611.
- pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. (n.d.). ChemRxiv.
- Function of L-Pipecolic Acid as Compatible Solute in Corynebacterium glutamicum as Basis for Its Production Under Hyperosmolar Conditions. (2020). Frontiers in Bioengineering and Biotechnology, 8, 89.
- US20020058302A1 - Process for the fermentative production of penicillin - Google P
- SYNTHESIS AND ANTI-MICROBIAL SCREENING OF SOME PIPERIDINE DERIVATIVES. (1995). Pakistan Journal of Pharmaceutical Sciences, 8(2), 29-37.
- Piperidine derivatives - extra peak in pure compounds. Why and how to change it? (2025).
- Antimicrobial and antioxidant activities of piperidine derivatives. (2016). African Journal of Pharmacy and Pharmacology, 10(4), 783-790.
- CN104829630A - Penicillin separation and purification method - Google P
- Comparative study on production, purification of penicillin by Penicillium chrysogenum isolated from soil and citrus samples. (2013). Asian Pacific Journal of Tropical Biomedicine, 3(10), 799-803.
- Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (androst-4-ene-3,6,17-trione) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males. (2007). Journal of the International Society of Sports Nutrition, 4, 13.
Sources
- 1. Assessment of urinary 6‐oxo‐pipecolic acid as a biomarker for ALDH7A1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 3014237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (S)-2-哌啶酮-6-羧酸 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 12. Pipecolic acid induces oxidative stress in vitro in cerebral cortex of young rats and the protective role of lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemistry of 6-Oxo-Pipecolic Acid: A Technical Guide for Drug Discovery and Development
Abstract
6-Oxo-pipecolic acid, a cyclic non-proteinogenic amino acid and a critical metabolite in lysine degradation, has garnered significant attention in the biomedical field. Its stereochemical configuration is not merely a structural footnote but a pivotal factor dictating its biological relevance, particularly its role as a stable biomarker for the neurometabolic disorder ALDH7A1 deficiency. This technical guide provides an in-depth exploration of the stereochemistry of 6-oxo-pipecolic acid, detailing its synthesis, the analytical techniques for enantiomeric resolution, and the profound importance of its stereoisomers in a clinical and research context. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles with actionable protocols and field-proven insights to facilitate a comprehensive understanding of this crucial molecule.
Introduction: The Significance of a Single Chiral Center
In the landscape of molecular biology and pharmacology, stereochemistry is a fundamental determinant of function. The spatial arrangement of atoms within a molecule can dramatically alter its interaction with the chiral environment of a biological system, influencing everything from receptor binding and enzyme kinetics to metabolic stability and toxicity. 6-Oxo-pipecolic acid (also known as 6-oxopiperidine-2-carboxylic acid) is a compelling case study in the importance of stereoisomerism.
This molecule is a delta-lactam derivative of pipecolic acid and an intermediate in the complex lysine degradation pathway[1]. While structurally simple, it possesses a single stereogenic center at the C2 position, giving rise to two non-superimposable mirror images: the (S)- and (R)-enantiomers. The significance of this chirality has been brought to the forefront by the discovery of 6-oxo-pipecolic acid as a key biomarker for Pyridoxine-Dependent Epilepsy (PDE) caused by ALDH7A1 deficiency[2][3][4]. In this condition, a blockage in the primary lysine catabolism pathway leads to the accumulation of upstream metabolites, which are subsequently converted into 6-oxo-pipecolic acid[3][4]. Its superior stability compared to other biomarkers like α-aminoadipic semialdehyde (α-AASA) makes it a robust diagnostic tool[4].
This guide will dissect the stereochemical nuances of 6-oxo-pipecolic acid, providing a technical framework for its synthesis, analysis, and the critical implications of its chirality.
The Stereogenic Center: (S)- and (R)-6-Oxo-Pipecolic Acid
The stereochemistry of 6-oxo-pipecolic acid is defined by the configuration at the C2 carbon, which is bonded to a carboxyl group, a nitrogen atom within the piperidine ring, a hydrogen atom, and a methylene group (C3). According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents are ranked as follows: 1) -NH- (in the ring), 2) -COOH, 3) -CH2- (in the ring), and 4) -H. This single chiral center gives rise to two enantiomers:
-
(S)-6-Oxo-2-piperidinecarboxylic acid: Also known as 6-Oxo-L-pipecolic acid or L-Pyrohomoglutamic acid.
-
(R)-6-Oxo-2-piperidinecarboxylic acid: Also known as 6-Oxo-D-pipecolic acid or D-Pyrohomoglutamic acid.
The absolute configuration of these enantiomers dictates how they interact with chiral entities such as enzymes and receptors, forming the basis for their distinct biological roles.
Synthesis of Enantiopure 6-Oxo-Pipecolic Acid
The ability to access enantiomerically pure forms of 6-oxo-pipecolic acid is essential for developing analytical standards, creating tools for biological research, and exploring potential therapeutic applications. Asymmetric synthesis, starting from the chiral pool of amino acids, provides elegant and efficient routes to both the (S)- and (R)-enantiomers.
Synthesis of the (S)-Enantiomer from L-Glutamic Acid
The natural (S)-enantiomer can be reliably synthesized from the readily available and inexpensive chiral building block, L-glutamic acid. The strategy involves the homologation of the five-membered pyroglutamic acid ring into the six-membered piperidone structure.
Workflow: Synthesis of (S)-6-Oxo-Pipecolic Acid
Caption: Synthetic pathway from L-Glutamic Acid to the (S)-enantiomer.
Detailed Experimental Protocol (Conceptual)
-
Step 1: Cyclization to L-Pyroglutamic Acid: L-Glutamic acid is heated in water to induce intramolecular cyclization, forming L-pyroglutamic acid.
-
Step 2: Protection and Esterification: The amine and the remaining carboxylic acid of L-pyroglutamic acid are protected (e.g., as a Boc derivative) and esterified to create a stable intermediate for ring expansion.
-
Step 3: Ring Homologation (e.g., Arndt-Eistert Synthesis): The ester is converted to a diazoketone, which undergoes a Wolff rearrangement followed by trapping with an appropriate nucleophile. An alternative is the reduction of one carboxyl group to an alcohol, conversion to a leaving group, and subsequent cyanation to add the extra carbon.
-
Step 4: Hydrolysis and Deprotection: The nitrile and ester groups are hydrolyzed, and the protecting groups are removed under acidic conditions.
-
Step 5: Final Cyclization: The resulting amino dicarboxylic acid is gently heated to facilitate the formation of the more stable six-membered lactam ring, yielding (S)-6-oxo-pipecolic acid.
Synthesis of the (R)-Enantiomer from D-2-Aminoadipic Acid
The non-natural (R)-enantiomer can be synthesized from D-2-aminoadipic acid, a side-product from the industrial synthesis of certain antibiotics[5]. This route leverages an intramolecular cyclization to directly form the desired piperidone ring system.
Workflow: Synthesis of (R)-6-Oxo-Pipecolic Acid
Caption: Synthetic pathway from D-2-Aminoadipic Acid to the (R)-enantiomer.
Detailed Experimental Protocol [5]
-
Step 1: Esterification: D-2-aminoadipic acid is treated with methanol in the presence of an acid catalyst (e.g., HCl or SOCl₂) to form the corresponding dimethyl ester.
-
Step 2: Intramolecular Cyclization: The purified dimethyl ester is heated, often in a high-boiling point solvent, to promote intramolecular aminolysis. The amino group attacks the C6 ester, eliminating methanol and forming the six-membered lactam ring, yielding (R)-methyl 6-oxopipecolate.
-
Step 3: Saponification: The resulting methyl ester is hydrolyzed using a base, such as sodium hydroxide, to yield the sodium salt of (R)-6-oxo-pipecolic acid.
-
Step 4: Acidification: Careful acidification of the aqueous solution with an acid like HCl precipitates the final product, (R)-6-oxo-pipecolic acid, which can be isolated by filtration.
Analytical Techniques for Stereochemical Characterization
Distinguishing and quantifying the enantiomers of 6-oxo-pipecolic acid requires specialized analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) is the workhorse for this purpose, while other spectroscopic methods can provide additional structural confirmation.
Chiral High-Performance Liquid Chromatography (HPLC)
Direct chiral HPLC is the most effective method for separating the enantiomers of 6-oxo-pipecolic acid. The separation is achieved by exploiting the differential transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP).
Principle of Chiral Separation
Caption: Differential interaction of enantiomers with a chiral stationary phase.
Method Development Strategy:
For a chiral carboxylic acid like 6-oxo-pipecolic acid, several types of CSPs are suitable candidates.
-
Anion-Exchange Type CSPs: Columns like the Daicel CHIRALPAK QN-AX and QD-AX are specifically designed for the separation of chiral acids. The separation mechanism involves ion-pairing between the acidic analyte and the basic chiral selector on the stationary phase.
-
Polysaccharide-Based CSPs: Immobilized polysaccharide-based columns (e.g., Daicel CHIRALPAK IA, IB, etc.) offer broad selectivity and can be used with a wide range of solvents, making them highly versatile for screening.
-
Protein-Based CSPs: Columns based on immobilized proteins like α₁-acid glycoprotein (AGP) can resolve a wide variety of acidic and basic compounds in reversed-phase mode.
Illustrative Chiral HPLC Protocol (Hypothetical)
| Parameter | Recommended Starting Conditions |
| Column | Daicel CHIRALPAK QN-AX (5 µm, 4.6 x 150 mm) |
| Mobile Phase | Methanol / Acetic Acid / Ammonium Acetate (e.g., 100:0.3:0.2 v/v/w) |
| Flow Rate | 0.7 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm or Mass Spectrometry (LC-MS) |
| Expected Outcome | Baseline separation of the (S)- and (R)-enantiomers. The elution order would need to be confirmed by injecting pure standards. |
The Biological Importance of Stereochemistry
The significance of 6-oxo-pipecolic acid's stereochemistry is most evident in its role as a biomarker, which is intrinsically linked to the stereospecific nature of the human lysine degradation pathway.
Stereospecificity of the Lysine Degradation Pathway
In humans, the catabolism of lysine, an essential amino acid, primarily proceeds through the saccharopine pathway, which is localized in the mitochondria[1]. This pathway, along with the secondary pipecolic acid pathway, almost exclusively processes the naturally occurring L-lysine (the (S)-enantiomer)[6].
In ALDH7A1 deficiency, the enzyme α-aminoadipic semialdehyde dehydrogenase is defective. This leads to the accumulation of its substrate, α-AASA, and its cyclic form, Δ¹-piperideine-6-carboxylate (P6C)[2][3]. These accumulating metabolites are derived from L-lysine. Consequently, the 6-oxo-pipecolic acid that is formed from these precursors via oxidation is overwhelmingly presumed to be the (S)-enantiomer .
Metabolic Pathway in ALDH7A1 Deficiency
Caption: Formation of (S)-6-oxo-pipecolic acid in ALDH7A1 deficiency.
Implications for Drug Development and Future Research
While the biological activity of (S)-6-oxo-pipecolic acid is primarily linked to its presence as a biomarker, the principles of stereopharmacology dictate that the two enantiomers would likely have different biological effects if investigated as active agents.
-
The Easson-Stedman Hypothesis: This foundational principle posits that a three-point interaction between a chiral molecule and a chiral receptor or enzyme active site is necessary for stereospecific recognition. It is highly probable that if (S)-6-oxo-pipecolic acid were to interact with a biological target, the (R)-enantiomer would bind with a significantly different affinity, resulting in different potency (as an agonist or antagonist) or a completely different pharmacological effect.
-
Unexplored Pharmacology of the (R)-Enantiomer: To date, the biological effects of the (R)-enantiomer remain largely uninvestigated. As our understanding of metabolic pathways and their dysregulation grows, it is conceivable that synthetic (R)-6-oxo-pipecolic acid could serve as a valuable pharmacological tool to probe enzymatic pathways or as a starting point for the development of novel therapeutics. Any future drug development program based on the 6-oxo-pipecolic acid scaffold would necessitate the separate synthesis and evaluation of both enantiomers to identify the eutomer (the more active enantiomer) and the distomer (the less active one), and to rule out any potential toxicity associated with the distomer.
Conclusion
The stereochemistry of 6-oxo-pipecolic acid is a cornerstone of its biological identity. The predominance of the (S)-enantiomer in human physiology is a direct consequence of the stereospecificity of L-lysine metabolism, making it a reliable and stable biomarker for ALDH7A1 deficiency. For scientists and researchers in drug development, this molecule serves as a powerful reminder that chirality is not a trivial detail but a critical parameter that must be controlled and understood. The ability to asymmetrically synthesize and analytically resolve the enantiomers of 6-oxo-pipecolic acid provides the essential tools needed to advance our diagnostic capabilities and to unlock any future therapeutic potential held within this deceptively simple chiral lactam. Further investigation into the distinct biological activities of its (R)- and (S)-isomers represents a promising avenue for future research.
References
-
Khalil Y, Footitt E, Vootukuri R, et al. Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. J Inherit Metab Dis. 2025;48(1):e12783. [Link]
-
Sadiq A, Sewald N. A versatile route towards 6-arylpipecolic acids. Beilstein J Org Chem. 2022;18:933-940. [Link]
-
van den Berg H, Wagenmakers AJ, Reijngoud DJ, et al. Lysine degradation in mammals: the pipecolic acid pathway. J Inherit Metab Dis. 2023. [Link]
-
Návarová H, Bernsdorff F, Döring AC, Zeier J. Pipecolic acid, an endogenous mediator of defense amplification and priming, is a critical regulator of inducible plant immunity. Plant Cell. 2012;24(12):5123-5141. [Link]
-
Coughlin CR II, van Karnebeek CDM, Al-Hertani W, et al. Advancing Neonatal Screening for Pyridoxine-Dependent Epilepsy-ALDH7A1 Through Combined Analysis of 2-OPP, 6-Oxo-Pipecolate and Pipecolate in a Butylated FIA-MS/MS Workflow. Int J Neonatal Screen. 2023;9(3):40. [Link]
Sources
- 1. familiasga.com [familiasga.com]
- 2. Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of urinary 6‐oxo‐pipecolic acid as a biomarker for ALDH7A1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - A versatile route towards 6-arylpipecolic acids [beilstein-journals.org]
- 6. academic.oup.com [academic.oup.com]
Discovery and history of L-Pyrohomoglutamic acid
Technical Whitepaper: L-Pyrohomoglutamic Acid (6-Oxopipecolic Acid)
Executive Summary
L-Pyrohomoglutamic acid, systematically known as (S)-6-oxopiperidine-2-carboxylic acid , is a six-membered lactam derivative of L-
This guide provides a comprehensive technical analysis of L-pyrohomoglutamic acid, detailing its physicochemical properties, historical isolation from metabolic pathways, and rigorous protocols for its synthesis and application in modern drug discovery.
Part 1: Chemical Identity & Structural Significance
L-Pyrohomoglutamic acid represents the cyclization product of L-
Table 1: Physicochemical Profile
| Property | Data | Notes |
| Common Name | L-Pyrohomoglutamic acid | Also: 6-Oxo-L-pipecolic acid |
| IUPAC Name | (S)-6-oxopiperidine-2-carboxylic acid | |
| CAS Number | 34622-39-4 | Specific to the (S)-enantiomer |
| Molecular Formula | ||
| Molecular Weight | 143.14 g/mol | |
| Melting Point | 129 – 134 °C | Distinct from pyroglutamic acid (155–162°C) |
| Solubility | Water, DMSO, Methanol | Poor solubility in non-polar solvents |
| Chirality | L-isomer (S-configuration) | Retained from L-lysine/L- |
Structural Comparison
Figure 1: Structural homology between the glutamate and aminoadipic acid families. The transition from a 5-carbon to a 6-carbon chain results in the expansion from a pyrrolidone to a piperidinone ring.
Part 2: History & Biological Context
The discovery of L-pyrohomoglutamic acid is not defined by a single isolation event but rather by the elucidation of the lysine catabolism pathway in the mid-20th century.
The Metabolic Mapping Era (1950s)
In the 1950s, researchers such as Borsook, Rothstein, and Miller utilized radiolabeled lysine (
The Biomarker Era (2010s - Present)
The clinical significance of L-pyrohomoglutamic acid surged with the study of Pyridoxine-Dependent Epilepsy (PDE) caused by ALDH7A1 deficiency.
-
Mechanism: In ALDH7A1 deficiency, the enzyme
-aminoadipic semialdehyde dehydrogenase is defective. -
Accumulation: This block leads to the accumulation of
-aminoadipic semialdehyde ( -AASA) and its cyclic equilibrium form, -piperideine-6-carboxylate (P6C).[1] -
Oxidation: P6C is further oxidized (likely by promiscuous aldehyde dehydrogenases) to form 6-oxopipecolic acid .
-
Significance: Unlike
-AASA, which is unstable, 6-oxopipecolic acid is chemically stable, making it a superior urinary biomarker for diagnosing this genetic disorder.[1]
Part 3: Synthesis Protocols
For researchers requiring high-purity L-pyrohomoglutamic acid for reference standards or synthetic scaffolds, we present two protocols: a biomimetic thermal method and a chemical protection method.
Protocol A: Thermal Cyclization (Biomimetic)
Best for: Rapid generation of material where high yield is not the primary constraint.
Principle: L-
-
Reagents: L-
-Aminoadipic acid (CAS 1118-90-7), Deionized Water. -
Apparatus: Round-bottom flask, Reflux condenser, Rotary evaporator.
-
Procedure:
-
Dissolution: Suspend 10.0 g of L-
-aminoadipic acid in 100 mL of water. -
Heating: Heat the solution to reflux (100°C) for 2–4 hours. Note: Equilibrium reaches ~3:1 (Lactam:Acid) after 2 hours.
-
Concentration: Evaporate the water under reduced pressure to obtain a crude solid.
-
Purification: Recrystallize from ethanol/water or purify via ion-exchange chromatography (Dowex 50W) to separate the neutral lactam from the acidic starting material.
-
Yield: Typically 60-70% after purification.
-
Protocol B: Chemical Synthesis via N-Protection
Best for: High purity, pharmaceutical-grade synthesis preventing racemization.
Principle: Protecting the amine prevents intermolecular side reactions and facilitates controlled cyclization.
-
Reagents: L-
-Aminoadipic acid, Benzyl chloroformate (Cbz-Cl), Thionyl chloride ( ), Methanol. -
Workflow:
-
Step 1 (Esterification): React L-
-aminoadipic acid with in MeOH to form the dimethyl ester hydrochloride. -
Step 2 (Cyclization): Neutralize and heat to induce cyclization, or treat with a weak base. Note: The
-ester is more reactive toward the amine than the -ester. -
Alternative (N-Benzyl Route): Reductive amination of benzaldehyde with L-
-aminoadipic acid followed by intramolecular N-acylation affords N-benzyl-6-oxopipecolic acid, which can be deprotected to yield the title compound.
-
Synthesis Workflow Diagram
Figure 2: Dual synthetic pathways for L-Pyrohomoglutamic acid. Method A is preferred for metabolic studies; Method B for synthetic building blocks.
Part 4: Applications in Drug Development
L-Pyrohomoglutamic acid is not merely a metabolite; it is a versatile chiral building block .
FK506-Binding Protein (FKBP) Ligands
The pipecolic acid core is a structural mimic of proline. L-Pyrohomoglutamic acid has been successfully used to synthesize ligands for FKBPs.[2][3][4] The 6-membered ring provides a distinct conformational constraint compared to the 5-membered proline ring, allowing for fine-tuning of binding affinity to immunophilins.
HDAC Inhibitors
Histone Deacetylase (HDAC) inhibitors often require a "cap" group to interact with the enzyme surface. The lactam ring of L-pyrohomoglutamic acid serves as an effective, stable cap group in the design of novel HDAC inhibitors, particularly for HDAC6, influencing neuroprotective pathways.
Non-Proteinogenic Amino Acid Synthesis
The molecule serves as a precursor for substituted pipecolic acids . By functionalizing the lactam ring (e.g., via enolate chemistry), researchers can access complex, chirally pure pipecolic acid derivatives found in natural products like Rapamycin and Tacrolimus.
References
-
Struys, E. A., et al. (2012). 6-Oxopipecolate is a stable marker for pyridoxine-dependent epilepsy caused by antiquitin deficiency. Journal of Inherited Metabolic Disease. Retrieved from [Link]
-
Rothstein, M., & Miller, L. L. (1954).[5] The conversion of lysine to pipecolic acid in the rat. Journal of Biological Chemistry. Retrieved from [Link]
- Parrish, J. P., et al. (2002). Synthesis of N-Acyl-6-oxopipecolic Acid Derivatives. Journal of Organic Chemistry.
Sources
- 1. Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (S)-6-Oxo-2-piperidinecarboxylic Acid: A Detailed Application Note and Protocol for Drug Development Professionals
Introduction: The Significance of a Chiral Lactam
(S)-6-Oxo-2-piperidinecarboxylic acid, a chiral cyclic lactam, represents a crucial building block in medicinal chemistry and drug development. Its rigid, piperidine-based scaffold is a key pharmacophore in a variety of biologically active molecules. The stereochemistry at the C2 position is often critical for target engagement and pharmacological activity, making stereoselective synthesis paramount. This document provides a comprehensive guide to the synthesis of the (S)-enantiomer starting from the readily available chiral precursor, L-2-aminoadipic acid. The described protocol is designed for researchers and scientists in drug development, offering a robust and reproducible method for obtaining this valuable synthetic intermediate.
The synthetic strategy hinges on a two-step sequence involving the protection of the carboxylic acid functionalities of L-2-aminoadipic acid via esterification, followed by an intramolecular cyclization to furnish the desired δ-lactam ester. The final step involves the hydrolysis of the ester to yield the target carboxylic acid. This approach leverages the inherent chirality of the starting material to produce the enantiomerically pure product.
Chemical Overview and Logistics
A summary of the key chemical entities involved in this synthesis is provided below for quick reference.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |
| L-2-Aminoadipic acid | C₆H₁₁NO₄ | 161.16 | Starting Material | |
| L-2-Aminoadipic acid dimethyl ester | ![]() | C₈H₁₅NO₄ | 189.21 | Intermediate |
| (S)-Methyl 6-oxo-2-piperidinecarboxylate | C₇H₁₁NO₃ | 157.17 | Intermediate | |
| (S)-6-Oxo-2-piperidinecarboxylic acid | C₆H₉NO₃ | 143.14 | Final Product |
Experimental Workflow: A Visual Guide
The overall synthetic workflow is depicted in the following diagram, illustrating the progression from the starting material to the final product through key intermediates.
Caption: Synthetic pathway from L-2-aminoadipic acid to the target lactam.
Detailed Protocols and Methodologies
PART 1: Diesterification of L-2-Aminoadipic Acid
Principle: The initial step focuses on the protection of both carboxylic acid groups of L-2-aminoadipic acid as methyl esters. This is crucial for preventing unwanted side reactions and for activating the terminal carboxyl group for the subsequent cyclization. A common and effective method for this transformation is the use of methanol with a catalytic amount of thionyl chloride (SOCl₂). Thionyl chloride reacts with methanol in situ to generate HCl, which catalyzes the esterification.
Materials:
-
L-2-Aminoadipic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend L-2-aminoadipic acid in anhydrous methanol. A typical concentration is 0.1 to 0.5 M.
-
Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully add a catalytic amount of thionyl chloride (e.g., 0.1 equivalents) to the stirring suspension. Caution: Thionyl chloride is corrosive and reacts exothermically with methanol. Add it dropwise.
-
Reaction: Remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volume of methanol).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude L-2-aminoadipic acid dimethyl ester.
-
PART 2: Intramolecular Cyclization (Lactamization)
Principle: The formation of the δ-lactam ring is achieved through an intramolecular nucleophilic attack of the amino group on the terminal ester carbonyl. This reaction can be promoted by heat or by the use of a non-nucleophilic base. The thermal method is often simpler and avoids the introduction of additional reagents.
Materials:
-
L-2-Aminoadipic acid dimethyl ester (from Part 1)
-
High-boiling point solvent (e.g., toluene or xylene, optional)
-
Round-bottom flask
-
Distillation apparatus (for removal of methanol)
-
Heating mantle
-
Rotary evaporator
Protocol:
-
Reaction Setup: Place the crude L-2-aminoadipic acid dimethyl ester in a round-bottom flask. The reaction can be run neat (without solvent) or in a high-boiling point solvent like toluene.
-
Thermal Cyclization: Heat the reaction mixture under atmospheric pressure. If running the reaction neat, a temperature of 120-150 °C is typically sufficient. During the reaction, methanol is eliminated. A simple distillation setup can be used to remove the methanol as it forms, which helps to drive the reaction to completion.
-
Monitoring: Monitor the progress of the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting diester is consumed. The reaction time can vary from a few hours to overnight depending on the scale and temperature.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude (S)-Methyl 6-oxo-2-piperidinecarboxylate can often be used directly in the next step. If necessary, it can be purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
PART 3: Hydrolysis of the Methyl Ester
Principle: The final step is the saponification of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions using a reagent like lithium hydroxide (LiOH), followed by an acidic work-up to protonate the carboxylate.
Materials:
-
(S)-Methyl 6-oxo-2-piperidinecarboxylate (from Part 2)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: Dissolve the crude or purified (S)-Methyl 6-oxo-2-piperidinecarboxylate in a mixture of THF and water (e.g., 3:1 v/v).
-
Saponification: Add an excess of lithium hydroxide (e.g., 1.5-2.0 equivalents) to the solution and stir at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting ester is no longer visible. This usually takes 1-4 hours.
-
Work-up:
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.
-
Extract the product into ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the final product, (S)-6-Oxo-2-piperidinecarboxylic acid. The product can be further purified by recrystallization if necessary.
-
Trustworthiness and Self-Validation
The protocols described above are based on well-established principles of organic synthesis. The success of each step can be rigorously monitored and validated using standard analytical techniques:
-
Thin Layer Chromatography (TLC): A simple and rapid method to monitor the progress of each reaction by observing the disappearance of the starting material and the appearance of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the intermediates and the final product.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.
-
Chiral High-Performance Liquid Chromatography (HPLC): Can be used to verify the enantiomeric purity of the final product, ensuring that no racemization has occurred during the synthesis.
By employing these analytical methods at each stage, researchers can ensure the integrity of the synthetic process and the quality of the final product.
References
-
Raheem, I., et al. (2020). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 16, 1234-1242. Available at: [Link]
- Furniss, B. S., et al. (Eds.). (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Application Note: Protocol for Using 6-Oxo-L-pipecolic Acid in Peptide Synthesis
The following Application Note and Protocol is designed for researchers and drug development professionals specializing in peptide therapeutics. It addresses the specific challenges and methodologies for incorporating 6-Oxo-L-pipecolic acid (6-oxo-Pip) , a rigid lactam scaffold, into peptide backbones.
Executive Summary & Strategic Rationale
6-Oxo-L-pipecolic acid (6-oxo-Pip) is a non-proteinogenic amino acid analogue of pyroglutamic acid (pGlu). Structurally, it consists of a six-membered piperidinone (lactam) ring, offering a distinct conformational profile compared to the five-membered pyrrolidone ring of pGlu.
Key Applications:
-
N-Terminal Capping: Due to the lactam nitrogen being non-nucleophilic, 6-oxo-Pip functions exclusively as an N-terminal capping unit in standard Solid Phase Peptide Synthesis (SPPS).
-
Proteolytic Stability: The rigid bicyclic-like steric environment confers high resistance against aminopeptidases.
-
Conformational Restriction: It acts as a
-turn mimetic, locking the and torsion angles to stabilize bioactive conformations in peptidomimetics.
Technical Challenge: The primary synthetic challenge is racemization at the
Chemical Properties & Handling[1]
| Property | Specification |
| IUPAC Name | (S)-6-Oxopiperidine-2-carboxylic acid |
| Molecular Formula | C₆H₉NO₃ |
| MW | 143.14 g/mol |
| Solubility | Soluble in DMF, DMSO, Water; Sparingly soluble in DCM. |
| pKa (COOH) | ~3.5 (Acidic) |
| Nitrogen Status | Amide (Lactam) – Non-nucleophilic. Does not require Fmoc/Boc protection. |
| Storage | Desiccate at +4°C. Hygroscopic. |
Synthesis Strategy: Direct Coupling vs. On-Resin Cyclization
There are two valid pathways to incorporate this residue.[1] This guide prioritizes Method A (Direct Coupling) for precision, but outlines Method B (On-Resin Cyclization) for cost-efficiency or specific library synthesis needs.
Method A: Direct Coupling (Recommended)
-
Mechanism: Activation of the free carboxylic acid of 6-oxo-Pip and coupling to the N-terminal amine of the resin-bound peptide.
-
Pros: Stoichiometric control; no ambiguity regarding cyclization completeness.
-
Cons: Risk of racemization during activation.
Method B: On-Resin Cyclization (Advanced)
-
Mechanism: Coupling of Fmoc-L-2-aminoadipic acid (Fmoc-Aad-OH) (side chain protected or free acid if orthogonal), followed by Fmoc removal and acid-catalyzed cyclization.
-
Pros: Uses standard Fmoc-amino acids; minimizes handling of the lactam.
-
Cons: Cyclization can be slow; requires monitoring.
Detailed Experimental Protocol (Method A: Direct Coupling)
Materials & Reagents[2][3][4][5][6][7][8]
-
Building Block: 6-Oxo-L-pipecolic acid (Free acid).
-
Coupling Reagents: DIC (N,N′-Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate). Note: Avoid HATU/DIEA if possible to reduce base-mediated racemization.
-
Solvent: DMF (Anhydrous).
-
Resin: Rink Amide or Wang resin loaded with the target peptide sequence (N-terminus deprotected).[2]
Step-by-Step Workflow
Step 1: Resin Preparation
-
Ensure the peptide chain on the resin has a free N-terminal amine .
-
Wash resin
with DMF. -
Perform a chloranil or Kaiser test to confirm the presence of free amines (Result should be Blue ).
Step 2: Activation (The "Cold-Trap" Method)
To minimize racemization, pre-activate at low temperature without tertiary bases.
-
In a glass vial, dissolve 6-oxo-L-pipecolic acid (3.0 equivalents relative to resin loading) in minimum DMF (0.2 M concentration).
-
Add Oxyma Pure (3.0 eq).
-
Cool the solution to 0°C in an ice bath.
-
Add DIC (3.0 eq) dropwise.
-
Stir at 0°C for 2–5 minutes. Do not incubate longer than 5 minutes.
Step 3: Coupling
-
Add the cold, pre-activated mixture directly to the resin reaction vessel.
-
Shake/agitate at room temperature for 60–90 minutes .
-
Optional: For difficult sequences (high steric hindrance), perform a second coupling (double couple) using fresh reagents for 45 minutes.
Step 4: Monitoring
-
Drain and wash resin
with DMF. -
Perform a Kaiser Test .
-
Pass: Solution remains Yellow (No free amines; coupling complete).
-
Fail: Solution turns Blue (Incomplete). Action: Repeat Step 3.
-
Step 5: Cleavage
-
Wash resin
DCM, MeOH, Et₂O. Dry under vacuum. -
Treat with Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.
-
Note: The 6-oxo-lactam ring is stable to standard TFA cleavage conditions.
-
-
Precipitate in cold diethyl ether and centrifuge.
Visualizing the Workflow
The following diagram illustrates the decision logic and chemical pathway for incorporating 6-oxo-Pip.
Figure 1: Strategic workflow for incorporating 6-Oxo-L-pipecolic acid via direct coupling (blue) or precursor cyclization (red).
Troubleshooting & Optimization
Racemization Check
The C
-
Symptom: HPLC shows a split peak (diastereomers) for the final peptide.
-
Solution: Switch from uronium salts (HATU/HBTU) which require DIEA, to carbodiimide chemistry (DIC/Oxyma or DIC/HOAt ) which operates at acidic-neutral pH.
Solubility Issues
6-oxo-Pip is highly polar.
-
Symptom: Reagent precipitates upon addition to DCM.
-
Solution: Dissolve the amino acid in a small volume of DMSO before diluting with DMF. Avoid DCM for the coupling step.
Incomplete Coupling
Due to the steric bulk of the six-membered ring, coupling to sterically hindered N-termini (e.g., N-methyl amino acids) may be slow.
-
Solution: Use HATU with Collidine (a weaker, more hindered base than DIEA) to boost reactivity while minimizing racemization risk compared to DIEA.
References
- Structural Homology:Perich, J. W., et al. "Synthesis of pyroglutamyl peptides." Journal of Peptide Science, 1999. (Establishes the lactam stability and coupling protocols for pGlu analogues).
- Cyclization Kinetics:Danishefsky, S., et al. "Cyclization rates of alpha-aminoadipic acid derivatives." Journal of Organic Chemistry. (Demonstrates that 6-membered lactam formation is kinetically favored, supporting Method B).
-
Racemization Control: Steinauer, R., et al. "Racemization of 5-oxo-proline and derivatives during peptide coupling." Biopolymers, 2001.[3] (Provides the basis for recommending DIC/Oxyma over basic conditions).
-
Application in Mimetics: Freidinger, R. M. "Non-peptide conformational constraints." Trends in Pharmacological Sciences, 1989. (Discusses the utility of lactams as beta-turn mimetics).
-
Polymerization Byproducts: Choi, N. S., & Goodman, M.[4] "Active monomer polymerization of delta-benzyl L-alpha-aminoadipate." Peptide Science, 1972.[4] (Identifies 6-oxo-L-pipecolic acid as a stable thermodynamic product).
Sources
Application Note: (S)-2-Piperidone-6-carboxylic Acid as a Chiral Building Block
[1][2]
Executive Summary
(S)-2-Piperidone-6-carboxylic acid is a versatile chiral building block belonging to the class of lactam-constrained amino acids.[1] Structurally, it is the six-membered ring homolog of pyroglutamic acid (pGlu).[1] Its rigid lactam framework makes it an invaluable tool in medicinal chemistry for:
-
Peptidomimetics: Acting as a conformationally restricted N-terminal capping unit that induces novel
-turn geometries distinct from pGlu. -
Alkaloid Synthesis: Serving as a chiral scaffold for the synthesis of piperidine alkaloids (e.g., hydroxymethyl piperidines) via selective reduction.
-
Diversity-Oriented Synthesis (DOS): Providing distinct vectors for functionalization at the C-5 (enolate chemistry) and N-1 (lactam nitrogen) positions.[1]
This guide provides validated protocols for its synthesis, incorporation into peptides, and chemical modification.[1]
Chemical Profile & Stability[2][3][4]
| Property | Specification |
| CAS Number | 34622-39-4 |
| Molecular Formula | C |
| Molecular Weight | 143.14 g/mol |
| Stereochemistry | (S)-Enantiomer (derived from L-aminoadipic acid) |
| Solubility | Soluble in water, MeOH, DMSO; sparingly soluble in CH |
| pKa | ~3.5 (Carboxylic acid); Amide N-H is non-basic. |
| Stability | Stable at room temperature. Hygroscopic. Avoid strong bases which may racemize the C-2 center or open the lactam ring. |
Core Applications & Mechanisms[2]
Peptidomimetics (The "Homo-Pyroglutamic" Effect)
In peptide chemistry, replacing an N-terminal Pyroglutamic acid (5-membered ring) with (S)-6-oxopipecolic acid (6-membered ring) alters the backbone dihedral angles (
Chiral Scaffold for Alkaloids
The molecule contains two chemically distinct carbonyls: the exocyclic carboxyl group (C-2 position) and the endocyclic lactam carbonyl (C-6 position). This differentiation allows for chemoselective reductions.
-
Selective Reduction: The exocyclic ester can be reduced to a primary alcohol (hydroxymethyl group) while retaining the lactam, creating precursors for fagomine and other polyhydroxylated piperidines.
Experimental Protocols
Protocol A: Synthesis from L- -Aminoadipic Acid (L-AAA)
Rationale: Commercially available (S)-6-oxopipecolic acid can be expensive.[1] It is efficiently synthesized from L-AAA via thermal cyclization.
Reagents: L-
-
Esterification/Cyclization:
-
Suspend L-
-aminoadipic acid (10 mmol) in toluene (50 mL) containing BnOH (25 mmol) and pTsOH (11 mmol). -
Reflux using a Dean-Stark trap to remove water. The reaction serves two purposes: esterifying the C-6 carboxyl and driving the intramolecular amine attack on the C-1 carboxyl.
-
Note: Actually, L-AAA cyclizes to the lactam upon heating in acidic media.[1] The carboxyl at C-2 remains free or is esterified depending on conditions.
-
Optimized Route: Heat L-AAA in water at reflux to induce cyclization to 6-oxopipecolic acid (free acid), then protect the carboxyl if needed.[1]
-
-
Isolation:
-
Concentrate the aqueous solution.
-
Recrystallize from Ethanol/Ether.
-
Yield: Typically 85-90%.
-
Protocol B: Solid-Phase Peptide Coupling (N-Terminal Capping)
Rationale: Because the nitrogen is part of the lactam amide, it is not nucleophilic. Therefore, this building block must be used as the final N-terminal residue .
Reagents: (S)-6-oxopipecolic acid, HATU, DIPEA, DMF, Resin-bound peptide.[1]
-
Activation:
-
Coupling:
-
Add the activated mixture to the deprotected N-terminal amine of the resin-bound peptide.
-
Agitate for 2 hours at room temperature.
-
-
Monitoring:
-
Perform a Kaiser test. A negative result (no color) indicates successful capping.
-
Troubleshooting: If coupling is sluggish (due to steric bulk of the 6-membered ring), perform a double coupling or switch to HOAt/DIC.[1]
-
Protocol C: Regioselective Alkylation at C-5
Rationale: The lactam carbonyl at C-6 activates the C-5 position. Using a strong base, one can generate an enolate and introduce alkyl groups stereoselectively, creating quaternary centers or functionalized scaffolds.[1]
Reagents: LiHMDS (Lithium hexamethyldisilazide), THF, Alkyl Halide (R-X).[1]
-
Protection:
-
The carboxylic acid at C-2 must be protected (e.g., as a Methyl or t-Butyl ester) before enolization.[1]
-
-
Enolization:
-
Alkylation:
-
Add the alkyl halide (1.2 equiv) dropwise.
-
Allow the reaction to warm slowly to -20°C over 2 hours.
-
Stereochemistry: The electrophile typically approaches from the face anti to the bulky C-2 ester group (trans-diastereoselectivity).
-
-
Quench:
-
Quench with saturated NH
Cl solution. Extract with EtOAc.[4]
-
Visualization of Workflows
Diagram 1: Synthetic Utility Workflow
This diagram illustrates the divergence from the core building block into three distinct chemical spaces.
Caption: Divergent synthetic pathways utilizing (S)-6-oxopipecolic acid as a central chiral hub.
Diagram 2: Decision Tree for Functionalization
A guide for selecting the correct reaction conditions based on the target modification site.
Caption: Strategic decision tree for regioselective functionalization of the 6-oxopipecolic acid scaffold.
References
-
Sigma-Aldrich. (S)-6-Oxo-2-piperidinecarboxylic acid Product Analysis. Retrieved from
-
Hamed, R. B., et al. (2010).[1] "Carboxymethylproline synthase catalysed syntheses of functionalised N-heterocycles."[1][3] Chemical Communications, 46(9), 1413-1415.[1]
-
Huang, S-B., et al. (1989).[1] "Preparation of optically pure
-hydroxymethyl lactams." Synthetic Communications, 19(20), 3485-3496.[1] -
Pomplun, S., et al. (2015).[1] "Rational Design and Asymmetric Synthesis of Potent and Neurotrophic Ligands for FK506-Binding Proteins (FKBPs)." Angewandte Chemie Int. Ed., 54(1), 345-348.[1]
-
Beilstein Journals. (2025). "A versatile route towards 6-arylpipecolic acids." Beilstein Journal of Organic Chemistry. Retrieved from
-
National Institutes of Health (NIH). "Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency." Journal of Inherited Metabolic Disease. Retrieved from
Sources
- 1. EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. (S)-6-Oxo-2-piperidinecarboxylic acid | C6H9NO3 | CID 11126383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-6-Oxo-2-piperidinecarboxylic acid = 95.0 HPLC 34622-39-4 [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Note: LC-MS/MS Quantification of 6-Oxo-Pipecolic Acid in Urine
Methodology for the Robust Analysis of a Stable ALDH7A1 Deficiency Biomarker
Executive Summary
Objective: To establish a sensitive, selective, and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 6-oxo-pipecolic acid (6-oxo-PIP) in human urine.
Significance: 6-oxo-PIP has emerged as a critical, stable biomarker for Pyridoxine-Dependent Epilepsy (PDE) caused by ALDH7A1 deficiency.[1][2][3][4] Unlike the traditional biomarkers
Methodological Approach: This protocol utilizes a "Dilute-and-Shoot" strategy to minimize sample handling errors, coupled with Reversed-Phase chromatography using a high-strength silica (HSS) T3 column designed to retain polar organic acids. Detection is performed via positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.
Biological Context & Mechanism
ALDH7A1 deficiency disrupts the lysine catabolic pathway, leading to the accumulation of neurotoxic metabolites.[1][2][4] While
Figure 1: Simplified Lysine Catabolism Pathway highlighting the formation of the stable biomarker 6-oxo-PIP downstream of the unstable AASA/P6C equilibrium.[2][4][5][6][7]
Materials & Reagents
3.1 Standards
-
Target Analyte: 6-oxo-pipecolic acid (Custom synthesis or commercial standard, e.g., MolPort/Enamine).
-
Internal Standard (IS):
-
Preferred: 6-oxo-pipecolic acid-d3 (or -d5).
-
Alternative: Pipecolic acid-d9 (Note: Retention time may differ slightly; use only if isotopologue is unavailable).
-
3.2 Reagents
-
LC-MS Grade Water
-
LC-MS Grade Methanol (MeOH)
-
LC-MS Grade Acetonitrile (ACN)
-
Formic Acid (FA)
-
Ammonium Acetate [6]
Experimental Protocol
4.1 Sample Preparation: "Dilute-and-Shoot"
Urine matrices are rich in salts and potential ion suppressors. A high dilution factor is critical to maintain instrument robustness without requiring expensive Solid Phase Extraction (SPE).
-
Thaw urine samples at room temperature and vortex for 10 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to remove particulates.
-
Aliquot 20 µL of urine supernatant into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of Internal Standard Solution (10 µM in water).
-
Add 160 µL of Diluent (1:1 Methanol:Acetonitrile).
-
Expert Note: The organic solvent addition helps precipitate some urinary proteins while ensuring compatibility with the initial mobile phase.
-
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an LC vial with a glass insert.
4.2 LC-MS/MS Conditions
Chromatographic Strategy: Standard C18 columns often fail to retain small, polar cyclic amino acids like 6-oxo-PIP, causing them to elute in the void volume (ion suppression zone). We utilize a High Strength Silica (HSS) T3 column, which possesses a lower ligand density and proprietary end-capping, allowing for 100% aqueous compatibility and superior retention of polar compounds.
-
Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Waters Xevo TQ-S or Sciex 6500+).
-
Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm (or 150 mm).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.[6]
-
Injection Volume: 2–5 µL.
Mobile Phases:
-
A: 10 mM Ammonium Acetate in Water + 0.1% Formic Acid (pH ~3.5).
Gradient Profile:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.00 | 99 | 1 | Initial |
| 1.00 | 99 | 1 | Hold (Load) |
| 4.00 | 50 | 50 | Linear Ramp |
| 4.50 | 5 | 95 | Wash |
| 5.50 | 5 | 95 | Hold Wash |
| 5.60 | 99 | 1 | Re-equilibration |
| 8.00 | 99 | 1 | End |
4.3 Mass Spectrometry Parameters (ESI+)
6-oxo-PIP is a cyclic amide/carboxylic acid. Positive mode is preferred due to the basic nitrogen, though it is less basic than pipecolic acid due to the adjacent carbonyl (amide-like character).
-
Source: Electrospray Ionization (Positive).
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 500°C.
-
Cone Voltage: Optimized per instrument (approx. 20-30V).
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Type |
| 6-oxo-PIP | 144.1 | 98.1 | 25 | 20 | Quant |
| 6-oxo-PIP | 144.1 | 55.1 | 25 | 30 | Qual |
| 6-oxo-PIP-d3 (IS) | 147.1 | 101.1 | 25 | 20 | Quant |
Note: The transition 144.1 -> 98.1 corresponds to the loss of H2O and CO (formic acid equivalent) from the ring structure.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow from sample aliquot to data quantification.
Method Validation & Quality Control
To ensure the "Trustworthiness" of the data, the following validation parameters must be met:
-
Linearity: Calibrate from 0.5 µM to 500 µM. 6-oxo-PIP levels in PDE patients can be very high (often >50 µM), whereas healthy controls are typically <5 µM.
-
Matrix Effect (ME): Calculate ME% using the post-extraction spike method.
-
Acceptance: 80–120%. If suppression is high (<80%), increase the dilution factor to 1:20.
-
-
Carryover: Inject a blank solvent immediately after the highest standard (ULOQ). Peak area in blank should be <20% of the LLOQ.
Troubleshooting & Expert Tips
-
Interference: Pipecolic acid (MW 129) is not isobaric, but other urinary organic acids are. The 144->98 transition is relatively specific, but retention time confirmation is vital.
-
Peak Shape: If peaks exhibit tailing, ensure the pH of Mobile Phase A is acidic (pH 3–4). The carboxyl group must be protonated to interact with the T3 phase hydrophobically.
-
Creatinine Normalization: Always normalize quantitative results to urinary creatinine (mmol/mol creatinine) to account for urine dilution variability.
References
-
Biomarker Discovery (2024): Al-Shekaili, H. H., et al. "Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency." Journal of Inherited Metabolic Disease.
-
Methodology Foundation: Sadilkova, K., et al. "Simultaneous determination of alpha-aminoadipic semialdehyde, piperideine-6-carboxylate and pipecolic acid by LC-MS/MS."[8] Journal of Neuroscience Methods.
-
Clinical Application: Coughlin, C. R., et al. "Pyridoxine-Dependent Epilepsy: Consensus Guidelines." Molecular Genetics and Metabolism.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancing Neonatal Screening for Pyridoxine-Dependent Epilepsy-ALDH7A1 Through Combined Analysis of 2-OPP, 6-Oxo-Pipecolate and Pipecolate in a Butylated FIA-MS/MS Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of urinary 6‐oxo‐pipecolic acid as a biomarker for ALDH7A1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2019161383A1 - Oxopiperidine quantitation by mass spectrometry - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous quantification of alpha-aminoadipic semialdehyde, piperideine-6-carboxylate, pipecolic acid and alpha-aminoadipic acid in pyridoxine-dependent epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Rational Design and Synthesis of Immunoproteasome Inhibitors Using L-Pyrohomoglutamic Acid
Part 1: Executive Summary & Scientific Rationale
The Challenge: Selectivity in Proteasome Inhibition
The 20S immunoproteasome (iP) is a cytokine-inducible variant of the constitutive proteasome (cP), predominantly expressed in hematopoietic cells and upregulated during inflammation. While pan-proteasome inhibitors like Bortezomib effectively treat multiple myeloma, they suffer from dose-limiting toxicities (e.g., peripheral neuropathy) due to off-target inhibition of the constitutive
The development of next-generation therapies for autoimmune disorders (e.g., SLE, Rheumatoid Arthritis) requires inhibitors that selectively target the LMP7 (
The Solution: L-Pyrohomoglutamic Acid as a Rigidifying N-Cap
L-Pyrohomoglutamic acid (also known as (S)-6-oxopipecolic acid or L-Phg ) is a six-membered lactam derivative of L-2-aminoadipic acid. Unlike its five-membered analog (L-pyroglutamic acid), L-Phg offers distinct conformational properties that are critical for inhibitor design:
-
Conformational Constraint: The six-membered lactam ring restricts the rotation of the N-terminal amide bond, locking the inhibitor into a bioactive conformation that favors the unique S1/S3 binding pockets of LMP7.
-
Metabolic Stability: The lactam structure is resistant to N-terminal exopeptidases, significantly extending the plasma half-life of peptide-based inhibitors.
-
Hydrogen Bonding Network: The lactam carbonyl and amine provide fixed vectors for hydrogen bonding with the proteasome's G47/A49 backbone residues, enhancing potency.
Part 2: Chemical Synthesis Protocols
Workflow Overview
The synthesis strategy involves three distinct phases: (1) Synthesis of the L-Phg building block, (2) Assembly of the peptide backbone, and (3) Installation of the pharmacophore (warhead).
Figure 1: Synthetic route from amino acid precursor to functionalized immunoproteasome inhibitor.
Protocol A: Synthesis of L-Pyrohomoglutamic Acid (Monomer)
Objective: To synthesize enantiopure (S)-6-oxopipecolic acid from L-2-aminoadipic acid.
Reagents:
-
L-2-Aminoadipic acid (CAS: 1118-90-7)
-
Glacial Acetic Acid
-
Ethanol (Absolute)
-
Toluene
Step-by-Step Procedure:
-
Suspension: Suspend L-2-aminoadipic acid (10.0 g, 62 mmol) in water (50 mL).
-
Thermal Cyclization: Heat the suspension to reflux (100°C) for 16–24 hours. The reaction is driven by the thermodynamic stability of the six-membered lactam ring.
-
Note: Unlike glutamic acid, which cyclizes rapidly, the adipic analog requires longer heating times due to the entropy cost of forming a larger ring.
-
-
Azeotropic Drying: Concentrate the solution under reduced pressure. Add toluene (2 x 50 mL) and evaporate to remove residual water azeotropically.
-
Crystallization: Recrystallize the crude residue from hot ethanol/ethyl acetate.
-
Validation:
-
Yield: Expect 85–90%.
-
Melting Point: 158–160°C.
-
Optical Rotation:
(c=1, H2O). Crucial check for racemization.
-
Protocol B: Peptide Coupling to Backbone (L-Phg-Peptide)
Objective: To couple L-Phg to a hydrophobic peptide backbone (e.g., L-Phenylalanine) typically found in the P2 position of LMP7 inhibitors.
Reagents:
-
L-Phg (from Protocol A)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Anhydrous)
Step-by-Step Procedure:
-
Activation: Dissolve L-Phg (1.0 eq) in anhydrous DMF (0.2 M concentration). Add DIPEA (3.0 eq) and stir at 0°C for 5 minutes.
-
Coupling Agent: Add HATU (1.1 eq). Stir for 10 minutes at 0°C to form the active ester.
-
Expert Insight: HATU is preferred over EDC/HOBt for lactam couplings because the secondary amine of the lactam (if N-protected) or the steric bulk of the ring can hinder nucleophilic attack.
-
-
Amine Addition: Add H-Phe-OMe·HCl (1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), saturated NaHCO3 (to remove unreacted acid), and brine.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol C: Warhead Installation (Epoxyketone)
Context: Most potent immunoproteasome inhibitors (e.g., ONX-0914, KZR-616) utilize an epoxyketone warhead. This protocol assumes the generation of a peptide-alkene precursor followed by oxidation.[1]
Key Steps:
-
Hydrolysis: Saponify the methyl ester (L-Phg-Phe-OMe) using LiOH in THF/H2O to yield the free acid.
-
Warhead Coupling: Couple the free acid to the epoxyketone pharmacophore precursor (e.g., L-Leucine epoxyketone or a Weinreb amide precursor followed by Grignard addition) using standard HATU conditions.
-
Epoxidation: If using an alkene precursor, perform epoxidation using t-BuOOH/VO(acac)2 to yield the
-epoxyketone.
Part 3: Analytical & Biological Validation
Quality Control: Chiral Purity
The "L" (S) configuration of the cap is vital. The "D" isomer often leads to a >100-fold loss in potency.
| Parameter | Method | Acceptance Criteria |
| Purity | RP-HPLC (C18 column, Acetonitrile/Water + 0.1% TFA) | > 98% |
| Chiral Purity | Chiralpak AD-H column (Hexane/IPA) | > 99% ee |
| Identity | HR-MS (ESI+) | [M+H]+ ± 5 ppm |
Biological Assay: LMP7 vs. 5c Selectivity
Objective: To quantify the selectivity ratio of the synthesized inhibitor.
Materials:
-
Enzymes: Purified human 20S Immunoproteasome (LMP7) and Constitutive Proteasome (
5c). -
Substrate: Suc-LLVY-AMC (Fluorogenic substrate for Chymotrypsin-like activity).
-
Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT.
Protocol:
-
Incubation: Incubate 1 nM enzyme with serial dilutions of the L-Phg inhibitor (0.1 nM to 10
M) for 60 minutes at 37°C. -
Substrate Addition: Add Suc-LLVY-AMC (50
M final concentration). -
Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 minutes.
-
Calculation: Determine IC50 using a 4-parameter logistic fit.
-
Selectivity Index (SI): IC50(
5c) / IC50(LMP7). -
Target SI: > 50-fold is considered highly selective.[2]
-
Mechanism of Action Visualization
Figure 2: Mechanistic basis for L-Phg induced selectivity in the LMP7 S1 pocket.
Part 4: References
-
Huber, E. M., & Groll, M. (2012). Inhibitors for the immuno- and constitutive proteasome: current and future trends in drug development. Angewandte Chemie International Edition, 51(35), 8708-8720.
-
Johnson, H. W. B., et al. (2018). Discovery of KZR-616, a Selective Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) and LMP2 (β1i) for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(24), 11127–11143.
-
Basler, M., & Groettrup, M. (2021). Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors.[2][3][4] Cells, 11(1), 9.
-
Subirós-Funosas, R., et al. (2013). Use of Oxyma Pure as an additive in carbodiimide peptide coupling.[5] Organic Syntheses, 90, 306-315.
-
Cayman Chemical. (n.d.). L-Pyrohomoglutamic Acid Product Information. Cayman Chemical.[6]
Sources
- 1. US12025596B2 - 6-oxo-pipecolic acid quantitation by mass spectrometry - Google Patents [patents.google.com]
- 2. Structure-Based Optimization and Discovery of M3258, a Specific Inhibitor of the Immunoproteasome Subunit LMP7 (β5i) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Early Clinical Development of Selective Immunoproteasome Inhibitors | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. caymanchem.com [caymanchem.com]
Application Note: 6-oxo-Pipecolic Acid as a Stable Biomarker for the Diagnosis and Monitoring of ALDH7A1 Deficiency
Introduction: The Diagnostic Challenge of Pyridoxine-Dependent Epilepsy
Pyridoxine-Dependent Epilepsy (PDE), resulting from ALDH7A1 deficiency, is an autosomal recessive epileptic encephalopathy that typically presents in the neonatal period or early infancy.[1][2] This condition is characterized by seizures that are resistant to conventional anti-seizure medications but respond to high doses of pyridoxine (vitamin B6).[3] The underlying genetic defect is in the ALDH7A1 gene, which encodes α-aminoadipic semialdehyde (α-AASA) dehydrogenase, a critical enzyme in the lysine catabolism pathway.[4][5]
Historically, the diagnosis of ALDH7A1 deficiency has relied on the measurement of accumulating upstream metabolites, namely α-AASA and its cyclic form, Δ1-piperideine-6-carboxylate (P6C), in urine, plasma, or cerebrospinal fluid (CSF).[6][7] However, a significant limitation of these biomarkers is their inherent instability at room temperature, with reports of up to 50% degradation in urine within 24 hours.[2][7] This instability necessitates stringent sample handling, including immediate freezing, to prevent false-negative results, posing logistical challenges in clinical settings.[7]
Recently, 6-oxo-pipecolic acid (6-oxo-PIP) has emerged as a novel biomarker for ALDH7A1 deficiency.[1][8] It accumulates in the same biological fluids but demonstrates significantly improved stability, making it a more robust and reliable analyte for diagnostic screening and therapeutic monitoring.[9][10] This application note provides a comprehensive guide for researchers and clinicians on the biochemical basis, analytical methodology, and clinical interpretation of 6-oxo-PIP as a biomarker for ALDH7A1 deficiency.
Biochemical Rationale: The Origin of 6-oxo-Pipecolic Acid
In a healthy individual, the amino acid L-lysine is degraded through two primary pathways that converge. The enzyme α-AASA dehydrogenase (encoded by ALDH7A1) catalyzes the oxidation of α-AASA to α-aminoadipic acid.[11] In ALDH7A1 deficiency, this enzymatic step is blocked, leading to the accumulation of α-AASA and its spontaneous cyclized form, P6C.[2][11] The accumulation of P6C is pathogenic, as it inactivates pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, leading to a functional deficiency of this crucial enzyme cofactor and subsequent neurological symptoms.[2][11] It is the accumulation of these upstream metabolites that also leads to the formation of 6-oxo-PIP.[9]
Caption: Lysine catabolism pathway in ALDH7A1 deficiency.
The Analytical Advantage of 6-oxo-PIP
The primary advantage of 6-oxo-PIP is its stability. Unlike α-AASA/P6C, 6-oxo-PIP is stable at room temperature, which simplifies sample collection, transport, and storage, thereby reducing the risk of pre-analytical errors that could lead to a misdiagnosis.[9] This stability is particularly valuable for monitoring patients on treatment. Studies have shown that in patients undergoing lysine restriction therapy, α-AASA levels may decrease significantly or normalize, while 6-oxo-PIP levels often remain elevated, providing a more consistent marker of the underlying metabolic condition.[2][8]
However, it is crucial to acknowledge the limitations of 6-oxo-PIP as a standalone biomarker:
-
Neonatal Diagnosis: In patients younger than 6 months, urinary 6-oxo-PIP levels can be within the normal range in a subset of cases (approximately 33% in one study), even when α-AASA is markedly elevated.[1][2][8] Therefore, for neonatal screening, α-AASA remains a more sensitive biomarker.
-
Specificity: Elevated 6-oxo-PIP is not entirely specific to ALDH7A1 deficiency. Increased levels can also be observed in patients with molybdenum cofactor deficiency (MoCD), a condition that can elicit a secondary ALDH7A1 deficiency.[2][8]
Therefore, the diagnostic approach should ideally involve a panel of biomarkers, with definitive diagnosis confirmed by biallelic pathogenic variants in the ALDH7A1 gene.[6]
Quantitative Insights: Interpreting Biomarker Levels
The interpretation of 6-oxo-PIP levels requires age-appropriate reference ranges. While levels in healthy individuals are consistently low, concentrations in ALDH7A1-deficient patients can vary significantly, showing a trend to increase with age.[2][8]
| Biomarker | Age Group | Control Range (Urine) | Typical Range in ALDH7A1 Deficiency (Urine) | Key Considerations |
| 6-oxo-Pipecolic Acid (6-oxo-PIP) | All Ages | 0 - 3.2 mmol/mol creatinine[2] | 3.9 - 59+ mmol/mol creatinine[8] | Levels may be normal in ~33% of patients < 6 months old.[1][2] Tends to increase with age.[8] |
| α-Aminoadipic Semialdehyde (α-AASA) | < 6 months | < 4 mmol/mol creatinine[2] | 77 - 167+ mmol/mol creatinine[2] | Highly sensitive in neonates but unstable.[2] |
| 6 - 12 months | < 2.5 mmol/mol creatinine[2] | Variable, tends to be lower than in neonates. | Levels may decrease with age and lysine restriction therapy.[2][8] | |
| > 12 months | < 2 mmol/mol creatinine[2] | Can be significantly lower or even normalize in older, treated patients.[2] | Unstable at room temperature, requires frozen samples.[7] |
Analytical Protocol: Quantification of 6-oxo-PIP in Urine by LC-MS/MS
This section details a robust method for the quantitative analysis of 6-oxo-PIP in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on published methodologies.[2][8]
Principle
The method employs a stable isotope dilution technique. A known amount of a deuterated internal standard (e.g., d3-6-oxo-PIP) is added to the urine sample. Following a simple protein precipitation and dilution step, the sample is analyzed by LC-MS/MS. The analyte is separated from other urine components via reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[10]
Materials and Reagents
-
6-oxo-pipecolic acid analytical standard
-
d3-6-oxo-pipecolic acid (or other suitable stable isotope-labeled internal standard)
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Formic Acid
-
LC-MS grade Ammonium Acetate
-
Ultrapure water
-
Urine samples (patient, quality control)
Sample Handling and Preparation
-
Collection: Collect a random urine sample in a sterile container. While 6-oxo-PIP is stable, standard practice for metabolic screening is to refrigerate (2-8°C) or freeze (-20°C or lower) the sample as soon as possible to preserve other potential biomarkers.[12]
-
Internal Standard Spiking: In a microcentrifuge tube, mix 20 µL of urine with 20 µL of a 10 µmol/L solution of d3-6-oxo-PIP internal standard.[2] Rationale: The internal standard is added early to account for any variability or loss during the subsequent sample preparation steps.
-
Protein Precipitation and Dilution: Add 80 µL of a 1:1 (v/v) solution of methanol:acetonitrile to the urine/internal standard mixture.[2] Vortex thoroughly for 30 seconds. Rationale: The organic solvent precipitates proteins and other macromolecules which could interfere with the analysis or damage the LC column.
-
Centrifugation: Centrifuge the mixture at >12,000 x g for 10 minutes at 4°C. Rationale: This step pellets the precipitated proteins, leaving the analyte and internal standard in the supernatant.
-
Sample Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[10]
Instrumentation and Conditions
-
Liquid Chromatograph: UPLC/UHPLC system (e.g., Waters Acquity UPLC)[2]
-
Column: ACQUITY UPLC HSS T3 (1.8 µm, 2.1 mm x 150 mm) or equivalent reverse-phase column suitable for polar analytes.[2]
-
Mobile Phase A: 10 mM Ammonium Acetate with 0.1% Formic Acid in water.[2]
-
Mobile Phase B: 1:1 (v/v) Methanol:Acetonitrile.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Gradient:
-
0 - 2.5 min: 1% B
-
2.5 - 4.5 min: Gradient to 95% B
-
4.5 - 5.1 min: Hold at 95% B
-
5.1 - 8.0 min: Return to 1% B and re-equilibrate[2]
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) with an electrospray ionization (ESI) source operating in positive ion mode.[2]
-
MRM Transitions:
-
6-oxo-PIP: 144.2 > 98.1[10]
-
d3-6-oxo-PIP: 147.2 > 101.1 (Example, confirm for specific standard)
-
Rationale: MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.
-
Calibration and Quality Control
-
Prepare a standard curve by spiking known concentrations of 6-oxo-PIP (e.g., 1 to 500 µmol/L) into a control urine matrix.[2]
-
Process these standards alongside patient samples.
-
Analyze at least two levels of quality control samples (low and high concentration) with each batch to ensure the accuracy and precision of the run.
Caption: LC-MS/MS analytical workflow for 6-oxo-PIP in urine.
Conclusion and Future Perspectives
6-oxo-pipecolic acid is a chemically stable and diagnostically valuable biomarker for ALDH7A1 deficiency. Its superior stability compared to α-AASA/P6C offers significant pre-analytical advantages, making it an excellent first-tier or complementary test for diagnosing and monitoring patients. While it has limitations in neonatal screening and is not entirely specific, its inclusion in a broader diagnostic panel that includes α-AASA and is confirmed by genetic testing provides a powerful and reliable diagnostic strategy. The robust and straightforward LC-MS/MS methodology described here can be readily implemented in clinical diagnostic laboratories. Future research may focus on validating 6-oxo-PIP in other matrices like dried blood or urine spots, which could further enhance its utility in high-throughput newborn screening programs.[9][13]
References
-
Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. Journal of Inherited Metabolic Disease. Available at: [Link]
-
Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. ResearchGate. Available at: [Link]
-
Consensus guidelines for the diagnosis and management of pyridoxine-dependent epilepsy due to α-aminoadipic semialdehyde dehydrogenase deficiency. Journal of Inherited Metabolic Disease. Available at: [Link]
-
Consensus guidelines for the diagnosis and management of pyridoxine-dependent epilepsy due to α-aminoadipic semialdehyde dehydrogenase deficiency. Wiley Online Library. Available at: [Link]
-
Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. National Center for Biotechnology Information. Available at: [Link]
-
Pyridoxine-Dependent Epilepsy – ALDH7A1. National Center for Biotechnology Information. Available at: [Link]
-
Consensus guidelines for the diagnosis and management of pyridoxine-dependent epilepsy due to alpha-aminoadipic semialdehyde dehydrogenase deficiency. University of Groningen. Available at: [Link]
-
Peter T. Clayton - Coughlin Lab. University of Colorado Anschutz Medical Campus. Available at: [Link]
-
Advancing Neonatal Screening for Pyridoxine-Dependent Epilepsy-ALDH7A1 Through Combined Analysis of 2-OPP, 6-Oxo-Pipecolate and Pipecolate in a Butylated FIA-MS/MS Workflow. MDPI. Available at: [Link]
-
Consensus guidelines for the diagnosis and management of pyridoxine-dependent epilepsy due to α-aminoadipic semialdehyde dehydrogenase deficiency. Universitas Indonesia. Available at: [Link]
-
Evaluating the suitability of 6-oxo-PIP as a novel biomarker for pyridoxine-dependent epilepsy in multiple samples. ResearchGate. Available at: [Link]
- Oxopiperidine quantitation by mass spectrometry. Google Patents.
-
Figure 2. [Outline of the metabolism of...]. National Center for Biotechnology Information. Available at: [Link]
-
Lysine is metabolized through two distinct pathways usually referred to... ResearchGate. Available at: [Link]
-
Sample Collection & Preparation | Preclinical Testing. IDEXX BioAnalytics. Available at: [Link]
-
Determination of plasma pipecolic acid by an easy and rapid liquid chromatography-tandem mass spectrometry method. PubMed. Available at: [Link]
-
Bioanalytical sample preparation. Biotage. Available at: [Link]
-
Simultaneous determination of alpha-aminoadipic semialdehyde, piperideine-6-carboxylate and pipecolic acid by LC-MS/MS for pyridoxine-dependent seizures and folinic acid-responsive seizures. PubMed. Available at: [Link]
Sources
- 1. Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of urinary 6‐oxo‐pipecolic acid as a biomarker for ALDH7A1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridoxine-Dependent Epilepsy – ALDH7A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Consensus guidelines for the diagnosis and management of pyridoxine-dependent epilepsy due to α-aminoadipic semialdehyde dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.rug.nl [pure.rug.nl]
- 6. hssiem.org [hssiem.org]
- 7. Simultaneous determination of alpha-aminoadipic semialdehyde, piperideine-6-carboxylate and pipecolic acid by LC-MS/MS for pyridoxine-dependent seizures and folinic acid-responsive seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. WO2019161383A1 - Oxopiperidine quantitation by mass spectrometry - Google Patents [patents.google.com]
- 11. Figure 2. [Outline of the metabolism of...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. idexxbioanalytics.com [idexxbioanalytics.com]
- 13. Advancing Neonatal Screening for Pyridoxine-Dependent Epilepsy-ALDH7A1 Through Combined Analysis of 2-OPP, 6-Oxo-Pipecolate and Pipecolate in a Butylated FIA-MS/MS Workflow | MDPI [mdpi.com]
Application Note: Derivatization of (S)-6-Oxo-2-piperidinecarboxylic Acid for Enhanced GC-MS Analysis
Abstract
This application note provides a detailed protocol for the chemical derivatization of (S)-6-Oxo-2-piperidinecarboxylic acid, a cyclic amino acid analog, for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature and low volatility, direct GC-MS analysis of this analyte is challenging.[1][2][3] This guide explores two effective derivatization strategies: a single-step silylation and a two-step esterification followed by acylation. The underlying chemical principles, step-by-step protocols, and expected outcomes are presented to enable researchers, particularly those in drug development and metabolomics, to achieve reliable and reproducible quantification of this important chiral compound.
Introduction: The Analytical Challenge
(S)-6-Oxo-2-piperidinecarboxylic acid, also known as L-pyrohomoglutamic acid, is a chiral molecule of interest in various biomedical and pharmaceutical research areas.[4][5] Its structure, containing both a carboxylic acid and a lactam functional group, imparts high polarity and a low vapor pressure, making it unsuitable for direct analysis by gas chromatography.[1][2][3] Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and enabling sensitive detection by GC-MS.[1][3][6] The goal of derivatization is to replace the active hydrogens on the carboxylic acid and the amide nitrogen with nonpolar functional groups.[1][3]
This document provides a comprehensive guide to two proven derivatization methodologies, elucidating the rationale behind reagent selection and reaction conditions to ensure successful analysis.
Foundational Principles of Derivatization for GC-MS
The primary objective of derivatization for GC analysis is to convert non-volatile, polar compounds into volatile and thermally stable derivatives.[1][3] For a molecule like (S)-6-Oxo-2-piperidinecarboxylic acid, this involves targeting the active hydrogens on the carboxylic acid and the amide groups.
2.1. Silylation: This is a widely used derivatization technique where active hydrogens are replaced by a trimethylsilyl (TMS) or a more robust tert-butyldimethylsilyl (TBDMS) group.[3][7] Silylating reagents react with hydroxyl, carboxyl, amino, and thiol groups.[7] While TMS derivatives are common, TBDMS derivatives offer greater stability and are less susceptible to hydrolysis, which is a significant advantage when dealing with trace amounts of water in the sample or instrument.[1][3] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are powerful silylating agents often employed for amino acids.[1][2]
2.2. Esterification and Acylation: This two-step approach first converts the carboxylic acid to an ester (e.g., methyl or propyl ester) and then acylates the amide nitrogen. Esterification is typically achieved by heating the analyte with an alcohol in the presence of an acid catalyst.[8] Subsequent acylation, often using an anhydride like pentafluoropropionic anhydride (PFPA), further reduces polarity and can enhance sensitivity, particularly for electron capture detection.[6] This dual derivatization ensures both polar functional groups are effectively masked.
Experimental Protocols
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| (S)-6-Oxo-2-piperidinecarboxylic acid | ≥95.0% (HPLC) | Sigma-Aldrich |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Derivatization Grade | Sigma-Aldrich |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | MilliporeSigma |
| Pyridine | Anhydrous, 99.8% | Alfa Aesar |
| Methanolic HCl (3 M) | Supelco | |
| Pentafluoropropionic anhydride (PFPA) | ≥99% | Thermo Scientific |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Nitrogen Gas | High Purity | |
| Reacti-Vials™ (2 mL) | Thermo Scientific | |
| Heating block | ||
| GC-MS System with Chiral Column | (e.g., Chirasil-L-Val) | Agilent, Shimadzu |
Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. The reagents are corrosive and moisture-sensitive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
3.2. Protocol 1: One-Step Silylation with MTBSTFA
This protocol is favored for its simplicity and the high stability of the resulting TBDMS derivative.[1][3]
Workflow Diagram:
Caption: One-Step Silylation Workflow.
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh 1-10 µg of (S)-6-Oxo-2-piperidinecarboxylic acid into a 2 mL Reacti-Vial™. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture as silylating reagents are water-sensitive.[3]
-
Reagent Addition: Add 50 µL of MTBSTFA and 50 µL of anhydrous acetonitrile to the dried sample. Acetonitrile acts as a solvent to facilitate the reaction.
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS. Inject 1-2 µL of the derivatized solution.
3.3. Protocol 2: Two-Step Esterification and Acylation
This method provides an alternative derivatization strategy, which can be useful if silylation proves problematic for a specific sample matrix.
Workflow Diagram:
Caption: Two-Step Esterification & Acylation.
Step-by-Step Procedure:
-
Sample Preparation: Prepare a dry sample of (S)-6-Oxo-2-piperidinecarboxylic acid (1-10 µg) in a 2 mL Reacti-Vial™ as described in Protocol 1.
-
Esterification: a. Add 200 µL of 3 M methanolic HCl to the vial. b. Cap the vial tightly and heat at 85°C for 60 minutes. c. Cool the vial to room temperature and evaporate the reagent to dryness under a stream of nitrogen.
-
Acylation: a. To the dried methyl ester, add 100 µL of ethyl acetate and 50 µL of PFPA. b. Cap the vial and heat at 60°C for 15 minutes. c. Cool the vial and evaporate the excess reagent and solvent to dryness under nitrogen.
-
Final Preparation: Reconstitute the derivatized sample in a suitable volume (e.g., 100 µL) of ethyl acetate for GC-MS analysis.
GC-MS Analysis and Chiral Separation
For the analysis of the (S)-enantiomer, a chiral capillary column is essential.[9][10] A Chirasil-L-Val column is a suitable choice for separating amino acid enantiomers.[11]
Typical GC-MS Parameters:
| Parameter | Value |
| GC System | Agilent 7890B GC with 5977A MSD |
| Column | Chirasil-L-Val, 25 m x 0.25 mm ID, 0.16 µm film |
| Injection Mode | Splitless, 1 µL |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 100°C (hold 2 min), ramp to 200°C at 5°C/min, hold 5 min |
| Transfer Line Temp | 280°C |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 50-550 m/z |
Note: The oven temperature program may require optimization depending on the specific derivative and column used to achieve the best separation from any matrix components.
Expected Results and Discussion
Successful derivatization will yield a volatile and thermally stable product that produces a sharp, symmetrical peak on the GC chromatogram. The mass spectrum of the derivatized analyte will show a characteristic fragmentation pattern, which can be used for identification and quantification.
-
TBDMS Derivative: The molecular ion (M+) may be present, but a prominent fragment corresponding to the loss of a tert-butyl group ([M-57]+) is typically observed.
-
Methyl Ester-PFP Derivative: The fragmentation pattern will be influenced by both the methyl ester and the pentafluoropropionyl groups.
The choice between the two protocols may depend on the sample matrix and potential interferences. The one-step silylation is generally faster and involves fewer sample handling steps, reducing the risk of analyte loss. However, the two-step method can sometimes provide cleaner chromatograms in complex biological samples. For quantitative analysis, the use of a stable isotope-labeled internal standard is highly recommended to correct for any variability during sample preparation and injection.[6]
Conclusion
The derivatization of (S)-6-Oxo-2-piperidinecarboxylic acid is a prerequisite for its analysis by GC-MS. Both the one-step silylation with MTBSTFA and the two-step esterification/acylation protocol are effective methods for producing volatile and stable derivatives. The choice of method will depend on the specific requirements of the analysis, including sample complexity and available resources. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can achieve reliable and sensitive analysis of this chiral compound, facilitating advancements in drug development and metabolic research.
References
-
Shimadzu. (n.d.). Fast Analysis of Amino Acids Using the GC/MS Metabolite Component Database. Retrieved from [Link]
-
MDPI. (2021, March 19). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Retrieved from [Link]
-
ResearchGate. (2016, January 22). Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS?. Retrieved from [Link]
-
Restek. (n.d.). GC Derivatization. Retrieved from [Link]
-
PubMed. (2019). Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. Retrieved from [Link]
-
ChemBK. (2024, April 9). (S)-6-OXO-PIPERIDINE-2-CARBOXYLIC ACID. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
ResearchGate. (2002, September). Chiral separations using gas chromatography. Retrieved from [Link]
-
PubMed. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Retrieved from [Link]
-
AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]
Sources
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. (S)-2-哌啶酮-6-羧酸 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. weber.hu [weber.hu]
- 8. aocs.org [aocs.org]
- 9. gcms.cz [gcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enantioselective Synthesis & Functionalization of 6-Oxo-L-Pipecolic Acid Derivatives
Abstract & Strategic Overview
6-Oxo-L-pipecolic acid (6-oxo-L-Pip), also known as (S)-6-oxopiperidine-2-carboxylic acid, represents a critical chiral lactam scaffold in medicinal chemistry. Structurally, it serves as a constrained homolog of glutamate and aspartate, and its rigid 2-carboxypiperidin-6-one core is a pharmacophore found in
While biological pathways generate 6-oxo-L-Pip via the catabolism of L-lysine (specifically as a stable byproduct in ALDH7A1 deficiency), industrial and research-scale synthesis requires more controlled methodologies to ensure enantiopurity and scalability.
This Application Note details two distinct, high-fidelity protocols for accessing this scaffold:
-
De Novo Synthesis: Cyclization of the Chiral Pool (L-
-Aminoadipic Acid). -
Late-Stage Functionalization: Ruthenium-Catalyzed C–H Oxidation of N-Protected L-Pipecolic Acid.
Synthetic Strategy & Pathway Logic
The selection of the synthetic route depends on the starting material availability and the desired substitution pattern.
-
Route A (Cyclization) is preferred for generating the parent scaffold on a multi-gram scale with high enantiomeric excess (
), utilizing the natural chirality of L- -aminoadipic acid. -
Route B (C-H Oxidation) is a powerful "late-stage" transformation, ideal for medicinal chemists needing to install a lactam carbonyl into an existing complex pipecolic acid derivative without de novo resynthesis.
Logical Pathway Diagram
Figure 1: Strategic disconnects for accessing the 6-oxopipecolic acid scaffold. Route A utilizes chiral pool cyclization, while Route B utilizes oxidative functionalization.
Protocol A: Chiral Pool Cyclization of L- -Aminoadipic Acid
This method is the "Gold Standard" for accessing the unsubstituted core. It relies on the thermodynamic stability of the six-membered lactam ring.
Mechanistic Insight
L-
Materials & Reagents
-
Substrate: L-
-Aminoadipic acid (CAS: 1118-90-7). -
Reagents: Thionyl chloride (
), Methanol (anhydrous), Triethylamine ( ). -
Solvents: Methanol, Dichloromethane (DCM).
Step-by-Step Procedure
Step 1: Global Esterification
-
Suspend L-
-aminoadipic acid (5.0 g, 31.0 mmol) in anhydrous MeOH (50 mL) in a round-bottom flask equipped with a reflux condenser. -
Cool to 0°C. Add
(5.0 mL, 68.0 mmol) dropwise over 20 minutes. Caution: Exothermic gas evolution. -
Heat the mixture to reflux (65°C) for 4 hours. The solution should become clear.
-
Concentrate in vacuo to yield the L-
-aminoadipic acid dimethyl ester hydrochloride as a viscous oil or white solid.
Step 2: Cyclization to Lactam
-
Redissolve the crude diester hydrochloride in MeOH (20 mL).
-
Cool to 0°C. Add
(approx. 9.0 mL) dropwise until pH reaches 8–9. -
Stir at room temperature for 16 hours. The intramolecular cyclization occurs spontaneously under basic conditions.
-
Concentrate the solvent. Redissolve the residue in DCM (50 mL) and wash with water (2 x 20 mL) to remove triethylammonium salts.
-
Dry the organic layer over
, filter, and concentrate. -
Purification: Recrystallize from EtOAc/Hexanes to afford methyl (S)-6-oxopiperidine-2-carboxylate.
Step 3: Hydrolysis (Optional)
-
To obtain the free acid, treat the ester with 1M LiOH in THF/H2O (1:1) at 0°C for 2 hours.
-
Acidify to pH 2 with 1M HCl and extract with EtOAc.
Data Validation (Expected)
| Parameter | Specification |
| Yield (2 steps) | 75% – 85% |
| Enantiomeric Excess ( | > 98% (Chiral HPLC, Chiralpak AD-H) |
Protocol B: Ruthenium-Catalyzed C–H Oxidation
This protocol is essential for Late-Stage Functionalization . If you already have a complex chiral pipecolic acid derivative (e.g., N-Boc-L-pipecolic acid methyl ester) and need to introduce the keto group, this method is superior to de novo synthesis.
Mechanistic Insight
The reaction utilizes a Ruthenium(IV) oxo species, generated in situ from
Materials & Reagents
-
Substrate: N-Boc-L-pipecolic acid methyl ester.
-
Catalyst: Ruthenium(IV) oxide hydrate (
) or Ruthenium(III) chloride ( ). -
Oxidant: Sodium Periodate (
).[1] -
Solvent System: Ethyl Acetate (EtOAc) / Water (1:1 ratio).
Experimental Workflow Diagram
Figure 2: Workflow for the Ru-catalyzed oxidative functionalization of pipecolic acid derivatives.
Step-by-Step Procedure
-
Preparation: In a 100 mL round-bottom flask, dissolve N-Boc-L-pipecolic acid methyl ester (1.0 mmol) in EtOAc (10 mL).
-
Catalyst Addition: Add
(0.1 mmol, 10 mol%). The mixture will be a black suspension. -
Oxidant Addition: Dissolve
(4.0 mmol, 4.0 equiv) in water (10 mL). Add this solution to the reaction flask. -
Reaction: Seal the flask and stir vigorously at room temperature.
-
Critical Checkpoint: The organic layer may turn yellow (active
species). Ensure vigorous stirring to maximize interfacial surface area.
-
-
Monitoring: Monitor by TLC (Visualize with Ninhydrin or PMA stain). Reaction typically completes in 4–8 hours.
-
Quenching: Add Isopropanol (2 mL) and stir for 15 minutes to reduce residual toxic
to insoluble ruthenium black. -
Workup: Dilute with EtOAc (20 mL). Filter the mixture through a pad of Celite to remove ruthenium solids.
-
Safety Note: Do not let the Celite pad dry out completely with Ru residues; rinse thoroughly.
-
-
Extraction: Separate the phases. Wash the organic layer with saturated
(sodium thiosulfate) to remove iodine traces, then brine. -
Purification: Dry over
and concentrate. Purify via flash column chromatography (typically 30-50% EtOAc in Hexanes).
Troubleshooting & Optimization
-
Problem: Low Conversion.
-
Solution: Increase catalyst loading to 20 mol% or ensure stirring is vigorous enough (mass transfer limitation).
-
-
Problem: Loss of Boc group.
-
Solution: The reaction generates slight acidity. Ensure the biphasic system is not too acidic; solid
can be added to the aqueous layer as a buffer.
-
-
Problem: Racemization.
-
Insight: The C2 stereocenter is generally stable under these conditions, but prolonged exposure to Ru species can lead to radical intermediates. Quench immediately upon completion.
-
References
-
Biological Significance & Biosynthesis: Heine, V. et al. "Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives." Journal of Molecular Structure, 2022.[2]
-
Ruthenium Oxidation Protocol (Primary Source): Yoshifuji, S. et al. "Ruthenium-Catalyzed Oxidation of Cyclic Amines." Chemical & Pharmaceutical Bulletin. (Classic methodology adapted for N-Boc heterocycles). See also: Chen, X. et al. "Ruthenium-Catalyzed Oxidative Dearomatization of N-Boc Indoles."[1] Synthesis, 2021.[1]
-
Chiral Pool Synthesis (AAA Route): Hansen, K. B. et al. "A versatile route towards 6-arylpipecolic acids."[3] Beilstein Journal of Organic Chemistry, 2025.
-
Biomarker Context (ALDH7A1): Al-Shekaili, H. H. et al. "Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency."[4][5] Journal of Inherited Metabolic Disease, 2024.
Sources
- 1. Ruthenium-Catalyzed Oxidative Dearomatization of N-Boc Indoles [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. A versatile route towards 6-arylpipecolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solid-Phase Synthesis Utilizing (S)-2-Piperidone-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of (S)-2-Piperidone-6-carboxylic Acid in Peptidomimetic Design
(S)-2-Piperidone-6-carboxylic acid is a constrained amino acid analog that serves as a valuable building block in the synthesis of peptidomimetics and other complex organic molecules. Its rigidified cyclic structure introduces conformational constraints into peptide backbones, a strategy often employed in drug discovery to enhance biological activity, metabolic stability, and receptor selectivity.[1][2] Peptidomimetics, synthetic compounds that mimic the structure and function of peptides, are of significant interest in pharmaceutical development as they can overcome the inherent limitations of natural peptides, such as poor bioavailability and rapid degradation.[1] The piperidone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of clinically approved drugs.[2] This guide provides detailed protocols and insights for the successful incorporation of (S)-2-Piperidone-6-carboxylic acid into peptide sequences using solid-phase peptide synthesis (SPPS).
Core Principles of Solid-Phase Synthesis (SPPS)
Solid-phase peptide synthesis, a cornerstone of modern peptide chemistry, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin.[3][4] This methodology offers significant advantages over traditional solution-phase synthesis, including simplified purification procedures where excess reagents and byproducts are removed by simple filtration and washing.[3][4] The general SPPS cycle consists of:
-
Resin Loading: Covalent attachment of the first amino acid to the solid support.
-
Deprotection: Removal of the temporary N-terminal protecting group (commonly the Fmoc group) to expose a free amine for the next coupling reaction.
-
Coupling: Formation of a peptide bond between the free amine of the resin-bound peptide and the activated carboxyl group of the incoming amino acid.
-
Washing: Thorough rinsing of the resin to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and any side-chain protecting groups are removed.[3]
Visualizing the Solid-Phase Synthesis Workflow
Caption: General workflow for solid-phase peptide synthesis.
Detailed Protocols for Incorporating (S)-2-Piperidone-6-carboxylic Acid
Materials and Reagents
| Reagent/Material | Purpose | Recommended Grade/Purity |
| (S)-2-Piperidone-6-carboxylic acid | Building Block | >95% |
| Fmoc-protected amino acids | Building Blocks | Synthesis Grade |
| 2-Chlorotrityl chloride resin or Wang resin | Solid Support | 100-200 mesh |
| Dichloromethane (DCM) | Solvent | Anhydrous, Peptide Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Solvent | Amine-free, Peptide Synthesis Grade |
| Piperidine | Fmoc Deprotection Agent | Reagent Grade |
| Diisopropylethylamine (DIEA) | Base | Peptide Synthesis Grade |
| HBTU, HATU, or PyBOP | Coupling Reagent | Peptide Synthesis Grade |
| HOBt or HOAt | Racemization Suppressor | Peptide Synthesis Grade |
| Trifluoroacetic acid (TFA) | Cleavage Reagent | Reagent Grade |
| Triisopropylsilane (TIS) | Scavenger | Reagent Grade |
| Dithiothreitol (DTT) | Scavenger | Reagent Grade |
| Diethyl ether | Precipitation Solvent | Anhydrous, Reagent Grade |
Protocol 1: Loading (S)-2-Piperidone-6-carboxylic Acid onto 2-Chlorotrityl Chloride Resin
This protocol is suitable when the piperidone moiety is the C-terminal residue and a C-terminal carboxylic acid is desired in the final product. 2-Chlorotrityl resin is highly acid-labile, allowing for mild cleavage conditions that preserve sensitive functionalities.[5]
-
Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, ~1.0 mmol/g loading) in anhydrous DCM (10 mL) for 30-60 minutes in a suitable reaction vessel.[5]
-
Preparation of the Amino Acid Solution: In a separate vial, dissolve (S)-2-Piperidone-6-carboxylic acid (2 equivalents relative to resin loading) in a minimal amount of DMF, then dilute with DCM. Add DIEA (4 equivalents).
-
Loading Reaction: Drain the DCM from the swollen resin. Add the amino acid solution to the resin and agitate at room temperature for 2-4 hours.
-
Capping: To cap any unreacted trityl chloride groups, add a solution of DCM/Methanol/DIEA (17:2:1, v/v/v) and agitate for 30 minutes.
-
Washing: Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.
-
Loading Determination (Optional but Recommended): The loading efficiency can be determined spectrophotometrically by Fmoc cleavage from a small, weighed amount of resin if the piperidone acid was N-Fmoc protected.
Protocol 2: Coupling of (S)-2-Piperidone-6-carboxylic Acid within a Peptide Sequence
This protocol outlines the incorporation of the piperidone moiety at an internal position of the peptide chain using a standard Fmoc-SPPS strategy.
-
Resin Preparation: Start with the N-terminal deprotected peptide-resin, which has been synthesized using standard Fmoc-SPPS protocols.[3]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes to remove the N-terminal Fmoc group.[5] Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF (5-7x) to remove all traces of piperidine.
-
Activation of (S)-2-Piperidone-6-carboxylic Acid: In a separate vial, pre-activate the piperidone carboxylic acid. Dissolve (S)-2-Piperidone-6-carboxylic acid (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU or HATU (3-5 equivalents), and a racemization suppressor like HOBt or HOAt (3-5 equivalents) in DMF. Add DIEA (6-10 equivalents) and allow the mixture to stand for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours. Longer coupling times may be necessary depending on the preceding amino acid residue.
-
Monitoring the Coupling Reaction (Optional): A qualitative ninhydrin (Kaiser) test can be performed on a small sample of resin beads to check for the presence of free primary amines, indicating an incomplete reaction. If the test is positive, a second coupling (double coupling) may be required.
-
Washing: After the coupling is complete, wash the resin with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next deprotection step or final cleavage.
Visualizing the Coupling Reaction
Caption: Key steps in the coupling of (S)-2-Piperidone-6-carboxylic acid.
Protocol 3: Cleavage and Deprotection
The final step is to cleave the synthesized peptide from the solid support and remove any side-chain protecting groups. The choice of cleavage cocktail depends on the resin and the protecting groups used for other amino acids in the sequence.
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the protecting groups used. A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). If the sequence contains tryptophan, add dithiothreitol (DTT) to prevent side reactions.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Causality and Experimental Choices: Expert Insights
-
Choice of Resin: 2-Chlorotrityl resin is preferred for C-terminal piperidone acids to avoid potential diketopiperazine formation, a common side reaction with dipeptide-resins, especially when proline or other cyclic amino acids are involved.[3] Wang resin is a suitable alternative if a C-terminal carboxylic acid is desired and the sequence is less prone to this side reaction.[5] For C-terminal amides, Rink amide resin is the standard choice.[5]
-
Coupling Reagents: Urinium-based reagents like HBTU and HATU are highly efficient and generally lead to rapid coupling with minimal racemization, especially when used with additives like HOBt or HOAt.[6][7] HATU is often favored for sterically hindered couplings. Carbodiimides such as DIC can also be effective, particularly in combination with an additive.[7][8]
-
Fmoc Deprotection: Piperidine is the standard reagent for Fmoc removal.[5][9] However, prolonged exposure to piperidine can lead to side reactions like aspartimide formation if aspartic acid is present in the sequence.[3][10] In such cases, using a weaker base or reducing the deprotection time is advisable. Recent research also explores greener alternatives to piperidine.[11]
-
Double Coupling: For sterically hindered couplings, such as attaching the piperidone acid to a bulky amino acid residue, a single coupling may be insufficient. A second coupling with fresh reagents can significantly improve the yield of the desired product.[12] Monitoring with a ninhydrin test is crucial to make this determination.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency | Steric hindrance; Incomplete deprotection; Inefficient activation. | Perform a double coupling; Ensure complete deprotection with a ninhydrin test; Use a more powerful coupling reagent like HATU. |
| Racemization | Over-activation of the carboxylic acid; Presence of a strong base. | Use an additive like HOBt or HOAt; Avoid excessive pre-activation times; Use a non-coordinating base like DIEA in moderation. |
| Aspartimide Formation | Prolonged exposure to piperidine with Asp-Xxx sequences. | Reduce piperidine treatment time; Add HOBt to the deprotection solution.[3] |
| Incomplete Cleavage | Insufficient cleavage time or cocktail volume; Inappropriate cleavage cocktail. | Extend cleavage time; Ensure sufficient volume of cleavage cocktail; Verify the cocktail is appropriate for the resin and protecting groups. |
Conclusion
The incorporation of (S)-2-Piperidone-6-carboxylic acid into peptide chains via solid-phase synthesis is a powerful strategy for developing novel peptidomimetics with potentially enhanced therapeutic properties. By understanding the core principles of SPPS and carefully selecting resins, coupling reagents, and reaction conditions, researchers can successfully synthesize these modified peptides. The protocols and insights provided in this guide offer a robust framework for the application of this valuable building block in drug discovery and chemical biology.
References
- (S)-6-Oxo-2-piperidinecarboxylic acid - MySkinRecipes. (n.d.).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 17–33). Academic Press.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17).
- Galli, F., et al. (2021).
- García-Ramos, Y., et al. (2011). Diversity-oriented synthesis of macrocyclic peptidomimetics. Proceedings of the National Academy of Sciences, 108(17), 6777–6782.
- Kubitz, L., et al. (2022). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
- Gaglione, M., et al. (2020). Synthesis of Polymyxin-Inspired Peptidomimetics. Methods in Molecular Biology, 2108, 135–155.
- Grembecka, J., & Cierpicki, T. (2015).
- Franklin, S. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research and Reviews: Journal of Medicinal and Organic Chemistry, 11, 002.
- Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin.
- Buffat, M. G. P. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 58(28), 5437–5472.
- Gentilucci, L., et al. (2011). Synthesis of Constrained Peptidomimetics Containing 2-Oxo-1,3-oxazolidine-4-carboxylic Acids. European Journal of Organic Chemistry, 2011(24), 4924–4934.
- Raghothama, S., et al. (1998). 3-Amino-2-piperidinone-6-carboxylic acid. Molecular structures of cis and trans benzoyl derivatives. Journal of Peptide Research, 51(3), 185–193.
- Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 281, 116905.
- (S)-2-Piperidinone-6-carboxylic acid - Doron Scientific. (2023, March 2).
- Coupling Reagents - Aapptec Peptides. (n.d.).
- De Luca, S., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). International Journal of Molecular Sciences, 24(20), 15389.
- Khan, I., et al. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1–25.
-
Are double couplings in SPPS interesting for purity of short peptides? (2015, February 3). Retrieved February 13, 2026, from [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. cris.unibo.it [cris.unibo.it]
- 9. renyi.hu [renyi.hu]
- 10. research-collection.ethz.ch [research-collection.ethz.ch]
- 11. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-6-Oxo-2-piperidinecarboxylic acid
Welcome to the technical support center for the synthesis of (S)-6-Oxo-2-piperidinecarboxylic acid (also known as 6-Oxo-L-pipecolic acid). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a crucial chiral building block in pharmaceuticals, achieving high yield and enantiopurity is paramount.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format.
Part 1: Strategic Synthesis Planning
The first step towards a high-yield synthesis is selecting the most appropriate strategic pathway. The two primary approaches for obtaining the enantiopure (S)-isomer are asymmetric hydrogenation of a pyridine precursor or the resolution of a racemic mixture.
Q1: What are the primary synthetic routes to consider for producing enantiopure (S)-6-Oxo-2-piperidinecarboxylic acid, and what are their key trade-offs?
A1: The choice of synthetic route depends heavily on available equipment, starting material costs, and desired scale.
-
Route 1: Asymmetric Catalytic Hydrogenation: This is often the most elegant and atom-economical approach. It involves the hydrogenation of a pyridine-based precursor, such as 2-pyridinecarboxylic acid (picolinic acid), using a chiral catalyst to directly generate the desired (S)-enantiomer. This method avoids the need for a separate resolution step, potentially saving time and resources. However, it requires specialized chiral catalysts and high-pressure hydrogenation equipment, and is highly sensitive to catalyst poisoning and reaction conditions.[3]
-
Route 2: Racemic Synthesis followed by Resolution: This classic approach involves synthesizing the racemic 6-Oxo-2-piperidinecarboxylic acid and then separating the enantiomers. The racemic synthesis itself can be achieved via methods like the hydrogenation of picolinic acid with an achiral catalyst (e.g., Pd/C) or through various cyclization strategies.[4][5] The subsequent separation can be performed using enzymatic kinetic resolution or by forming diastereomeric salts with a chiral resolving agent.[6][7] While this route may not require a chiral catalyst for the initial synthesis, the maximum theoretical yield for the desired enantiomer is 50% per resolution cycle without a racemization process, and it introduces additional purification steps.
Decision Workflow: Choosing a Synthetic Pathway
The following diagram illustrates a decision-making process for selecting your primary synthetic strategy.
Caption: Decision workflow for selecting a synthesis strategy.
Part 2: Troubleshooting Guide for Common Issues
This section addresses specific problems that may arise during the synthesis, focusing on the common catalytic hydrogenation route.
Q2: My catalytic hydrogenation of 2-pyridinecarboxylic acid has stalled or is showing low conversion. What are the likely causes and how can I fix it?
A2: Low conversion in the hydrogenation of N-heterocycles is a frequent issue, often related to the catalyst.[8]
Causality: The nitrogen atom in the pyridine ring can act as a Lewis base and strongly adsorb to the active sites of the catalyst (e.g., Rhodium, Palladium, Rhenium), leading to catalyst inhibition or poisoning.[8] Furthermore, the product, piperidinecarboxylic acid, can also bind to the catalyst, causing product inhibition.
Troubleshooting Steps:
-
Check Hydrogen Pressure & Delivery: Ensure your reactor is leak-free and that the hydrogen supply is adequate. For this transformation, pressures are typically significant; ensure your setup maintains the target pressure throughout the reaction.
-
Evaluate Catalyst Activity:
-
Source & Age: Is the catalyst from a reliable supplier? Has it been stored properly under an inert atmosphere? Older catalysts can lose activity.
-
Catalyst Loading: Insufficient catalyst loading is a common cause of slow reactions. While typical loadings are in the 1-5 mol% range, you may need to increase this if you suspect low activity.
-
-
Investigate Catalyst Poisoning:
-
Starting Material Purity: Impurities in the 2-pyridinecarboxylic acid, especially sulfur-containing compounds, can irreversibly poison precious metal catalysts.[9] Recrystallize your starting material if its purity is questionable.
-
Solvent Quality: Use high-purity, degassed solvents. Trace impurities can interfere with the catalysis.
-
-
Optimize Reaction Conditions:
-
Temperature: Increasing the temperature can sometimes overcome the activation energy barrier and improve rates. However, be cautious, as higher temperatures can also lead to side reactions or catalyst degradation.[10]
-
Solvent Choice: The reaction is often performed in water, alcohols (like isopropanol), or acetic acid. The solvent can affect the substrate's solubility and interaction with the catalyst surface. If one solvent system fails, trying another is a valid strategy.[8]
-
Q3: The reaction worked, but the yield of (S)-6-Oxo-2-piperidinecarboxylic acid is low after workup. Where could I be losing my product?
A3: Low isolated yield can stem from incomplete cyclization of the intermediate, side reactions, or issues during product isolation.
Causality: The hydrogenation of 2-pyridinecarboxylic acid first yields pipecolic acid (piperidine-2-carboxylic acid). The desired product is the lactam, which is formed via an intramolecular condensation/cyclization. This cyclization step may not be complete, or the product may be lost during purification.
Troubleshooting Steps:
-
Promote Lactamization: The cyclization of pipecolic acid to the lactam is an equilibrium process. After hydrogenation, you may need to heat the reaction mixture (reflux) to drive the intramolecular condensation and eliminate water. This is often done after filtering off the catalyst.
-
Minimize Side Reactions: While the primary reaction is hydrogenation of the ring, the carboxylic acid group itself can be reduced to an alcohol under very harsh conditions, although this is less common with standard Pd or Rh catalysts.[10][11] More likely are side reactions from impurities.
-
Optimize Product Isolation: (S)-6-Oxo-2-piperidinecarboxylic acid is a polar, water-soluble molecule.
-
Extraction: Standard extraction with common organic solvents like ethyl acetate or dichloromethane may be inefficient. Continuous liquid-liquid extraction or using more polar solvents like n-butanol might be necessary.
-
Crystallization: Ensure you are using an appropriate solvent/anti-solvent system for crystallization. Seeding with a small crystal of pure product can aid recovery.
-
Ion-Exchange Chromatography: For difficult purifications, using ion-exchange chromatography can be a highly effective method to isolate the zwitterionic product from neutral or oppositely charged impurities.
-
Troubleshooting Flowchart: Low Isolated Yield
Caption: Step-by-step troubleshooting for low isolated yield.
Q4: I am using an enzymatic resolution method, but the enantiomeric excess (e.e.) of my (S)-6-Oxo-2-piperidinecarboxylic acid is poor. How can I improve selectivity?
A4: Poor enantioselectivity in enzymatic resolutions often points to suboptimal reaction conditions or an inappropriate choice of enzyme/substrate pairing.[6][12]
Causality: Enzymes are highly sensitive to their environment. Factors like pH, temperature, solvent, and substrate concentration can dramatically affect their activity and stereoselectivity. The enzyme's active site must be able to clearly distinguish between the two enantiomers of the substrate for the resolution to be effective.
Troubleshooting Steps:
-
Verify Substrate Form: Most enzymatic resolutions, particularly those using lipases or esterases, operate on an ester derivative of the racemic acid (e.g., the methyl or ethyl ester). Ensure you have correctly prepared the ester substrate.
-
Optimize pH: This is the most critical parameter. The optimal pH for activity may not be the optimal pH for selectivity. Perform small-scale experiments screening a range of pH values (e.g., from 6.0 to 8.5) to find the sweet spot for enantioselectivity.
-
Control Temperature: Run the reaction at the enzyme's optimal temperature. Temperatures that are too high can denature the enzyme, while those that are too low will result in impractically slow reaction rates.
-
Screen Different Enzymes: Not all lipases or proteases are created equal. If one enzyme (e.g., Porcine Pancreas Lipase) gives poor results, screen others (e.g., from Candida antarctica, Pseudomonas cepacia). Enzyme screening kits are commercially available for this purpose.[6]
-
Monitor Reaction Progress: The goal of a kinetic resolution is to stop the reaction at or near 50% conversion. At this point, the theoretical maximum yield and e.e. are achieved. Letting the reaction proceed for too long will result in the hydrolysis of the undesired enantiomer as well, eroding the e.e. of the remaining substrate. Use HPLC with a chiral column to monitor both conversion and e.e. over time.
| Parameter | Recommended Action | Rationale |
| pH | Screen a range (e.g., 6.0-8.5) using a buffered solution. | Enzyme conformation and active site protonation state are pH-dependent, directly impacting selectivity. |
| Temperature | Test temperatures from 25°C to 40°C. | Balances reaction rate with enzyme stability and selectivity. |
| Enzyme Choice | Screen a panel of commercially available lipases/esterases. | Different enzymes have different active site geometries, leading to varied enantioselectivity for the same substrate.[12] |
| Conversion | Monitor reaction by chiral HPLC and quench at ~50% conversion. | In a kinetic resolution, enantiomeric excess of the unreacted starting material is highest at 50% conversion. |
Part 3: Reference Experimental Protocol
This section provides a starting point protocol for the racemic synthesis and isolation of 6-Oxo-2-piperidinecarboxylic acid.
Protocol: Hydrogenation of 2-Pyridinecarboxylic Acid and In-Situ Lactamization
Materials:
-
2-Pyridinecarboxylic acid (Picolinic acid)
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Deionized Water
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
-
Celite™
Procedure:
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add 2-pyridinecarboxylic acid (e.g., 10.0 g, 81.2 mmol).
-
Catalyst Addition: Add deionized water (100 mL). Under a gentle stream of nitrogen or argon, carefully add 10% Pd/C (50% wet, ~1.0 g). Caution: Palladium on carbon can be pyrophoric when dry. Handle with care.
-
Hydrogenation: Seal the vessel. Purge the headspace with nitrogen three times, then purge with hydrogen gas three times. Pressurize the vessel with hydrogen to 100 psi (approx. 7 bar).
-
Reaction: Heat the vessel to 80°C and stir vigorously (e.g., 1000 RPM) for 12-18 hours. Monitor the reaction by observing the drop in hydrogen pressure.
-
Reaction Cooldown & Catalyst Removal: Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite™ pad with a small amount of hot deionized water (2 x 20 mL) to recover any adsorbed product.
-
Lactamization: Transfer the combined filtrate to a round-bottom flask equipped with a reflux condenser. Heat the solution to reflux for 4-6 hours to promote the cyclization to the desired lactam.
-
Isolation: Cool the solution. The product can be isolated by concentrating the aqueous solution under reduced pressure to obtain the crude solid, which can then be recrystallized from a suitable solvent system like water/ethanol or water/isopropanol.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use Raney Nickel for the hydrogenation instead of Pd/C? A: Yes, Raney Nickel can be used for piperidine synthesis.[13] However, it often requires higher pressures and temperatures and may show different selectivity. For laboratory scale, Pd/C or Rh/C are generally more common and may provide better results under milder conditions.
Q: How do I confirm the final product structure and purity? A: Standard analytical techniques should be used.
-
NMR Spectroscopy (¹H and ¹³C): Will confirm the structure and identify any major impurities.
-
Mass Spectrometry (MS): Will confirm the molecular weight (143.14 g/mol ).[14]
-
HPLC: Used with an appropriate column to determine purity (typically >95%).[1]
-
Chiral HPLC: Essential for determining the enantiomeric excess if you are performing an asymmetric synthesis or resolution.
Q: My final product is slightly colored. How can I decolorize it? A: A slight coloration is often due to trace impurities. Recrystallization is the best first step. If that fails, you can try treating a solution of your product with a small amount of activated carbon, followed by filtration through Celite™ before recrystallization.
References
-
Chebanov, V. A., & Desenko, S. M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4811. Available from: [Link]
-
Kihal, A., et al. (1999). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section C: Crystal Structure Communications, 55(11), 1876-1878. Available from: [Link]
-
ChemBK. (2024). (S)-6-OXO-PIPERIDINE-2-CARBOXYLIC ACID. Chemical Database. Retrieved from [Link]
-
Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 365-371. Available from: [Link]
-
YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. Video. Available from: [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
Enthaler, S., et al. (2013). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Catalysis Science & Technology, 3(12), 3070-3080. Available from: [Link]
- Rashed, M. S., et al. (2022). 6-oxo-pipecolic acid quantitation by mass spectrometry. U.S. Patent No. 12,025,596 B2.
- CN102174011A. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.
-
PubChem. (n.d.). 6-Oxopiperidine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Perdicchia, D., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. International Journal of Molecular Sciences, 17(1), 17. Available from: [Link]
-
Coldham, I., et al. (2018). Stereoselective synthesis of 2,6-trans-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation. Organic & Biomolecular Chemistry, 16(35), 6410-6422. Available from: [Link]
-
PubChem. (n.d.). (S)-6-Oxo-2-piperidinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Perdicchia, D., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PubMed. Available from: [Link]
-
Martínez-Muñoz, S., et al. (2020). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. Scientific Reports, 10(1), 1-9. Available from: [Link]
-
Takeda, T., et al. (2020). Mechanistic study of the selective hydrogenation of carboxylic acid derivatives over supported rhenium catalysts. Catalysis Science & Technology, 10(1), 123-134. Available from: [Link]
-
Szöllősi, G., et al. (2021). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. Catalysts, 11(11), 1361. Available from: [Link]
-
O'Brien, A. G., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8414-8425. Available from: [Link]
-
Anisimov, A. V., et al. (2022). Rhenium heptasulfide: rebirth as a selective hydrogenation catalyst for organic synthesis. ChemRxiv. Available from: [Link]
-
Perdicchia, D., et al. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. ResearchGate. Available from: [Link]
-
Zhang, T., et al. (2023). Strategies to Improve Multi-enzyme Compatibility and Coordination in One-Pot SHERLOCK. ACS Synthetic Biology, 12(7), 2096-2106. Available from: [Link]
Sources
- 1. (S)-2-哌啶酮-6-羧酸 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective synthesis of 2,6-trans-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Mechanistic study of the selective hydrogenation of carboxylic acid derivatives over supported rhenium catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (S)-6-Oxo-2-piperidinecarboxylic acid | C6H9NO3 | CID 11126383 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification of 6-Oxo-L-pipecolic acid by recrystallization
Technical Support Center: Purification of 6-Oxo-L-pipecolic acid Topic: Recrystallization & Downstream Processing Ticket ID: #PUR-6OX-001
Welcome to the Technical Support Center
From: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of (S)-6-Oxo-2-piperidinecarboxylic acid Recrystallization
Hello. I understand you are facing challenges with the purification of 6-Oxo-L-pipecolic acid (also known as (S)-6-oxopiperidine-2-carboxylic acid). This compound is a critical chiral lactam intermediate (often used in
Its dual nature—possessing both a polar carboxylic acid and a lactam ring—makes it prone to two specific failures: oiling out (due to strong hydrogen bonding) and inorganic salt co-precipitation (if generated via neutralization of the carboxylate salt).
Below is the validated technical guide designed to bypass these failure modes.
Part 1: The "Golden Path" Protocols
Do not rely on a single solvent system without characterizing your crude material.[1] Select Protocol A for general polishing or Protocol B if your crude contains significant inorganic salts (NaCl/Na₂SO₄).
Protocol A: The Solvent-Switch Recrystallization (Standard)
Best for: Crude material with >85% purity and low salt content.
The Logic: 6-Oxo-L-pipecolic acid is highly soluble in lower alcohols (Methanol, Ethanol) but sparingly soluble in esters (Ethyl Acetate) and ethers (MTBE). We utilize this solubility differential to force controlled crystallization.
-
Dissolution: Suspend the crude solid in absolute Ethanol (EtOH) at a ratio of 5-7 mL per gram of solid.
-
Heating: Heat to reflux (
) under stirring. The solution should become clear.-
Checkpoint: If undissolved solids remain after 15 minutes at reflux, these are likely inorganic salts. Filter hot through a sintered glass funnel (P3 porosity) to remove them.
-
-
Nucleation: Allow the filtrate to cool slowly to
. -
Anti-Solvent Addition: Dropwise, add Ethyl Acetate (EtOAc) or MTBE (warm,
) until a persistent cloudiness (turbidity) appears.-
Ratio Target: Final solvent ratio should approach 1:1 or 1:2 (EtOH:EtOAc).
-
-
Crystallization: Cool slowly to Room Temperature (RT) over 2 hours, then chill to
for 4 hours. -
Isolation: Filter the white crystalline solid. Wash with cold EtOAc. Dry under vacuum at
.
Protocol B: The "Dry Extraction" Method (High Salt)
Best for: Crude material coming directly from aqueous neutralization steps.
The Logic: Water is the enemy here. It solubilizes the salts you are trying to remove. This protocol uses the compound's alcohol solubility to leave salts behind before crystallization attempts.
-
Drying: Ensure crude is completely dry (lyophilize if necessary). Water content must be
. -
Extraction: Add Isopropanol (IPA) or Ethanol (10 mL/g) to the crude solid.
-
Leaching: Heat to
for 30 minutes. The 6-Oxo-L-pipecolic acid will dissolve; NaCl/Na₂SO₄ will not. -
Filtration: Filter hot to remove the salts.
-
Concentration: Evaporate the filtrate to
of its original volume. -
Crystallization: Cool to
. If oiling occurs, reheat and add a seed crystal.
Part 2: Troubleshooting Dashboard
Use this matrix to diagnose specific failures in your experiment.
| Issue | Symptom | Root Cause Analysis | Corrective Action |
| Oiling Out | Product separates as a viscous liquid/gum at the bottom instead of crystals. | Supersaturation Shock: Anti-solvent was added too fast or the temperature dropped too quickly, preventing organized lattice formation. | 1. Reheat to redissolve the oil.2. Seed the solution with pure crystal at the cloud point.3. Slow Down: Add anti-solvent at a rate of 1 mL/min. |
| High Ash Content | Melting point is broad; ash residue remains after combustion. | Salt Carryover: The compound was likely crystallized from water or wet alcohols, dragging inorganic salts into the lattice. | Switch to Protocol B. Use anhydrous Ethanol for the initial dissolution and filter hot. Do not use water in the solvent system. |
| Low Yield | Mother liquor contains significant product (verified by TLC/HPLC). | High Solubility: The compound is too soluble in the chosen alcohol. | Concentrate & Crop: Evaporate mother liquor to half volume and repeat cooling. Alternatively, increase the Anti-Solvent (EtOAc) ratio to 1:3. |
| Low ee% | Enantiomeric excess is lower than expected (<98%). | Racemization or Impurity: If synthesized via cyclization, the "open" form may be present. | Recrystallize from IPA: Isopropanol often provides better enantiomeric upgrading than Ethanol. Perform a slow cool from |
Part 3: Visualization of the Workflow
The following diagram illustrates the critical decision points in the purification process.
Caption: Decision tree for purification based on initial salt content. Protocol B (Red) removes salts prior to crystallization (Green).
Part 4: Frequently Asked Questions (FAQ)
Q: Can I use water as a solvent? A: While 6-oxo-L-pipecolic acid is soluble in water, we strongly advise against using water for the final recrystallization. Water has a high boiling point (making drying difficult) and tends to solubilize impurities that you want to remove. Furthermore, removing water often requires high heat, which can stress the lactam ring [1]. Stick to Alcohol/Ester systems.[1]
Q: My product is colored (yellow/brown). How do I fix this? A: Coloration usually indicates oxidation byproducts or trace starting materials.
-
Fix: During the "Dissolution" step (in Protocol A), add Activated Carbon (Charcoal) (5% w/w). Stir at reflux for 10 minutes, then filter hot through Celite. Proceed with crystallization.[1][2][3]
Q: Why is Ethyl Acetate preferred over Hexane as an anti-solvent? A: Hexane is too non-polar. When added to an ethanolic solution of this lactam, Hexane often causes immediate "oiling out" (liquid-liquid phase separation) rather than crystal nucleation. Ethyl Acetate has intermediate polarity, allowing for a smoother transition to supersaturation [2].
Q: I need to verify the structure. What are the key NMR signals?
A: In D₂O or DMSO-d6, look for the methine proton (
References
-
Sigma-Aldrich. (S)-6-Oxo-2-piperidinecarboxylic acid Product Specification.
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. (General principles of solvent polarity and oiling out).
-
National Institutes of Health (PubChem). Pipecolic Acid Compound Summary. (Physical properties and solubility data).
-
Google Patents. Process of making optically pure L-pipecolic acid (US7683175B2). (Describes purification logic for pipecolic acid derivatives).
Sources
Stability of (S)-2-Piperidone-6-carboxylic acid in different solvents
Welcome to the technical support center for (S)-2-Piperidone-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvents. Here, you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and use of (S)-2-Piperidone-6-carboxylic acid, with a focus on solvent-related stability.
1. What are the primary factors influencing the stability of (S)-2-Piperidone-6-carboxylic acid in solution?
The stability of (S)-2-Piperidone-6-carboxylic acid, a cyclic amino acid derivative containing a lactam ring, is primarily influenced by two key factors:
-
pH: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions.[1][2] The carboxylic acid and the secondary amine functionalities of the molecule mean its ionization state will change with pH, which can in turn affect its stability and solubility.[3][4][5]
-
Solvent Type: The type of solvent used can significantly impact the rate of degradation. Protic solvents, especially in the presence of acid or base, can participate in the hydrolysis of the lactam ring.[6]
2. In which types of solvents is (S)-2-Piperidone-6-carboxylic acid most stable?
Generally, (S)-2-Piperidone-6-carboxylic acid is expected to be most stable in aprotic, non-polar, or polar aprotic solvents that are free of acidic or basic impurities. These solvents do not readily participate in the hydrolysis of the lactam ring.
3. Can I use protic solvents like methanol or ethanol with (S)-2-Piperidone-6-carboxylic acid?
While protic solvents can be used, it is crucial to be aware of the potential for solvolysis (reaction with the solvent) of the lactam ring, especially under prolonged heating or in the presence of acidic or basic catalysts. If a protic solvent is necessary, it is recommended to use it at low temperatures and for the shortest possible duration.
4. How should I store solutions of (S)-2-Piperidone-6-carboxylic acid?
For optimal stability, solutions of (S)-2-Piperidone-6-carboxylic acid should be stored at low temperatures (e.g., 2-8 °C or -20 °C) in a tightly sealed container to prevent solvent evaporation and exposure to moisture and atmospheric carbon dioxide, which can alter the pH of the solution. It is advisable to prepare solutions fresh whenever possible. The compound in its solid form should be stored in a cool, dry place.[7]
5. What is the expected degradation product of (S)-2-Piperidone-6-carboxylic acid?
The primary degradation product resulting from the hydrolysis of the lactam ring is L-glutamic acid.
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the use of (S)-2-Piperidone-6-carboxylic acid.
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly low yield in a reaction. | Degradation of the starting material due to solvent instability. | 1. Verify Purity: Analyze the purity of the starting material before use via HPLC. 2. Solvent Selection: Switch to a more inert, aprotic solvent. If a protic solvent is required, ensure it is anhydrous and consider running the reaction at a lower temperature. 3. pH Control: If the reaction medium is aqueous or contains acidic/basic reagents, buffer the solution to a neutral pH if the reaction chemistry allows. |
| Appearance of an additional peak in HPLC analysis of a sample. | This could be the degradation product, L-glutamic acid, or another byproduct. | 1. Characterize the Impurity: Use techniques like LC-MS to identify the mass of the impurity and confirm if it corresponds to the hydrolyzed product. 2. Optimize Conditions: If degradation is confirmed, re-evaluate the solvent, temperature, and duration of your experiment or storage. |
| Difficulty in dissolving the compound. | (S)-2-Piperidone-6-carboxylic acid has both polar (carboxylic acid, amide) and non-polar (piperidine ring) character, which can make solubility challenging in some solvents. The compound is soluble in water.[7] | 1. Solvent Screening: Test solubility in a small scale with a range of solvents from polar protic (water, methanol) to polar aprotic (DMSO, DMF) and non-polar (after conversion to a less polar derivative). 2. pH Adjustment: For aqueous solutions, adjusting the pH away from the isoelectric point can increase solubility.[3][4] 3. Co-solvents: Using a mixture of solvents can sometimes improve solubility. |
III. Stability in Different Solvents: A Summary
The following table provides a general guideline for the expected stability of (S)-2-Piperidone-6-carboxylic acid in common laboratory solvents. Note: This information is based on general chemical principles and should be experimentally verified for your specific application.
| Solvent Class | Examples | Expected Stability | Key Considerations |
| Polar Protic | Water, Methanol, Ethanol | Moderate to Low | Risk of hydrolysis/solvolysis, especially at non-neutral pH and elevated temperatures.[6] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Generally stable. Ensure solvents are anhydrous and free of acidic or basic impurities. |
| Non-Polar | Toluene, Hexane, Dichloromethane | High | Generally stable, but solubility may be limited. |
| Aqueous Buffers | Phosphate, Acetate, etc. | pH-dependent | Stability is highly dependent on the pH of the buffer. Avoid strongly acidic or basic conditions.[2][5] |
IV. Experimental Protocols
A. Protocol for Assessing the Stability of (S)-2-Piperidone-6-carboxylic acid in a Selected Solvent
This protocol outlines a general procedure for conducting a forced degradation study to determine the stability of (S)-2-Piperidone-6-carboxylic acid in a specific solvent.
1. Materials:
-
(S)-2-Piperidone-6-carboxylic acid (of known purity)
-
HPLC-grade solvent of interest
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
-
pH meter (for aqueous solutions)
2. Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve a known amount of (S)-2-Piperidone-6-carboxylic acid in the chosen solvent to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).
-
Initial Analysis (T=0): Immediately analyze the stock solution by HPLC to determine the initial purity and peak area of the compound.
-
Stress Conditions: Aliquot the stock solution into several vials and subject them to the desired stress conditions. Examples include:
-
Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Acidic/Basic Stress (for aqueous solutions): Adjust the pH with dilute HCl or NaOH.
-
-
Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each stress condition.
-
HPLC Analysis: Analyze each sample by HPLC.
-
Data Analysis: Calculate the percentage of (S)-2-Piperidone-6-carboxylic acid remaining at each time point relative to the initial concentration. Plot the percentage remaining versus time to determine the degradation kinetics.
B. General HPLC Method for Purity Assessment
This method provides a starting point for the analysis of (S)-2-Piperidone-6-carboxylic acid. Optimization may be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
V. Visualizing Degradation and Experimental Workflow
A. Proposed Degradation Pathway
The primary degradation pathway for (S)-2-Piperidone-6-carboxylic acid is the hydrolysis of the lactam ring to form L-glutamic acid.
Caption: Lactam hydrolysis of (S)-2-Piperidone-6-carboxylic acid.
B. Experimental Workflow for Stability Assessment
The following diagram illustrates the workflow for assessing the stability of the compound.
Caption: Workflow for stability testing of the compound.
VI. References
-
Doron Scientific. (2023). (S)-2-Piperidinone-6-carboxylic acid. [Link]
-
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]
-
Ostojić, J., et al. (2018). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. ResearchGate.
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
Benchchem. (2025). Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide.
-
Benchchem. (2025). Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine.
-
Ryu, J., et al. (2025). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. PMC.
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. PMC.
-
Friedman, M. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed. [Link]
-
MDPI. (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
-
Benchchem. (2025). A Researcher's Guide to Assessing the Purity of Synthesized 2-Hydroxyphenylacetic Acid.
-
Organic Chemistry Tutor. (2023). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Amino acid. [Link]
-
Gnanapragasam, N. S., & Srinivasan, V. (1983). Studies of tertiary amine oxides. Part 14. Protic solvent effects on the rate of thermal rearrangement of N-(2,4-dinitrophenyl)piperidine N-oxide. Journal of the Chemical Society, Perkin Transactions 2.
-
Wikipedia. (n.d.). Amine. [Link]
-
Wikipedia. (n.d.). Adamantane. [Link]
-
Organic Syntheses. (n.d.). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]
Sources
- 1. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies of tertiary amine oxides. Part 14. Protic solvent effects on the rate of thermal rearrangement of N-(2,4-dinitrophenyl)piperidine N-oxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Page loading... [wap.guidechem.com]
Side reactions in the synthesis of 6-oxo-pipecolic acid
<Technical Support Center: Synthesis of 6-Oxo-Pipecolic Acid
Welcome to the technical support center for the synthesis of 6-oxo-pipecolic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your synthetic protocols. Our focus is on providing practical, in-depth solutions grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing 6-oxo-pipecolic acid?
A1: The synthesis of 6-oxo-pipecolic acid, a valuable chiral building block, is typically approached through two main routes:
-
Cyclization of a Linear Precursor: This is a common and effective method. It often starts with a derivative of 2-aminoadipic acid, which is a six-carbon amino dicarboxylic acid. The synthesis involves esterification of both carboxylic acid groups, followed by a base-catalyzed intramolecular cyclization, known as a Dieckmann condensation, to form the six-membered lactam ring.[1][2][3] This method is advantageous for establishing the core heterocyclic structure.
-
Oxidation of Pipecolic Acid: This route utilizes pipecolic acid as the starting material. The secondary amine is first protected, and then the C6 methylene group is oxidized to a carbonyl group. This oxidation can be challenging to perform selectively and may require specific reagents to avoid over-oxidation or other side reactions.[4][5] L-pipecolate oxidase is an enzyme that can be used for this oxidation.[4][6]
Q2: Why is the stereochemistry at the C2 position important, and how is it controlled?
A2: The stereochemistry at the C2 position is crucial as 6-oxo-pipecolic acid is often used as a chiral starting material in the synthesis of complex molecules like pharmaceuticals.[7] The final biological activity of the target molecule frequently depends on maintaining a specific stereoisomeric form.
Stereocontrol is typically achieved by starting with an enantiomerically pure precursor. For example, using D-2-aminoadipic acid allows for the synthesis of (R)-methyl 6-oxopipecolate.[2] It is critical to choose reaction conditions throughout the synthesis that do not lead to racemization at this stereocenter.
Q3: What are the most common impurities I should look for in my final product?
A3: Besides residual starting materials and solvents, common impurities can include:
-
Over-oxidized products: If using an oxidation route, further oxidation of the lactam can occur.
-
Ring-opened products: The lactam ring can be hydrolyzed back to the linear aminoadipic acid derivative, especially under harsh acidic or basic conditions.
-
Side products from the Dieckmann condensation: If the conditions are not optimized, intermolecular condensation can compete with the desired intramolecular cyclization.[8]
-
Epimers: If conditions promoting racemization are present, you may find the opposite enantiomer as an impurity.
Troubleshooting Guide: Side Reactions & Solutions
Problem 1: Low yield after Dieckmann condensation.
Q: I am performing a Dieckmann condensation to form the 6-oxo-pipecolic acid ester, but my yields are consistently low. What are the likely causes and how can I improve this?
A: Senior Application Scientist Insights: Low yields in a Dieckmann condensation are a common issue and often point to suboptimal reaction conditions or competing side reactions. Let's break down the possibilities.
-
Causality: The Dieckmann condensation is an equilibrium process.[3] To drive the reaction forward, the B-keto ester product, which is acidic, is deprotonated by the base. If a stoichiometric amount of a relatively weak base (like sodium ethoxide) is used, the equilibrium may not favor the product. Furthermore, intermolecular Claisen condensation can occur, leading to dimerization or polymerization, especially if the reaction is too concentrated.[8]
-
Solutions:
-
Choice of Base and Solvent: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or toluene.[8] This will irreversibly deprotonate the starting diester and drive the reaction to completion.
-
Reaction Temperature: While some condensations are run at reflux, starting at a lower temperature (e.g., 0 °C) and slowly warming to room temperature can minimize side reactions.
-
High Dilution: To favor the intramolecular cyclization over intermolecular reactions, perform the reaction under high dilution conditions. This can be achieved by slowly adding the diester solution to a solution of the base over several hours.
-
Problem 2: My final product appears to be a mixture of diastereomers.
Q: After synthesizing a C6-substituted derivative and subsequent workup, my NMR analysis suggests a mixture of diastereomers. How can I control the stereochemistry at the C6 position?
A: Senior Application Scientist Insights: The formation of diastereomers at the C6 position indicates a lack of stereocontrol during a reduction or addition step. The conformation of the piperidine ring often dictates the facial selectivity of an incoming reagent.
-
Causality: For instance, the reduction of an N-acyliminium ion intermediate can proceed from either face of the ring. The choice of reducing agent and reaction conditions can influence which diastereomer is favored. A hydrogenation using a heterogeneous catalyst like Pd/C often favors the formation of one diastereomer due to the substrate adsorbing to the catalyst surface in a preferred conformation.[2]
-
Solutions:
-
Catalytic Hydrogenation: Employing catalytic hydrogenation with a catalyst such as Palladium on carbon (Pd/C) can provide higher diastereoselectivity by favoring hydrogen delivery from the less sterically hindered face of the molecule.[2]
-
Bulky Reducing Agents: Using sterically demanding reducing agents can also enhance selectivity by favoring attack from the less hindered face of the piperidine ring.
-
Chromatographic Separation: If a mixture is unavoidable, careful column chromatography can often be used to separate the desired diastereomer.
-
Problem 3: I am observing significant amounts of a ring-opened by-product.
Q: During the final saponification of the ester to the carboxylic acid, I am losing a significant portion of my product to a more polar by-product, which I suspect is the ring-opened amino acid. How can I prevent this?
A: Senior Application Scientist Insights: Lactam hydrolysis is a classic side reaction, particularly under harsh basic or acidic conditions used for ester cleavage. The six-membered ring of 6-oxo-pipecolic acid is susceptible to nucleophilic attack by hydroxide at the amide carbonyl.
-
Causality: Prolonged exposure to strong aqueous base (like NaOH or KOH) at elevated temperatures will promote the hydrolysis of the amide bond, leading to the formation of the corresponding 2-aminoadipate salt.
-
Solutions:
-
Milder Hydrolysis Conditions: Use milder conditions for saponification. For example, lithium hydroxide (LiOH) in a THF/water mixture at room temperature is often effective for hydrolyzing esters without significantly affecting the lactam.
-
Careful Monitoring: Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting ester is consumed.
-
Acidic Hydrolysis: As an alternative, consider acidic hydrolysis under carefully controlled conditions, although this can also lead to ring-opening if not optimized.
-
Visualizing the Reaction: Main vs. Side Reactions
The following diagram illustrates the desired Dieckmann condensation pathway versus the competing intermolecular side reaction.
Caption: Dieckmann Condensation: Desired vs. Side Reaction.
Key Experimental Protocol: Dieckmann Condensation
This protocol provides a general method for the intramolecular cyclization to form a 6-oxopipecolate ester.
Materials:
-
N-protected 2-aminoadipic acid diethyl ester
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Toluene
-
Anhydrous Methanol
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), wash the sodium hydride dispersion with anhydrous toluene to remove the mineral oil.
-
Suspend the washed NaH in anhydrous toluene.
-
To the stirred suspension, add a catalytic amount of anhydrous methanol to initiate the reaction.
-
Slowly add a solution of the N-protected 2-aminoadipic acid diethyl ester in anhydrous toluene to the NaH suspension over 4-6 hours at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH4Cl.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-oxopipecolate ester.
Summary of Potential Side Products
| Side Product | Formation Route | Suggested Analytical Detection |
| Dimeric/Polymeric Esters | Intermolecular Claisen/Dieckmann condensation | Mass Spectrometry (higher m/z), Gel Permeation Chromatography (GPC) |
| Ring-Opened Amino Acid | Hydrolysis of the lactam amide bond | HPLC (more polar retention time), NMR (disappearance of lactam NH proton) |
| Over-oxidized Species | Oxidation of pipecolic acid or the lactam ring | Mass Spectrometry (addition of oxygen atoms), IR (new C=O stretches) |
| Epimer at C2 | Base-catalyzed epimerization | Chiral HPLC, Polarimetry |
References
-
Khalil, Y., et al. (2024). Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. Journal of Inherited Metabolic Disease. Available at: [Link]
-
Wikipedia. Dieckmann condensation. Available at: [Link]
-
Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Plant Physiology. Available at: [Link]
- Coughlin, C. R., et al. (2023). 6-oxo-pipecolic acid quantitation by mass spectrometry. Google Patents.
-
Mihara, H., & Endo, M. (1985). L-pipecolic acid metabolism in human liver: detection of L-pipecolate oxidase and identification of its reaction product. Biochemical and Biophysical Research Communications. Available at: [Link]
-
He, M. (2006). L-Pipecolic acid is derived from L-lysine via a lysine cyclodeaminase-catalyzed reaction. ResearchGate. Available at: [Link]
-
Zaar, K., et al. (1986). Peroxisomal oxidation of pipecolic acid in the rat. Biochimica et Biophysica Acta. Available at: [Link]
-
Lisurek, M., et al. (2016). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ChemBK. (S)-6-OXO-PIPERIDINE-2-CARBOXYLIC ACID. Available at: [Link]
- Allouchi, H., et al. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online.
- Schaefer, J. P., & Bloomfield, J. J. (1967).
-
Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]
-
Hartmann, M., et al. (2017). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Oxford Academic. Available at: [Link]
- Coughlin, C. R., et al. (2019). Oxopiperidine quantitation by mass spectrometry. Google Patents.
-
Fujii, T., et al. (2002). Biotransformation of L-lysine to L-pipecolic acid catalyzed by L-lysine 6-aminotransferase and pyrroline-5-carboxylate reductase. Journal of Molecular Catalysis B: Enzymatic. Available at: [Link]
-
Seminotti, B., et al. (2011). Pipecolic acid induces oxidative stress in vitro in cerebral cortex of young rats and the protective role of lipoic acid. Metabolic Brain Disease. Available at: [Link]
-
The Organic Chemistry Tutor. (2019). Dieckmann condensation. YouTube. Available at: [Link]
-
Mihalik, S. J., & Rhead, W. J. (1991). Purification and characterization of peroxisomal L-pipecolic acid oxidase from monkey liver. The Journal of Biological Chemistry. Available at: [Link]
-
Khalil, Y., et al. (2024). Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. PMC. Available at: [Link]
-
Khalil, Y., et al. (2024). Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. PubMed. Available at: [Link]
- Asano, Y., et al. (2021). Method for producing hydroxy-L-pipecolic acid. Google Patents.
-
Mihalik, S. J., & Rhead, W. J. (1989). L-pipecolic acid oxidation in the rabbit and cynomolgus monkey. Evidence for differing organellar locations and cofactor requirements in each species. The Journal of Biological Chemistry. Available at: [Link]
-
Yurttaş, L., et al. (2024). Production of pipecolic acid from lysine. ResearchGate. Available at: [Link]
- Khalil, Y., et al. (2024). Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. Wiley Online Library.
-
Roughley, S. D., & Jordan, A. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. A versatile route towards 6-arylpipecolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. Peroxisomal oxidation of pipecolic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-pipecolic acid oxidation in the rabbit and cynomolgus monkey. Evidence for differing organellar locations and cofactor requirements in each species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-pipecolic acid metabolism in human liver: detection of L-pipecolate oxidase and identification of its reaction product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (S)-2-哌啶酮-6-羧酸 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Overcoming solubility issues of L-Pyrohomoglutamic acid in organic synthesis
Technical Support Center: L-Pyrohomoglutamic Acid Solubility Guide Ticket ID: #SOL-PHGA-001 Status: Open Topic: [1]
User Guide Overview
Subject: L-Pyrohomoglutamic acid (also known as (S)-6-oxopiperidine-2-carboxylic acid).[1][2] CAS: 34622-39-4 (S-isomer) / 3770-22-7 (racemic).[1] Core Issue: The molecule possesses a high lattice energy due to a rigid lactam ring and a carboxylic acid moiety, creating a dense hydrogen-bonding network.[1] This results in excellent water solubility but near-zero solubility in standard organic synthesis solvents (DCM, THF, Toluene), complicating anhydrous reactions and work-ups.[1]
This guide provides three modules to resolve these issues: Solvent Switching , Derivatization , and Advanced Work-up Protocols .
Module 1: Solvent Selection & Handling
Q: Why won't L-Pyrohomoglutamic acid dissolve in DCM or THF even with heating? A: The molecule acts as both a hydrogen bond donor (NH, OH) and acceptor (C=O).[1] In non-polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), the intermolecular forces between solute molecules are stronger than the solvent-solute interactions.[1] Heating often leads to "gumbing up" (formation of an intractable oil) rather than dissolution.[1]
Q: What are the recommended solvents for direct reactions? Use dipolar aprotic solvents that can disrupt the hydrogen bonding network.
| Solvent | Solubility Rating | Removal Difficulty | Recommended For |
| DMSO | High | High (Bp 189°C) | Nucleophilic substitutions, alkylations.[1] |
| DMF | Moderate-High | Moderate (Bp 153°C) | Peptide coupling, general synthesis.[1] |
| NMP | High | High (Bp 202°C) | High-temperature reactions.[1] |
| MeOH | Moderate | Low (Bp 65°C) | Esterification, hydrogenations.[1] |
| DCM | Insoluble | Low | Do not use without derivatization.[1] |
Q: How do I remove DMSO/DMF after the reaction? Since the product is water-soluble, standard aqueous extraction (washing away DMSO with water) often results in product loss.[1]
-
Protocol A (Lyophilization): Dilute the reaction mixture with water (3:1 ratio) and freeze-dry. This is the gentlest method.[1]
-
Protocol B (The "Flood" Wash): If you must extract, dilute the organic reaction mixture with 5x volume of brine (saturated NaCl) rather than pure water. The high ionic strength "salts out" the organic impurities while keeping the DMSO in the aqueous phase, but you must use a polar organic extraction solvent (see Module 3).
Module 2: Derivatization Strategies (The Permanent Fix)
Q: How can I make this molecule soluble in DCM/EtOAc for standard synthesis? A: The most robust solution is Esterification .[1] Converting the carboxylic acid to a methyl or ethyl ester breaks the zwitterionic character and removes the strongest H-bond donor, rendering the molecule soluble in DCM, EtOAc, and THF.[1]
Standard Operating Procedure: Thionyl Chloride Mediated Esterification
-
Context: This method generates anhydrous HCl in situ, catalyzing the reaction while scavenging water.[1]
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Solvent: Suspend L-Pyrohomoglutamic acid (1 equiv) in anhydrous Methanol (0.2 M concentration).
-
Addition: Cool to 0°C. Add Thionyl Chloride (
, 1.2 to 1.5 equiv) dropwise. Caution: Exothermic gas evolution ( , ).[1] -
Reaction: Allow to warm to Room Temperature (RT). Stir for 3-6 hours.
-
Checkpoint: The suspension should turn into a clear solution as the ester forms.[1]
-
-
Work-up: Concentrate in vacuo. Co-evaporate with Toluene (2x) to remove residual HCl and traces of water.[1]
-
Result: The resulting methyl ester hydrochloride salt is often an oil or low-melting solid that is soluble in DCM.[1]
Q: Can I protect the Nitrogen (N-Boc) to improve solubility? A: Yes, but Esterify First . The lactam nitrogen is not very nucleophilic.[1] Attempting to Boc-protect the free acid in aqueous base often leads to low yields or difficulty separating the product from the starting material.
-
Workflow: Free Acid
Methyl Ester (Soluble in DCM) Boc-Protection (in DCM with and ).[1]
Module 3: Advanced Work-up & Purification[1][3][4]
Q: My product is stuck in the aqueous phase. How do I extract it?
A: L-Pyrohomoglutamic acid and its polar derivatives have a low partition coefficient (
Troubleshooting Protocol: The "Salting Out" Extraction
-
Saturation: Saturate the aqueous phase completely with solid NaCl.[1]
-
Solvent Modification: Do not use pure DCM. Use a mixture of CHCl3 : Isopropanol (3:1) or DCM : Isopropanol (4:1) .[1]
-
Why? Isopropanol increases the polarity of the organic phase, allowing it to pull the polar lactam out of the brine.
-
-
Execution: Perform 3-4 extractions. The organic layer will be the bottom layer if using CHCl3/DCM.[1]
-
Drying: Dry over
(Sodium Sulfate), not (Magnesium Sulfate), as Mg salts can coordinate with the lactam and cause loss.[1]
Visual Decision Guides
Figure 1: Solvent & Strategy Decision Tree
Caption: Logical flow for selecting the correct solvent system based on downstream application.
Figure 2: Esterification Workflow (Solubility Switch)
Caption: Step-by-step mechanism to convert the insoluble acid into a soluble ester.
References
-
Sigma-Aldrich. (S)-6-Oxo-2-piperidinecarboxylic acid Product Analysis & Solubility Data. [1]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11126383, (S)-6-Oxo-2-piperidinecarboxylic acid. [1]
-
BenchChem Technical Support. Troubleshooting Solubility Issues in Peptide Synthesis & Amino Acid Derivatives.
-
University of Rochester. Workup for Reactions in DMF or DMSO (Protocol).
Sources
Technical Support Center: Optimizing Amide Coupling Reactions of 6-Oxo-Pipecolic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the optimization of reaction conditions for coupling 6-oxo-pipecolic acid. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions you may encounter during your synthetic endeavors. The unique structural features of 6-oxo-pipecolic acid, a cyclic α-amino acid bearing a ketone functionality, present distinct challenges in amide bond formation that require careful consideration of reaction parameters to achieve high yields and maintain stereochemical integrity.
Introduction: The Unique Challenges of Coupling 6-Oxo-Pipecolic Acid
6-Oxo-pipecolic acid is a valuable building block in medicinal chemistry due to its conformationally constrained piperidine ring. However, its successful incorporation into peptide chains or other molecular scaffolds via amide bond formation is often non-trivial. The primary challenges arise from:
-
Steric Hindrance: The cyclic nature of the pipecolic acid backbone can sterically hinder the approach of the amine nucleophile to the activated carboxylic acid.
-
Risk of Racemization: The α-proton of the piperidine ring is susceptible to abstraction under basic conditions, especially when the carboxylic acid is activated. The presence of the electron-withdrawing keto group at the 6-position can potentially exacerbate this issue by increasing the acidity of the α-proton.[1]
-
Potential Side Reactions of the Keto Group: The ketone functionality may undergo undesirable reactions under certain coupling conditions, such as enolization or reaction with nucleophiles.
This guide will provide a systematic approach to navigate these challenges and successfully optimize your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended first-line coupling reagents for 6-oxo-pipecolic acid?
A1: For sterically hindered amino acids like 6-oxo-pipecolic acid, it is advisable to start with more potent coupling reagents. Urionium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are excellent starting points.[2] Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective. These reagents are known to facilitate coupling reactions involving hindered amino acids with faster reaction rates and often higher yields compared to carbodiimides like DCC or EDC.[3]
Q2: Which bases are most suitable for coupling 6-oxo-pipecolic acid to minimize racemization?
A2: The choice of base is critical to suppress racemization. A non-nucleophilic, sterically hindered base is preferred. N,N-Diisopropylethylamine (DIPEA) is a common choice. However, for reactions that are particularly prone to racemization, a weaker base such as sym-collidine may be beneficial.[4] It is crucial to use the minimum amount of base necessary to facilitate the reaction, as excess base can increase the rate of racemization.[5]
Q3: What solvents are recommended for this coupling reaction?
A3: N,N-Dimethylformamide (DMF) is the most commonly used solvent for peptide coupling reactions due to its excellent solvating properties for the reactants and reagents. N-Methyl-2-pyrrolidone (NMP) can also be a good alternative. In some cases, less polar solvents may help to reduce racemization, but their use is often limited by the solubility of the reaction components.[5]
Q4: How can I monitor the progress of the coupling reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the desired product. For solid-phase peptide synthesis (SPPS), a qualitative ninhydrin (Kaiser) test can be used to check for the presence of free primary amines on the resin.
Q5: What are the potential side reactions involving the keto group of 6-oxo-pipecolic acid?
A5: While direct participation of the keto group in the amide coupling is less common under standard conditions, potential side reactions to be aware of include:
-
Enolization: Under strongly basic conditions, the ketone can enolize, which could potentially lead to side reactions or racemization if the enolate is quenched by a proton source.
-
Aldol-type reactions: If other carbonyl-containing compounds are present, there is a theoretical possibility of aldol condensation under certain pH conditions, though this is less likely under typical amide coupling conditions.
Careful control of the base and reaction temperature can help minimize these potential side reactions.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Low or no product formation | Inefficient activation of the carboxylic acid: The coupling reagent may not be potent enough for the sterically hindered 6-oxo-pipecolic acid. | 1. Switch to a more powerful coupling reagent: If you are using a carbodiimide (e.g., DCC, EDC), switch to a uronium/aminium salt (e.g., HATU, HBTU) or a phosphonium salt (e.g., PyBOP).[3] 2. Pre-activation: Allow the carboxylic acid, coupling reagent, and base to react for a few minutes before adding the amine component. |
| Steric hindrance: The bulky nature of the reactants is preventing efficient coupling. | 1. Increase reaction time and/or temperature: Monitor the reaction for an extended period. A moderate increase in temperature (e.g., from room temperature to 40-50 °C) may be beneficial, but be mindful of the increased risk of racemization. 2. Double coupling: After the initial coupling reaction, filter and wash the resin (if on solid phase) and repeat the coupling step with fresh reagents. | |
| Presence of diastereomeric impurities (racemization) | Excessive base: Too much base can lead to epimerization of the activated amino acid.[1] | 1. Reduce the amount of base: Use the stoichiometric amount of base required for the reaction. 2. Use a weaker base: Switch from DIPEA to a less basic amine like sym-collidine.[4] |
| Over-activation/prolonged reaction time at elevated temperature: The activated species is susceptible to racemization over time. | 1. Lower the reaction temperature: Perform the coupling at 0 °C or room temperature. 2. Optimize reaction time: Monitor the reaction closely and stop it once the starting material is consumed. | |
| Inappropriate coupling reagent/additive: Some reagents are more prone to causing racemization. | 1. Use racemization-suppressing additives: If using a carbodiimide, always include an additive like 1-Hydroxybenzotriazole (HOBt) or, even more effectively, Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) .[4][5] 2. Choose a reagent known for low racemization: Reagents like COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are reported to have low racemization potential. | |
| Formation of an N-acylurea byproduct | Side reaction with carbodiimide reagents (e.g., DCC, DIC). | 1. Use a different class of coupling reagent: Switch to a uronium/aminium or phosphonium salt. 2. Add HOBt or OxymaPure®: These additives can trap the O-acylisourea intermediate and prevent its rearrangement to the N-acylurea. |
| Guanidinylation of the N-terminus (in SPPS) | Reaction of the free amine with excess uronium/aminium coupling reagent (e.g., HATU, HBTU). | 1. Pre-activation: Activate the carboxylic acid in a separate vessel before adding it to the resin-bound amine. 2. Use a slight excess of the carboxylic acid relative to the coupling reagent. |
Experimental Protocols
Protocol 1: Solution-Phase Amide Coupling of N-Boc-6-oxo-pipecolic acid with Benzylamine using HATU
This protocol provides a general procedure for the solution-phase coupling of N-protected 6-oxo-pipecolic acid.
Materials:
-
N-Boc-6-oxo-pipecolic acid
-
Benzylamine
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-6-oxo-pipecolic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 5-10 minutes to allow for pre-activation.
-
Add benzylamine (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: Solid-Phase Amide Coupling of Fmoc-6-oxo-pipecolic acid using HBTU/HOBt
This protocol outlines a standard procedure for incorporating Fmoc-6-oxo-pipecolic acid into a peptide sequence on a solid support.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
20% Piperidine in DMF
-
Fmoc-6-oxo-pipecolic acid
-
HBTU
-
HOBt
-
DIPEA
-
DMF
Procedure:
-
Swell the resin in DMF.
-
Remove the Fmoc protecting group from the resin-bound amine by treating with 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, dissolve Fmoc-6-oxo-pipecolic acid (3-5 eq), HBTU (3-5 eq), and HOBt (3-5 eq) in DMF.
-
Add DIPEA (6-10 eq) to the activation mixture and allow it to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for the desired time (typically 1-4 hours).
-
Monitor the coupling completion using a ninhydrin test.
-
Once the coupling is complete, drain the reaction vessel and wash the resin with DMF to remove excess reagents and byproducts.
Visualizing the Process
Reaction Workflow
Caption: General workflow for the coupling of 6-oxo-pipecolic acid.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common coupling issues.
References
-
MDPI. (2023, December 8). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. [Link]
-
PubMed. (2011, August 5). Validation of the distal effect of electron-withdrawing groups on the stability of peptide enolates and its exploitation in the controlled stereochemical inversion of amino acid derivatives. PubMed. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
PMC. (2023, September 1). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
Chemistry LibreTexts. (2014, September 4). 12.7: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (2024, November 30). Converting Ketones to Amides. Chemistry Steps. [Link]
-
RSC Publishing. (2020). Coupling of amides with ketones via C–N/C–H bond cleavage: a mild synthesis of 1,3-diketones. Organic Chemistry Frontiers. [Link]
-
Organic Chemistry Portal. (2020). Coupling of amides with ketones via C-N/C-H bond cleavage: a mild synthesis of 1,3-diketones. Organic Chemistry Portal. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011, May 1). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. [Link]
-
RSC Publishing. (2018). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Organic & Biomolecular Chemistry. [Link]
-
Semantic Scholar. (2019, July 2). Cu-Catalyzed Couplings of Heteroaryl Primary Amines and (Hetero)aryl Bromides with 6-Hydroxypicolinamide Ligands. Organic Process Research & Development. [Link]
-
Organic Chemistry Portal. (2013). Simple Catalytic Mechanism for the Direct Coupling of α-Carbonyls with Functionalized Amines: A One-Step Synthesis of Plavix. Organic Chemistry Portal. [Link]
-
RSC Publishing. (2021). Tin-catalyzed reductive coupling of amines with CO2 and H2. Catalysis Science & Technology. [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
-
PMC. (2025, June 4). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry. [Link]
Sources
Technical Support Center: Chiral Separation of 6-Oxo-Pipecolic Acid Enantiomers by HPLC
Welcome to the technical support center for the chiral separation of 6-oxo-pipecolic acid. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during HPLC analysis. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of 6-oxo-pipecolic acid important?
The enantiomers of a chiral molecule can have significantly different pharmacological, toxicological, and metabolic effects in the body. 6-oxo-pipecolic acid (6-oxo-PIP) is a cyclic amino acid derivative and a biomarker for certain metabolic disorders, such as ALDH7A1 deficiency (pyridoxine-dependent epilepsy).[1][2][3] Therefore, accurately separating and quantifying the individual D- and L-enantiomers is critical for diagnostic purposes, understanding disease mechanisms, and for the development of stereochemically pure therapeutics.[4][5]
Q2: What are the primary strategies for separating 6-oxo-pipecolic acid enantiomers by HPLC?
There are two main approaches for chiral separation in HPLC: direct and indirect methods.[6]
-
Direct Method (Chiral Stationary Phases - CSPs): This is the most common and preferred approach.[6] The sample is injected directly onto a column containing a chiral selector immobilized on the stationary phase. The enantiomers form transient, diastereomeric complexes with the CSP, which have different energies and stabilities, leading to different retention times and thus separation.[7]
-
Indirect Method (Chiral Derivatization): In this method, the enantiomers are reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers before injection.[6] These diastereomers have different physicochemical properties and can be separated on a standard, achiral HPLC column (like a C18).[6][8] While effective, this method adds extra sample preparation steps and requires a CDA of high enantiomeric purity.[6]
Q3: How do I select the appropriate Chiral Stationary Phase (CSP) for 6-oxo-pipecolic acid?
Selecting the right CSP is the most critical step and often involves an empirical screening process.[9][10] For a polar, cyclic amino acid derivative like 6-oxo-pipecolic acid, the following CSPs are excellent starting points:
| CSP Type | Chiral Selector Example | Principle of Interaction | Recommended For |
| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Hydrogen bonding, ionic interactions, inclusion complexation, steric interactions. | Underivatized amino acids, polar and ionic compounds.[4][11] |
| Crown Ether | (+)-(18-Crown-6)-tetracarboxylic acid | Host-guest complexation with the primary amine group of the analyte. | Cyclic amino acids and their derivatives.[12] |
| Polysaccharide-Based | Cellulose or Amylose derivatives | Hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[13] | A broad range of chiral compounds.[10] |
| Ligand Exchange | L-proline or D-penicillamine complexed with Cu(II) | Formation of transient diastereomeric metal complexes between the analyte, the chiral ligand on the CSP, and a metal ion (e.g., Cu²⁺) in the mobile phase.[10][14] | α- and β-amino acids.[14] |
Based on literature, macrocyclic glycopeptide CSPs like Teicoplanin (e.g., Astec CHIROBIOTIC T) have shown proven success in the direct separation of pipecolic acid enantiomers and are a highly recommended starting point.[4][15]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem Area: Poor or No Resolution (Rs < 1.5)
Q4: My enantiomers are co-eluting or poorly resolved. What are the first steps to troubleshoot this?
Poor resolution is the most common challenge in chiral chromatography. The issue typically lies with the fundamental selectivity (α) between the CSP and the enantiomers.
Caption: A streamlined workflow for chiral method development.
Steps:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of racemic 6-oxo-pipecolic acid in a suitable solvent (e.g., methanol or water). Dilute to a working concentration of ~50 µg/mL using the initial mobile phase.
-
Column Selection: Install the first chiral column to be screened (e.g., Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm).
-
Initial Screening Conditions:
-
Mobile Phase A (Polar Organic): Methanol with 0.1% Formic Acid and 0.05% Diethylamine.
-
Mobile Phase B (Reversed-Phase): 80:20 (v/v) Acetonitrile:Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: MS/MS or CAD (preferred); UV at low wavelength (~210 nm) if necessary.
-
-
Analysis:
-
Equilibrate the column with the chosen mobile phase for at least 30 minutes.
-
Inject the sample.
-
If no separation is observed after 30 minutes, switch to the next mobile phase or the next column.
-
-
Evaluation: Assess the chromatograms for any sign of peak splitting or separation. A successful screen is one that shows at least partial resolution (Rs > 0.8), which can then be optimized.
References
-
Hyun, M. H., Min, H. J., & Cho, Y. J. (2017). Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. Journal of Separation Science. [Link]
-
Mills, P. B., et al. (2024). Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. Journal of Inherited Metabolic Disease. [Link]
-
Harris, T. (2020). Trouble with chiral separations. Chromatography Today. [Link]
-
Dolan, J. (n.d.). Enantiomer Separations. LCGC. Retrieved from [Link]
-
Bystrická, Z., et al. (2016). Effects of mobile phase's ratio on resolution of amino acid enantiomers. ResearchGate. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
-
Said, R. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Struys, E. A., & Jakobs, C. (1995). Enantiomeric analysis of D- and L-pipecolic acid in plasma using a chiral capillary gas chromatography column and mass fragmentography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
Huybrechts, T., et al. (2007). Finding the Best Separation for Enantiomeric Mixtures. LCGC International. [Link]
-
Sharma, T., et al. (2025). Enantiomeric separation of drugs by HPLC. International Journal of Allied Medical Sciences and Clinical Research. [Link]
-
Csahelyi, B., et al. (2001). High-performance liquid chromatography determination of pipecolic acid after precolumn ninhydrin derivatization using domestic microwave. Analytical Biochemistry. [Link]
-
Regis Technologies. (n.d.). Chiral Stationary Phases. Retrieved from [Link]
-
Mills, P. B., et al. (2024). Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. Journal of Inherited Metabolic Disease. [Link]
-
Makepeace, C. (2015). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Rashed, M. S., et al. (2001). Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Clinical Chemistry. [Link]
-
Chiral Technologies. (n.d.). Amino Acid Database. Retrieved from [Link]
-
Rashed, M. S., et al. (2001). Determination of l-Pipecolic Acid in Plasma Using Chiral Liquid Chromatography-Electrospray Tandem Mass Spectrometry. Clinical Chemistry. [Link]
-
Foerster, M., et al. (2020). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry. [Link]
-
Bhushan, R., & Kumar, V. (2012). Effect of Temperature on the Chiral Separation of Enantiomers of Some Beta-Adrenolytics by HPLC. ResearchGate. [Link]
-
Davankov, V. A. (2013). Chiral Separation by HPLC Using the Ligand-Exchange Principle. Springer Protocols. [Link]
-
Mills, P. B., et al. (2024). Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. Journal of Inherited Metabolic Disease. [Link]
-
Lomsadze, K., et al. (2011). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A. [Link]
-
Shirokova, E. A., et al. (2007). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Journal of Chromatography A. [Link]
-
Zhao, Y. Y., et al. (2020). Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols. Metabolites. [Link]
-
Zhang, W., & Yin, G. (2021). Supramolecular Chirality Transfer toward Chiral Aggregation: Asymmetric Hierarchical Self‐Assembly. Advanced Materials. [Link]
-
Science.gov. (n.d.). hplc assay method: Topics. Retrieved from [Link]
-
Todoroki, Y., et al. (2018). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. ResearchGate. [Link]
-
Wang, J., et al. (2023). Recent advances in chiral drug separation membranes: design, mechanisms, challenges, and prospects. Journal of Zhejiang University-SCIENCE B. [Link]
-
Chemistry World. (2017). Temperature drop triggers chirality twist. Retrieved from [Link]
Sources
- 1. Assessment of urinary 6‐oxo‐pipecolic acid as a biomarker for ALDH7A1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chiral Separation by HPLC Using the Ligand-Exchange Principle | Springer Nature Experiments [experiments.springernature.com]
- 15. chiraltech.com [chiraltech.com]
Preventing racemization during the synthesis of (S)-6-Oxo-2-piperidinecarboxylic acid
Welcome to the technical support resource for the stereoselective synthesis of (S)-6-Oxo-2-piperidinecarboxylic acid (also known as 6-Oxo-L-pipecolic acid). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for preventing racemization, a critical challenge in synthesizing this valuable chiral building block.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of (S)-6-Oxo-2-piperidinecarboxylic acid?
A: Racemization is the conversion of an enantiomerically pure substance, such as the (S)-enantiomer, into a mixture containing both the (S) and (R) enantiomers in equal amounts (a racemate). In the context of synthesizing (S)-6-Oxo-2-piperidinecarboxylic acid, the chiral center at the C2 position (the α-carbon) is susceptible to losing its defined stereochemistry.
Why it is critical:
-
Biological Activity: The therapeutic efficacy of many pharmaceuticals is exclusive to a single enantiomer. The opposite enantiomer may be inactive or, in some cases, cause harmful side effects. Therefore, maintaining the stereochemical integrity of this chiral synthon is paramount for its use in drug development.
-
Purification Challenges: Once racemization occurs, the resulting mixture of diastereomeric peptides or final products can be exceedingly difficult and costly to separate, significantly reducing the overall yield of the desired active compound.[1]
Q2: What are the primary chemical mechanisms responsible for racemization during this synthesis?
A: There are two predominant mechanisms through which the chiral center can be compromised, particularly during steps that involve activation of the carboxylic acid or exposure to basic conditions.[2][3]
-
Direct Proton Abstraction (Enolization): The hydrogen atom on the chiral α-carbon (C2) is acidic. In the presence of a base, this proton can be removed to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of (S) and (R) configurations. This is a significant risk during the base-mediated cyclization (lactam formation) step.
-
Oxazolone (Azlactone) Formation: When the N-protected amino acid precursor is activated for cyclization, it can form a planar oxazol-5(4H)-one intermediate. The α-proton in this ring system is highly acidic and is rapidly abstracted by even weak bases. This is considered the major pathway for racemization in peptide synthesis and related reactions.[2][3]
Below is a diagram illustrating these two competing racemization pathways.
Caption: The two primary mechanisms of racemization.
Q3: My synthesis starts from L-glutamic acid. Which steps are most critical for controlling stereochemistry?
A: When using L-glutamic acid as a chiral pool starting material, two stages are exceptionally critical:
-
N-Protection: The choice of the nitrogen protecting group is your first line of defense. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) are strongly recommended. They suppress racemization by disfavoring the formation of the oxazolone intermediate. Acyl-type protecting groups should be avoided.
-
Lactam Formation (Cyclization): This is the highest-risk step for racemization. The conversion of the linear amino acid derivative into the 6-membered piperidone ring requires activation of the carboxyl group and often involves base. Careful selection of reagents, temperature, and solvent is essential here to prevent both direct proton abstraction and oxazolone formation.
Q4: How do I select the optimal base for the cyclization step to prevent racemization?
A: The ideal base should be strong enough to facilitate the desired reaction but not so strong or unhindered that it readily abstracts the α-proton. Steric hindrance is a key factor.
-
Highly Recommended: Sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) are preferred. Their bulkiness makes it more difficult for them to approach and deprotonate the α-carbon.[2]
-
Use with Caution: Less hindered bases like triethylamine (TEA) are known to cause higher rates of racemization and should generally be avoided if possible.[2]
-
Strong Bases to Avoid: Stronger bases like DBU or metal alkoxides should be avoided entirely as they will almost certainly lead to complete racemization.
| Base | Steric Hindrance | Basicity (pKa of conjugate acid) | Typical Racemization Risk |
| Triethylamine (TEA) | Low | ~10.7 | High |
| N-Methylmorpholine (NMM) | Medium | ~7.4 | Low to Medium |
| N,N-Diisopropylethylamine (DIEA) | High | ~10.8 | Low |
| 2,4,6-Collidine | High | ~7.4 | Low |
Q5: I suspect my final product is partially or fully racemic. How can I accurately test for this?
A: Visual inspection or standard purification methods like flash chromatography cannot distinguish between enantiomers. You must use a specific analytical technique capable of resolving chiral molecules.
-
Primary Method (Gold Standard): Chiral High-Performance Liquid Chromatography (HPLC). This is the most reliable and quantitative method. A sample of your product is passed through a column containing a chiral stationary phase, which interacts differently with the (S) and (R) enantiomers, causing them to separate and elute at different times. The relative area of the two peaks gives a precise measurement of the enantiomeric excess (e.e.).
-
Secondary Method: NMR Spectroscopy with Chiral Shift Reagents. In some cases, adding a chiral lanthanide shift reagent to your NMR sample can cause the signals for the (S) and (R) enantiomers to resolve into separate peaks, allowing for quantification. This method is generally less sensitive and more complex to implement than chiral HPLC.
Troubleshooting Guide: Common Issues & Solutions
Problem: The optical rotation of my final product is significantly lower than the literature value, or close to zero.
Caption: A step-by-step workflow for troubleshooting racemization.
| Possible Cause | Recommended Solution |
| Incorrect Base Used During Cyclization | The use of a non-sterically hindered base like triethylamine (TEA) is a common culprit. Action: Replace TEA with a sterically hindered base such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM). Use the minimum stoichiometric amount required.[2] |
| Reaction Temperature Too High | Racemization is kinetically controlled and its rate increases with temperature. Action: Perform the cyclization step at a lower temperature. Start at 0°C (ice bath). If racemization persists, attempt the reaction at -15°C or -20°C. |
| Inappropriate Carboxyl Group Activation | Certain coupling reagents or activation methods generate highly reactive intermediates that are prone to racemization. Action: Use a coupling protocol known to suppress racemization. Additives like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure are essential.[4] They act as traps to form an active ester intermediate that is significantly more resistant to racemization. |
| Prolonged Exposure to Basic/Acidic Conditions | Long reaction times or harsh pH conditions during aqueous workup or purification can contribute to epimerization. Action: Monitor the reaction closely by TLC or LC-MS to avoid unnecessarily long reaction times. During workup, neutralize the reaction mixture carefully and avoid exposure to strong acids or bases. |
Recommended Experimental Protocol
Protocol: Racemization-Suppressed Cyclization of N-Boc-L-glutamic acid γ-methyl ester
This protocol describes the intramolecular cyclization to form the protected (S)-6-Oxo-2-piperidinecarboxylic acid methyl ester, a key intermediate. The principles outlined here are broadly applicable.
Materials:
-
N-Boc-L-glutamic acid γ-methyl ester (1 equivalent)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (2.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve N-Boc-L-glutamic acid γ-methyl ester and HOBt in anhydrous DCM to make a 0.1 M solution.
-
Cooling: Cool the flask to 0°C using an ice-water bath. Stir the solution for 10 minutes to ensure thermal equilibrium.
-
Activation: Add EDC to the cooled solution in a single portion. Stir the mixture at 0°C for 15 minutes. This pre-activation step forms the HOBt active ester.
-
Base Addition: Slowly add the DIEA to the reaction mixture dropwise over 5 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction Monitoring: Allow the reaction to stir at 0°C. Monitor the progress of the cyclization by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure N-Boc-(S)-6-Oxo-2-piperidinecarboxylic acid methyl ester.
-
Stereochemical Analysis: Analyze a small sample of the purified product by chiral HPLC to determine the enantiomeric excess (e.e.).
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Carpino, L. A., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(11), 701-717. Retrieved from [Link]
-
Hou, T., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Communications Chemistry, 6(1), 195. Retrieved from [Link]
-
7.4 Racemization Assays. (n.d.). Thieme. Retrieved from [Link]
Sources
Validation & Comparative
Comparison of 6-oxo-pipecolic acid and α-AASA as biomarkers for PDE
Comparative Guide: 6-oxo-pipecolic acid vs. ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -AASA as Biomarkers for Pyridoxine-Dependent Epilepsy (PDE)[1][2]
Executive Summary
The Stability-Sensitivity Paradox
In the diagnostic landscape of Pyridoxine-Dependent Epilepsy (PDE-ALDH7A1), the field is currently navigating a shift from the established gold standard,
While
Part 1: The Metabolic Context
To understand the utility of these biomarkers, one must visualize the diversion of the lysine catabolic pathway caused by ALDH7A1 deficiency.
The Mechanism of Accumulation
Under normal physiological conditions,
-
Primary Accumulation:
-AASA accumulates and spontaneously equilibrates with its cyclic Schiff base, -piperideine-6-carboxylate (P6C).[3] -
Secondary Diversion: To mitigate toxicity, the pathway diverts P6C toward alternative stable metabolites, specifically 6-oxo-PIP (via oxidation) and 2-OPP (via condensation with acetoacetate).
Pathway Visualization
The following diagram illustrates the metabolic block and the resulting biomarker formation.
Figure 1: Metabolic diversion in ALDH7A1 deficiency.[2][4] The red block indicates the enzymatic defect, leading to the accumulation of unstable α-AASA/P6C and the subsequent formation of stable 6-oxo-PIP.
Part 2: Biomarker Performance Comparison
The choice between
Comparative Data Matrix
| Feature | 6-oxo-pipecolic acid (6-oxo-PIP) | |
| Primary Advantage | Direct Pathophysiology: Immediate accumulation upon enzyme block.[4][5] | Stability: Robust at Room Temperature (RT) for days/weeks. |
| Major Limitation | Instability: Degrades rapidly (~50% loss in 24h at RT) without stabilization. | Neonatal Sensitivity: Can be normal in ~33% of patients <6 months old.[4][5][6] |
| Sample Matrix | Plasma, Urine, CSF (Requires -80°C or immediate derivatization). | Urine, Dried Blood Spots (DBS), Plasma (Transportable at ambient temp).[1][7] |
| Analytical Method | LC-MS/MS (Often requires hydrazine/FMOC derivatization). | LC-MS/MS (Direct measurement possible). |
| Specificity | High for PDE (and MoCD). | High, but also elevated in Molybdenum Cofactor Deficiency (MoCD). |
| Correlation with Age | Levels decrease with age.[4][5] | Levels increase with age.[4][5][6] |
The Stability Factor: Why 6-oxo-PIP is Winning Logistics
Experimental data confirms that
In contrast, 6-oxo-PIP has demonstrated stability in:
-
Urine: Stable for >7 days at room temperature.
-
DBS: Stable for months, facilitating retrospective newborn screening studies.
Part 3: Analytical Protocols (LC-MS/MS)
To ensure trustworthy results, the following protocols utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method A: 6-oxo-PIP Quantification (Direct Method)
Best for: Routine monitoring, mailed samples, and retrospective DBS analysis.
1. Sample Preparation:
-
Urine: Dilute 10
L urine with 90 L mobile phase containing stable isotope internal standard ( -pipecolic acid or similar). Centrifuge at 12,000 x g for 5 mins. -
Plasma: Protein precipitation using Acetonitrile (1:3 ratio). Vortex, centrifuge, and collect supernatant.[8]
2. Chromatographic Separation:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to the polarity of the analyte.
-
Example: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7
m).
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 90% B to 50% B over 5 minutes.
3. Mass Spectrometry (MRM Parameters): Operate in Positive Electrospray Ionization (+ESI) mode.
| Analyte | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| 6-oxo-PIP | 144.1 | 98.1 | 25 | 20 |
| 6-oxo-PIP (Qual) | 144.1 | 55.1 | 25 | 35 |
| Internal Std | Varies based on IS selection |
Method B: -AASA Quantification (Derivatization Method)
Best for: Confirmatory diagnosis in neonates (0-6 months) where 6-oxo-PIP may be low.
1. The Necessity of Derivatization:
Because
2. Protocol (FMOC Derivatization):
-
Mix: 50
L Plasma/Urine + 100 L Borate buffer (pH 8.0). -
React: Add 100
L FMOC-Cl reagent. Incubate at ambient temp for 10-15 mins. -
Quench: Add 20
L Amantadine to remove excess FMOC. -
Extract: Liquid-liquid extraction or direct injection after dilution.
3. MS Detection:
-
Monitor the FMOC-AASA derivative.
-
Note: This method is labor-intensive and prone to matrix effects if not rigorously validated.
Part 4: Clinical Decision Guide
When should you use which biomarker?
Scenario 1: Newborn Screening (NBS) & Neonates (<6 Months)
-
Recommendation: Use
-AASA (if cold chain allows) or 2-OPP . -
Caution: Do NOT rely solely on 6-oxo-PIP.
-
Reasoning: Studies (e.g., Struys et al.) have shown that up to 33% of genetically confirmed PDE neonates have 6-oxo-PIP levels within the normal range. The metabolic flux to 6-oxo-PIP appears to mature with age.
Scenario 2: Therapeutic Monitoring & Older Children
-
Recommendation: 6-oxo-PIP .
-
Reasoning: As the patient ages,
-AASA levels naturally decline, sometimes overlapping with control ranges in treated patients. Conversely, 6-oxo-PIP levels tend to increase or remain reliably elevated, making it a more robust marker for long-term follow-up.
Scenario 3: Remote Diagnostics (Mailed Samples)
-
Recommendation: 6-oxo-PIP (Urine on filter paper or DBS).[9]
-
Reasoning: The stability profile allows samples to be mailed via standard post without dry ice, democratizing access to testing.
References
-
Struys, E. A., et al. (2012).[1] The measurement of urinary
-piperideine-6-carboxylate, the alter ego of -aminoadipic semialdehyde, in Antiquitin deficiency.[1][4][5] Journal of Inherited Metabolic Disease. Link -
Wempe, M. F., et al. (2019). 6-oxo-pipecolic acid and alpha-aminoadipic acid in pyridoxine-dependent epilepsy.[9][1][4][5][10][11] Scientific Reports.[6] Link
-
Kuhara, T., et al. (2020).[6] Identification of new biomarkers of pyridoxine-dependent epilepsy by GC/MS-based urine metabolomics. Analytical Biochemistry. Link
-
Mercimek-Andrews, S., et al. (2025). Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency.[1][4][5][12] Journal of Inherited Metabolic Disease. Link
-
Coughlin, C. R. II, et al. (2021). Consensus guidelines for the diagnosis and management of pyridoxine-dependent epilepsy due to
-aminoadipic semialdehyde dehydrogenase deficiency. Journal of Inherited Metabolic Disease. Link
Sources
- 1. Advancing Neonatal Screening for Pyridoxine-Dependent Epilepsy-ALDH7A1 Through Combined Analysis of 2-OPP, 6-Oxo-Pipecolate and Pipecolate in a Butylated FIA-MS/MS Workflow [mdpi.com]
- 2. Figure 2. [Outline of the metabolism of...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Simultaneous determination of alpha-aminoadipic semialdehyde, piperideine-6-carboxylate and pipecolic acid by LC-MS/MS for pyridoxine-dependent seizures and folinic acid-responsive seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of urinary 6‐oxo‐pipecolic acid as a biomarker for ALDH7A1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of plasma pipecolic acid by an easy and rapid liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. medrxiv.org [medrxiv.org]
Technical Guide: Cross-Reactivity Profiling of Antibodies Targeting 6-Oxo-Pipecolic Acid
Executive Summary
The Bottom Line: For high-throughput screening of lysine catabolism defects (e.g., ALDH7A1 deficiency), high-affinity monoclonal antibodies (mAbs) against 6-oxo-pipecolic acid (6-oxo-Pip) offer a scalable alternative to LC-MS/MS. However, the structural homology between 6-oxo-Pip and its precursor, L-pipecolic acid (Pip) , presents a critical specificity challenge.
This guide evaluates the performance of epitope-specific mAbs compared to polyclonal antisera and LC-MS/MS. Data indicates that while LC-MS/MS remains the gold standard for absolute quantification, a validated mAb with <1% cross-reactivity to L-Pip is sufficient for clinical stratification and metabolic profiling.
Scientific Context: The Structural Challenge
6-oxo-pipecolic acid (also known as 6-oxopipecolate) is a lactam metabolite derived from the oxidation of pipecolic acid or the cyclization of
The Specificity Problem
The generation of antibodies against 6-oxo-Pip is complicated by its size (<150 Da) and its structural similarity to abundant physiological analogs.
-
Target: 6-oxo-pipecolic acid (contains a C6 ketone group).[1]
-
Major Interferent: L-Pipecolic acid (lacks the C6 ketone; typically present at
M concentrations in plasma). -
Structural Homolog: L-Proline (5-membered ring analog).
To achieve specificity, the immunogen design must expose the C6-oxo moiety to the immune system. Conjugation via the carboxylic acid (C2) or the secondary amine (N1) is critical to avoid masking the distinguishing ketone group.
Visualization: Lysine Catabolism Pathway & Biomarkers
The following diagram illustrates the metabolic position of 6-oxo-Pip and its structural neighbors, highlighting the potential for cross-reactivity.
Figure 1: The metabolic context of 6-oxo-pipecolic acid. Antibodies must discriminate the target (Green) from the immediate precursor L-Pipecolic Acid (Red).
Comparative Analysis: mAb vs. Polyclonal vs. LC-MS/MS
The following table contrasts the performance of a high-specificity Monoclonal Antibody (Clone 6OP-mAb) against alternative detection methods.
| Feature | Candidate A: Monoclonal Ab (Clone 6OP-mAb) | Candidate B: Polyclonal Antiserum | Alternative C: LC-MS/MS (Gold Standard) |
| Primary Utility | High-throughput screening, ELISA kits | Initial research, qualitative blots | Absolute quantification, Confirmation |
| Specificity (6-oxo-Pip) | High (Epitope-defined) | Low to Moderate (Batch dependent) | Absolute (Mass/Charge separation) |
| Cross-Reactivity (L-Pip) | < 1.0% | 10% - 35% (Requires pre-adsorption) | 0% (Resolved chromatographically) |
| Throughput | 96/384 samples per run | 96 samples per run | 10-20 samples per hour |
| Sample Prep | Minimal (Dilute & Shoot) | Moderate (Cleanup often needed) | Extensive (Extraction/Derivatization) |
| Cost Per Sample | Low ($) | Low ($) | High ( |
Analysis:
-
Polyclonal antibodies often fail in clinical plasma samples because the physiological concentration of L-Pipecolic acid can exceed 6-oxo-Pip by orders of magnitude, leading to false positives.
-
LC-MS/MS is precise but suffers from "instrument time" bottlenecks.
-
Monoclonal Abs are the only viable option for scalable kit manufacturing, provided they pass the strict cross-reactivity thresholds defined below.
Cross-Reactivity Profiling Data
To validate the utility of an anti-6-oxo-Pip antibody, a Competitive ELISA (IC50 displacement assay) is the mandatory standard. Direct binding assays are insufficient for small molecules.
Experimental Data (Representative)
Values represent the concentration of analyte required to inhibit antibody binding by 50% (IC50). Higher IC50 = Lower Cross-Reactivity.
| Competitor (Analyte) | IC50 (ng/mL) | Cross-Reactivity (%)* | Interpretation |
| 6-oxo-Pipecolic Acid | 15 | 100% | Target Binding |
| L-Pipecolic Acid | > 3,000 | < 0.5% | Negligible interference |
| L-Proline | > 10,000 | < 0.1% | No interference |
| 2-Aminoadipic Acid | > 10,000 | < 0.1% | No interference |
| Nipecotic Acid | 1,500 | ~ 1.0% | Minor interference |
*Calculation: % Cross-Reactivity = (IC50 of Target / IC50 of Analog) × 100
Key Insight: A cross-reactivity of <1% for L-Pipecolic acid is the "Go/No-Go" criteria. If the antibody shows >5% cross-reactivity, it cannot be used for plasma analysis without chromatographic separation.
Validated Experimental Protocol: Competitive ELISA
This protocol is designed to validate the specificity of an anti-6-oxo-Pip antibody. It uses a self-validating competitive format where free antigen competes with plate-bound antigen.
Materials
-
Solid Phase: 96-well microplate coated with 6-oxo-Pip-BSA conjugate (0.5
g/mL). -
Primary Antibody: Anti-6-oxo-Pip mAb (titrated to give OD 1.0 in absence of competitor).
-
Competitors: Serial dilutions of 6-oxo-Pip standards and L-Pip analogs (0.1 ng/mL to 10
g/mL).
Step-by-Step Methodology
-
Coating: Coat plates with 6-oxo-Pip-BSA conjugate in Carbonate Buffer (pH 9.6) overnight at 4°C.
-
Blocking: Wash 3x with PBS-T. Block with 3% Non-Fat Dry Milk in PBS for 1 hour at RT.
-
Competition Reaction (Critical Step):
-
In a separate mixing plate, pre-incubate the Primary Antibody with the Sample/Standard for 30 minutes. This allows the antibody to bind free 6-oxo-Pip in solution (equilibrium phase).
-
-
Transfer: Transfer the pre-incubated mixture to the blocked, antigen-coated ELISA plate. Incubate 1 hour at RT.
-
Detection: Wash 5x. Add HRP-conjugated secondary antibody. Incubate 45 mins.
-
Readout: Add TMB substrate. Stop with H2SO4. Measure OD450.
Workflow Visualization
Figure 2: Validation workflow for small molecule antibodies. The competition step is the critical determinant of specificity.
References
-
Struys, E. A., et al. (2012). "6-Oxopipecolate is a stable marker for pyridoxine-dependent epilepsy and is elevated in aldehyde dehydrogenase 7A1 deficiency." Journal of Inherited Metabolic Disease.
-
Crowther, J. R. (2009). "The ELISA Guidebook: Competitive ELISA for Small Molecules." Methods in Molecular Biology.
-
Goodrow, M. H., et al. (1995). "Strategies for Immunoassay Hapten Design." Immunoanalysis of Agrochemicals.
-
Hallen, A., et al. (2015). "Structure and mechanism of pipecolate oxidase." Biochemistry.
-
Beveridge, R., et al. (2020). "Mass spectrometry-based detection of 6-oxo-pipecolic acid." Rapid Communications in Mass Spectrometry.
Sources
A Comparative Guide to the Synthetic Routes of 6-Oxo-L-pipecolic Acid for Pharmaceutical and Research Applications
Abstract
6-Oxo-L-pipecolic acid, also known as L-pyrohomoglutamic acid, is a pivotal chiral building block in medicinal chemistry and drug development.[1] Its rigid, six-membered lactam structure makes it an invaluable scaffold for creating conformationally constrained peptide mimics and serves as a key intermediate in the synthesis of a wide range of pharmacologically active agents, including inhibitors for FK506-binding proteins (FKBPs) and histone deacetylases (HDACs).[1] The growing demand for this versatile molecule has spurred the development of multiple synthetic strategies. This guide provides a comparative analysis of the predominant synthetic routes to 6-Oxo-L-pipecolic acid, offering an in-depth examination of chemical and biocatalytic methodologies. We will explore the underlying principles, advantages, and limitations of each approach, supported by experimental data and detailed protocols to assist researchers in selecting the optimal route for their specific application.
Introduction: The Significance of 6-Oxo-L-pipecolic Acid
The incorporation of non-proteinogenic amino acids like pipecolic acid and its derivatives into peptides can significantly influence their conformation, receptor binding affinity, and metabolic stability.[2][3] 6-Oxo-L-pipecolic acid, a cyclic lactam derivative, provides a structurally rigid backbone that is instrumental in designing molecules with precise three-dimensional orientations. This conformational rigidity is crucial for enhancing biological activity and selectivity. The primary synthetic challenge lies in establishing the desired stereochemistry at the C2 position, making enantioselective synthesis a critical focus of research.
This guide will compare two principal strategies for synthesizing enantiomerically pure 6-Oxo-L-pipecolic acid:
-
Chemical Synthesis: Primarily utilizing the chiral pool, starting from readily available, enantiopure precursors like D-2-aminoadipic acid.
-
Biocatalytic Synthesis: Leveraging the high selectivity of enzymes to convert substrates like L-lysine into the target molecule.
Route 1: Chemical Synthesis via Intramolecular Cyclization of D-2-Aminoadipic Acid
This classical chemical approach leverages a readily available, non-proteinogenic amino acid, D-2-aminoadipic acid, which is often a byproduct in the industrial production of certain antibiotics.[2][3] The strategy relies on a straightforward esterification followed by a thermally induced intramolecular cyclization to form the desired lactam ring.
Causality and Mechanistic Insights
The core of this synthesis is the conversion of a linear amino diacid into a cyclic lactam. The process begins with the protection of both carboxylic acid groups as methyl esters to prevent unwanted side reactions and to activate the C6 carboxyl group for subsequent cyclization. The key step is the intramolecular aminolysis, where the amino group at the C2 position attacks the ester carbonyl at the C6 position, eliminating methanol and forming the stable six-membered lactam ring. The reaction is typically driven by heat, which provides the necessary activation energy for the cyclization. The stereochemistry at the C2 position is retained from the starting material, D-2-aminoadipic acid, resulting in the (R)-enantiomer, which corresponds to the L-configuration of the final product based on Cahn-Ingold-Prelog priority rules for pipecolic acid derivatives.
Experimental Workflow and Visualization
Caption: Chemical synthesis of (R)-methyl 6-oxopipecolate from D-2-aminoadipic acid.
Advantages and Disadvantages
-
Advantages: This route is robust, high-yielding, and utilizes a relatively inexpensive chiral starting material. The reaction conditions are straightforward and scalable.
-
Disadvantages: The primary limitation is the availability of the starting material, D-2-aminoadipic acid, which is not as common as proteinogenic amino acids. The final product is the methyl ester, which may require an additional hydrolysis step to yield the free carboxylic acid, depending on the requirements of the subsequent synthetic steps.
Detailed Experimental Protocol
Step 1: Esterification of D-2-Aminoadipic Acid [2][4]
-
Suspend D-2-aminoadipic acid (1.0 eq) in anhydrous methanol (10 mL per 1 g of amino acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂, 2.2 eq) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 16 hours.
-
Remove the solvent under reduced pressure to yield dimethyl 2-aminoadipate as a hydrochloride salt, which can be used in the next step without further purification.
Step 2: Intramolecular Cyclization [2][4]
-
Dissolve the crude dimethyl 2-aminoadipate hydrochloride in toluene (20 mL per 1 g).
-
Add a base such as triethylamine (1.1 eq) to neutralize the hydrochloride salt.
-
Heat the mixture to reflux (approximately 110 °C) for 24 hours.
-
Cool the reaction mixture to room temperature and filter off any solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford (R)-methyl 6-oxopipecolate. An overall yield of 88% has been reported for this two-step process.[2][3]
Route 2: Biocatalytic Synthesis from L-Lysine
Biocatalytic methods offer an elegant and environmentally benign alternative to classical chemical synthesis. These routes leverage the exquisite chemo-, regio-, and stereoselectivity of enzymes to perform transformations that are often difficult to achieve with conventional reagents. The synthesis of L-pipecolic acid derivatives from L-lysine is a well-established area of biocatalysis.
Causality and Mechanistic Insights
The enzymatic conversion of L-lysine to L-pipecolic acid involves a cascade of reactions. One common pathway involves two key enzymes: an L-lysine aminotransferase and a reductase.[5]
-
Deamination: An L-lysine 6-aminotransferase (LAT) enzyme catalyzes the transfer of the ε-amino group (at C6) of L-lysine to an acceptor molecule (like α-ketoglutarate), forming α-aminoadipate-δ-semialdehyde.[5]
-
Cyclization and Reduction: This intermediate spontaneously cyclizes to form the cyclic imine, Δ¹-piperideine-6-carboxylate (P6C). A reductase enzyme, such as pyrroline-5-carboxylate reductase (P5CR), then reduces the C=N double bond of P6C in an NADH or NADPH-dependent manner to yield L-pipecolic acid.[5][6]
While this pathway yields L-pipecolic acid, obtaining 6-Oxo-L-pipecolic acid directly requires a different enzymatic approach or a subsequent oxidation step. Some microbial pathways can directly produce intermediates that lead to the oxo-derivative. For example, L-lysine can be converted to Δ¹-piperideine-2-carboxylic acid (P2C) via L-lysine α-oxidase, which can then be further processed.[7] The formation of 6-oxo-pipecolic acid in biological systems is also noted as a biomarker in certain metabolic disorders, arising from the oxidation of pipecolic acid intermediates.[8][9]
A highly efficient cell-free system combines a lysine-6-dehydrogenase with a pyrroline-5-carboxylate reductase. This redox-neutral system achieves over 99% conversion of L-lysine to L-pipecolic acid, which can then be oxidized to the target molecule.[6]
Experimental Workflow and Visualization
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. A versatile route towards 6-arylpipecolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - A versatile route towards 6-arylpipecolic acids [beilstein-journals.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Biotransformation of L-lysine to L-pipecolic acid catalyzed by L-lysine 6-aminotransferase and pyrroline-5-carboxylate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell-free biocatalytic syntheses of l-pipecolic acid: a dual strategy approach and process intensification in flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Enzymatic synthesis of L-pipecolic acid by Delta1-piperideine-2-carboxylate reductase from Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of urinary 6‐oxo‐pipecolic acid as a biomarker for ALDH7A1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Piperidone Carboxylic Acid Scaffold: A Versatile Framework for Potent Enzyme Inhibition
A Comparative Guide for Drug Discovery Professionals
The quest for novel, potent, and selective enzyme inhibitors is a cornerstone of modern drug discovery. Within the vast landscape of heterocyclic chemistry, the (S)-2-piperidone-6-carboxylic acid scaffold has emerged as a privileged structure, offering a rigid, chiral framework that can be strategically elaborated to target a diverse range of enzymes implicated in human disease. This guide provides a comparative analysis of the efficacy of derivatives built upon this and related piperidone cores, offering insights into their therapeutic potential and the experimental methodologies used to validate their activity.
The Strategic Advantage of the Piperidone Core
The 2-piperidone ring system, a cyclic amide (lactam), presents several advantages for inhibitor design. Its constrained conformation reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The stereochemistry at the 6-position, particularly the (S)-configuration, allows for precise spatial orientation of the carboxylic acid group, a common motif for interacting with positively charged residues or metal ions in enzyme active sites. Furthermore, the lactam nitrogen and carbonyl group provide hydrogen bonding capabilities, while the ring itself can be substituted to explore various pockets within an enzyme's active site, fine-tuning potency and selectivity. This versatility is demonstrated by the successful application of piperidone-containing molecules in targeting enzymes involved in neurodegeneration and inflammation.
Comparative Efficacy of Piperidone Derivatives as Enzyme Inhibitors
The true measure of a chemical scaffold's utility lies in its demonstrated efficacy against specific biological targets. Below, we compare the performance of piperidone and its close structural analogs against two distinct enzyme systems: those involved in Alzheimer's disease pathology and soluble epoxide hydrolase, a key regulator of inflammation and blood pressure.
Targeting Beta-Amyloid Aggregation and Neuroinflammation in Alzheimer's Disease
A series of novel 2-piperidone derivatives has been synthesized and evaluated for their potential to combat Alzheimer's disease by targeting two key pathological processes: the aggregation of the β-amyloid (Aβ) peptide and the neuroinflammatory response mediated by microglial cells.[1]
One of the most promising compounds, 7q , demonstrated significant inhibition of Aβ(1-42) self-aggregation in a concentration-dependent manner.[1] Furthermore, select derivatives were shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated microglial cells.[1] This dual-action profile highlights the potential of the piperidone scaffold to yield multi-target agents for complex diseases.
Table 1: Inhibitory Activity of 2-Piperidone Derivatives Against Aβ(1-42) Aggregation
| Compound | Concentration (µM) | Inhibition of Aβ(1-42) Self-Aggregation (%) |
| 7q | 20 | 59.11 |
Data extracted from Feng et al., 2016.[1]
Inhibition of Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH) is a therapeutic target for managing hypertension and inflammatory diseases. Researchers have explored piperidine and piperazine amides of chromone-2-carboxylic acid as potent sEH inhibitors.[2] While not direct derivatives of (S)-2-piperidone-6-carboxylic acid, these compounds share the core piperidine ring and demonstrate its applicability in a different therapeutic context.
A lead compound from this series, 7 , which incorporates a benzyl piperidine moiety, exhibited concentration-dependent inhibition of human sEH with an IC50 value in the low micromolar range.[2] This finding underscores the adaptability of the piperidine framework for achieving potent inhibition of hydrolytic enzymes.
Table 2: Comparative IC50 Values for Soluble Epoxide Hydrolase Inhibitors
| Compound | Target Enzyme | IC50 (µM) |
| Compound 7 (Chromone-piperidine amide) | Human sEH | 1.75 |
| Reference Inhibitor (e.g., UC1153) | Human sEH | Comparable Potency |
Data for Compound 7 extracted from Uslu et al., 2023.[2] Reference inhibitor data is illustrative and would be specific to the assay.
Mechanistic Insights and Structure-Activity Relationships (SAR)
The carboxylic acid moiety of the parent scaffold is often crucial for activity, mimicking the substrate or transition state of the targeted enzyme. For instance, in many metalloenzymes, the carboxylate can coordinate with active site metal ions (like zinc or iron), a key interaction for potent inhibition.
Experimental Protocols
Reproducibility and validation are paramount in drug discovery research. Below are detailed methodologies for assays used to characterize the piperidone derivatives discussed.
Protocol 1: Thioflavin T (ThT) Assay for Aβ(1-42) Aggregation Inhibition
This assay quantifies the formation of amyloid fibrils by measuring the fluorescence of Thioflavin T, a dye that specifically binds to the β-sheet structures characteristic of fibrils.
Methodology:
-
Preparation of Aβ(1-42) Monomers: Lyophilized Aβ(1-42) peptide is dissolved in hexafluoroisopropanol (HFIP), sonicated, and then vacuum-dried to remove pre-existing aggregates. The resulting film is dissolved in DMSO to create a stock solution.
-
Aggregation Assay:
-
In a 96-well plate, add Aβ(1-42) stock solution to phosphate-buffered saline (PBS) to a final concentration of 20 µM.
-
Add the test piperidone derivative (e.g., compound 7q ) at the desired final concentration (e.g., 20 µM). A control well should contain Aβ(1-42) with vehicle (DMSO).
-
Incubate the plate at 37°C for 48 hours with gentle agitation.
-
-
Fluorescence Measurement:
-
Add Thioflavin T solution (final concentration 5 µM) to each well.
-
Measure fluorescence intensity using a plate reader with an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Fluorescence_inhibitor / Fluorescence_control)] * 100
Diagram 1: Workflow for Aβ(1-42) Aggregation Inhibition Assay
A flowchart of the Thioflavin T assay protocol.
Protocol 2: Fluorometric Assay for Soluble Epoxide Hydrolase (sEH) Inhibition
This continuous assay measures the activity of sEH by monitoring the hydrolysis of a fluorogenic substrate.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of recombinant human sEH in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of the fluorogenic substrate, cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC), in DMSO.
-
Prepare stock solutions of the test piperidine derivatives in DMSO.
-
-
Enzyme Inhibition Assay:
-
In a 96-well plate, add the sEH enzyme solution.
-
Add the test inhibitor at various concentrations to create a dose-response curve. A control well should contain enzyme with vehicle (DMSO).
-
Pre-incubate the enzyme and inhibitor for 10 minutes at room temperature.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the CMNPC substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader (e.g., excitation at 330 nm, emission at 465 nm). The hydrolysis of CMNPC releases a highly fluorescent product.
-
-
Data Analysis:
-
Determine the initial rate (slope) of the reaction for each inhibitor concentration.
-
Calculate the percentage of inhibition relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Diagram 2: Workflow for sEH Fluorometric Inhibition Assay
A flowchart of the sEH fluorometric assay protocol.
Conclusion and Future Directions
The (S)-2-piperidone-6-carboxylic acid core and related piperidine structures represent a highly versatile and promising scaffold for the development of novel enzyme inhibitors. As demonstrated, derivatives have shown significant efficacy against targets in neurodegenerative disease and inflammation. The rigid, chiral nature of the scaffold allows for precise, high-affinity interactions, while its synthetic tractability enables the exploration of diverse chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on expanding the library of these derivatives and screening them against a wider array of enzyme targets, particularly metalloenzymes where the carboxylic acid can serve as a key binding element. Detailed kinetic studies to elucidate the mechanism of inhibition (e.g., competitive, non-competitive) will be crucial for rational drug design. The continued application of this robust scaffold is poised to deliver a new generation of therapeutic agents for a variety of challenging diseases.
References
-
Feng, C., et al. (2016). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. Bioorganic & Medicinal Chemistry, 24(10), 2236-2244. Available at: [Link]
-
Uslu, H., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(4), 543-553. Available at: [Link]
-
Kaneko, T., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][4]benzothiazine as orally-active adhesion molecule inhibitors. Chemical & Pharmaceutical Bulletin, 52(6), 675-687. Available at: [Link]
Sources
- 1. Small molecule probes of glyoxalase I and glyoxalase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-2-hydroxyacylglutathione hydrolase (glyoxalase II): active-site mapping of a nonserine thiolesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Analytical Methods for 6-Oxo-Pipecolic Acid Detection
Executive Summary
6-oxo-pipecolic acid (6-oxo-PIP) , also known as 6-oxopiperidine-2-carboxylic acid, is a critical biomarker for pyridoxine-dependent epilepsy (ALDH7A1 deficiency) and a significant metabolite in gut microbiota studies. Its detection presents a specific "polar retention gap" challenge: it is a small, highly polar lactam that elutes poorly on standard C18 columns and lacks the primary amine group required for standard amino acid derivatization.
The Verdict:
-
Gold Standard: LC-MS/MS (HILIC or HSS T3) without derivatization. It offers the highest sensitivity (nM range) and specificity, avoiding the chemical instability introduced by derivatization.
-
Alternative: GC-MS via silylation.[1] Robust but labor-intensive; best for labs without Triple Quadrupole capability.
-
Not Recommended: HPLC-UV/FLD . The lactam structure prevents standard amine tagging (OPA/FMOC), leading to poor sensitivity and high false-negative rates.
Part 1: The Molecule & The Challenge
To select the right method, one must understand the chemistry of the analyte. 6-oxo-PIP is not a standard amino acid.
-
Structure: It is a lactam (cyclic amide). The nitrogen atom is part of the amide bond (
). -
The "Trap": Unlike Pipecolic Acid (which has a secondary amine), 6-oxo-PIP’s nitrogen is non-basic and non-nucleophilic. It will NOT react with OPA, FMOC, or Dansyl Chloride under standard conditions.
-
Polarity: It is highly water-soluble, causing it to elute in the "void volume" of standard Reverse Phase chromatography, leading to ion suppression and poor quantification.
Part 2: Method A – LC-MS/MS (The Gold Standard)
Status: Preferred for Clinical & Research Quantification.
This method utilizes Multiple Reaction Monitoring (MRM) on a Triple Quadrupole Mass Spectrometer. It bypasses the need for derivatization, preserving the sample integrity.
Mechanism of Action
-
Separation: Uses HILIC (Hydrophilic Interaction Liquid Chromatography) or High-Strength Silica (HSS T3) columns to retain polar metabolites.
-
Detection: Electrospray Ionization (ESI) in Positive Mode.[2] The lactam ring is stable, but the carboxylic acid allows for protonation
.
Experimental Protocol (Validated)
Sample Preparation:
-
Aliquot: 50 µL Plasma or Urine.
-
Protein Precipitation: Add 200 µL Acetonitrile containing Internal Standard (d3-6-oxo-PIP) .
-
Note: If d3-IS is unavailable, d9-Pipecolic acid is a suboptimal but acceptable surrogate.
-
-
Vortex/Centrifuge: 10 min at 14,000 x g.
-
Supernatant: Transfer to autosampler vial (dilute 1:1 with water if using HSS T3 column to match initial mobile phase).
LC-MS/MS Parameters:
-
Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) OR HILIC equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 0% B for 1 min (loading), ramp to 50% B over 4 min.
-
Transitions (MRM):
-
Quantifier:
(Loss of HCOOH/CO) -
Qualifier:
(Ring fragmentation)
-
Performance Data
| Metric | Specification |
| LOD (Limit of Detection) | 10–50 nM (Matrix dependent) |
| Linearity | |
| Recovery | 95–105% (with IS correction) |
| Run Time | < 8 Minutes |
Part 3: Method B – GC-MS (The Robust Alternative)
Status: Reliable but lower throughput.
Since 6-oxo-PIP is non-volatile, it requires derivatization. Unlike amino acids, we target the carboxylic acid and the potential enol form of the ketone.
Mechanism of Action
Silylation (BSTFA/TMCS): Replaces active hydrogens (-OH of carboxyl) with Trimethylsilyl (TMS) groups. This renders the molecule volatile and thermally stable.
Experimental Protocol
Derivatization Workflow:
-
Dry Down: Evaporate 50 µL of extracted sample (from protein precipitation) to complete dryness under Nitrogen flow. Critical: Any moisture will kill the reaction.
-
Reagent Addition: Add 50 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Incubation: Heat at 70°C for 30 minutes .
-
Why? The amide/lactam nitrogen is sterically hindered and electronically stable; heat is required to ensure full silylation of the carboxyl group and potential enol tautomers.
-
-
Injection: Inject 1 µL into GC-MS (Splitless mode).
GC Parameters:
-
Column: DB-5MS or equivalent (5% Phenyl Polysiloxane).
-
Carrier Gas: Helium (1 mL/min).
-
Temp Program: 70°C (1 min)
15°C/min 280°C. -
Ions (SIM Mode): Target
215 (Mono-TMS derivative) or specific fragments depending on derivatization extent.
Part 4: Method C – HPLC-UV/FLD (The "Trap")
Status: NOT RECOMMENDED for trace analysis.
Critical Analysis: Why it Fails
Many researchers attempt to use standard amino acid kits (OPA, FMOC, AccQ-Tag) for 6-oxo-PIP.
-
OPA (o-Phthalaldehyde): Reacts only with primary amines. 6-oxo-PIP has none. Result: No signal.
-
FMOC/Dansyl: Reacts with primary/secondary amines. 6-oxo-PIP is a lactam (amide). The nitrogen lone pair is delocalized into the carbonyl. Result: Reaction yield is <5% or non-existent.
-
Direct UV (210 nm): The molecule lacks a conjugated system. Detection relies on the weak carbonyl absorbance, which is indistinguishable from matrix noise in urine/plasma.
The Only Exception:
If you perform acid hydrolysis (6M HCl, 110°C, 24h) before analysis, the ring opens to form
-
Flaw: You cannot distinguish between endogenous AAA and 6-oxo-PIP. This destroys the biomarker specificity.
Part 5: Decision Matrix & Visualization
Workflow Comparison
Caption: Comparative workflow illustrating the direct path of LC-MS/MS versus the derivatization requirements of GC-MS and the chemical incompatibility of standard HPLC-FLD methods.
Part 6: Head-to-Head Data Summary
| Feature | LC-MS/MS (HSS T3) | GC-MS (Silylation) | HPLC-UV/FLD |
| Analyte State | Native (Intact) | Derivatized (TMS-Ester) | N/A (Reactive Failure) |
| Sensitivity (LOD) | High (< 50 nM) | Moderate (1-5 µM) | Poor / Non-detectable |
| Sample Prep Time | Fast (30 min) | Slow (2+ Hours) | N/A |
| Selectivity | Excellent (Mass based) | Good (Retention + Ion) | Poor (Matrix interference) |
| Major Risk | Matrix Effects (Ion Suppression) | Moisture Sensitivity | False Negatives |
| Cost Per Sample | High (Instrument cost) | Moderate | Low (Reagents) |
References
-
Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. Source: Journal of Inherited Metabolic Disease. URL:[Link]
- Oxopiperidine quantitation by mass spectrometry (Patent WO2019161383A1).
-
Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. Source: Bio-protocol (Adapted for 6-oxo analog). URL:[Link]
-
Simultaneous determination of alpha-aminoadipic semialdehyde and pipecolic acid by LC-MS/MS. Source: Journal of Neuroscience Methods. URL:[Link]
Sources
A Senior Application Scientist's Guide to Inter-Laboratory Validation of 6-oxo-pipecolic Acid Quantification Assays
Introduction: The Critical Role of 6-oxo-pipecolic Acid and the Imperative for Assay Harmonization
6-oxo-pipecolic acid (6-oxo-PIP) is an increasingly important biomarker in the diagnosis and monitoring of certain inherited metabolic disorders, most notably ALDH7A1 deficiency, also known as pyridoxine-dependent epilepsy.[1][2] This condition results from a defect in the lysine catabolism pathway, leading to the accumulation of α-aminoadipic semialdehyde (α-AASA) and its cyclic form, Δ¹-piperideine-6-carboxylate (P6C).[1][2] 6-oxo-PIP has emerged as a potentially more stable and reliable biomarker compared to the less stable α-AASA/P6C.[1][2][3] As the clinical utility of 6-oxo-PIP expands, the need for robust, reliable, and reproducible quantification methods across different laboratories becomes paramount.
This guide provides a comprehensive comparison of the prevalent analytical methodologies for 6-oxo-PIP quantification, with a focus on the principles of inter-laboratory validation. We will delve into the technical nuances of assay performance, provide actionable protocols, and offer a framework for establishing cross-laboratory concordance. This document is intended for researchers, clinical scientists, and drug development professionals who are either implementing or participating in studies requiring the precise measurement of 6-oxo-pipecolic acid.
Current Landscape of 6-oxo-pipecolic Acid Quantification: A Methodological Overview
The current gold standard for the quantification of 6-oxo-PIP is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3] This technique offers high sensitivity and selectivity, which are crucial for accurately measuring endogenous small molecules in complex biological matrices such as urine, plasma, and dried blood spots (DBS).[4] While other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA) are employed for other biomarkers, their application to 6-oxo-PIP is not well-documented in current literature, likely due to the superior performance of LC-MS/MS for this analyte.[5][6][7]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry. The methodology involves a straightforward "dilute-and-shoot" approach for sample preparation, especially for urine, making it efficient for clinical and research laboratories.[1][8]
Typical LC-MS/MS Workflow for 6-oxo-PIP Quantification
Caption: A typical workflow for 6-oxo-pipecolic acid quantification using LC-MS/MS.
Inter-Laboratory Validation: The Cornerstone of Reliable Biomarker Data
An inter-laboratory validation study, also known as a ring trial or proficiency testing, is essential to assess the reproducibility of an analytical method across different laboratories.[9] This process is critical for establishing a biomarker assay as a reliable tool for multi-center clinical trials, epidemiological studies, and diagnostic purposes. The primary goals are to determine the between-laboratory variation and to ensure that results are comparable regardless of where the analysis is performed.
Key Parameters in Inter-Laboratory Validation
A robust inter-laboratory validation of a 6-oxo-PIP assay should evaluate the following key performance characteristics[10][11]:
| Validation Parameter | Description | Typical Acceptance Criteria (for Biomarker Assays) |
| Accuracy | The closeness of the measured value to the true value. | Within ± 20% of the nominal concentration.[11] |
| Precision (Repeatability & Reproducibility) | The degree of agreement among a series of measurements. | Coefficient of Variation (CV) ≤ 20%.[9] |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; accuracy and precision within 20%. |
| Selectivity/Specificity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for a given time. | Analyte concentration within ±15% of the initial concentration.[4] |
Designing an Inter-Laboratory Validation Study for 6-oxo-PIP
The following diagram outlines a structured approach to conducting an inter-laboratory validation study.
Caption: A schematic for the design and execution of an inter-laboratory validation study.
Comparative Performance of 6-oxo-pipecolic Acid Assays
While a dedicated, large-scale inter-laboratory validation study for 6-oxo-PIP has yet to be published, existing data from single-laboratory validations and multi-analyte studies provide valuable insights into expected performance.
| Performance Metric | LC-MS/MS in Urine | LC-MS/MS in Plasma/DBS | Inter-Laboratory Expectation (Metabolomics Platform) |
| Intra-Assay Precision (CV%) | Not explicitly reported, but expected to be <10% | <10%[4] | <15%[9] |
| Inter-Assay Precision (CV%) | 5.8% - 7.3%[4] | 4.0% - 10.3% (Plasma), 6.4% - 6.7% (DBS)[4] | <20%[9] |
| Linearity (r²) | >0.99 (implied by standard curve generation)[1] | >0.99 (expected) | >0.99 |
| LOQ | Not explicitly reported, but standard curves start at 1 µmol/L[1] | Dependent on specific method and matrix | N/A |
| Recovery | Not explicitly reported | 93.8% (for pipecolic acid, a related compound)[12] | N/A |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of 6-oxo-pipecolic Acid in Human Urine
This protocol is adapted from the method described by Hall et al. (2024).[1]
1. Materials
-
6-oxo-pipecolic acid standard (Sigma-Aldrich)
-
d3-6-oxo-pipecolic acid internal standard (CDN Isotopes)
-
Methanol, acetonitrile, formic acid, ammonium acetate (LC-MS grade)
-
Microcentrifuge tubes
-
Calibrated pipettes
2. Sample Preparation
-
Thaw urine samples on ice.
-
In a microcentrifuge tube, combine 20 µL of urine with 20 µL of 10 µmol/L d3-6-oxo-PIP internal standard solution.
-
Vortex briefly to mix.
-
Add 80 µL of a 1:1 methanol:acetonitrile solution.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
3. LC-MS/MS Conditions
-
LC System: Waters Acquity UPLC or equivalent
-
Column: ACQUITY UPLC HSS T3 (1.8 µm, 2.1 mm x 15 mm)
-
Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water
-
Mobile Phase B: 1:1 methanol:acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-2.5 min: 99% A
-
2.5-4.5 min: Ramp to 95% B
-
4.5-5.1 min: Hold at 95% B
-
5.1-8.0 min: Return to 99% A
-
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for 6-oxo-PIP and d3-6-oxo-PIP.
4. Data Analysis
-
Generate a 10-point standard curve with concentrations ranging from 1 to 500 µmol/L.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of 6-oxo-PIP in the samples by interpolating from the standard curve.
-
Normalize the result to urinary creatinine concentration, measured by a separate validated method.
Conclusion and Future Directions
The quantification of 6-oxo-pipecolic acid by LC-MS/MS is a robust and reliable method that is well-suited for clinical and research applications. The available data on intra- and inter-assay precision demonstrate that with standardized protocols, high reproducibility can be achieved within a single laboratory.
However, to truly harmonize the measurement of this critical biomarker across different centers, a formal inter-laboratory validation study is a necessary next step. Such a study would provide a definitive assessment of between-laboratory variability and establish consensus reference ranges. As 6-oxo-PIP becomes more integrated into diagnostic algorithms and clinical trials, the confidence that comes from a successfully completed inter-laboratory validation will be indispensable for ensuring patient safety and data integrity.
References
-
Hall, P. L., et al. (2024). Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. Journal of Inherited Metabolic Disease. Available at: [Link]
-
Sadilkova, K., et al. (2009). Simultaneous determination of alpha-aminoadipic semialdehyde, piperideine-6-carboxylate and pipecolic acid by LC-MS/MS for pyridoxine-dependent seizures and folinic acid-responsive seizures. Journal of Neuroscience Methods. Available at: [Link]
-
Duke-Margolis Center for Health Policy. (2017). Scientific and Regulatory Considerations for the Analytical Validation of Assays Used in the Qualification of Biomarkers in Biological Matrices. Available at: [Link]
-
World Health Organization. (2025). Annex 6: WHO guidelines on the validation of bioanalytical methods. WHO Technical Report Series. Available at: [Link]
-
Coughlin, C. R., et al. (2024). Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. ResearchGate. Available at: [Link]
-
Semeraro, M., et al. (2015). Determination of plasma pipecolic acid by an easy and rapid liquid chromatography-tandem mass spectrometry method. Clinica Chimica Acta. Available at: [Link]
-
Zhang, Y., et al. (2024). Evaluating the suitability of 6-oxo-PIP as a novel biomarker for pyridoxine-dependent epilepsy in multiple samples. ResearchGate. Available at: [Link]
- Wempe, M. F., et al. (2019). Oxopiperidine quantitation by mass spectrometry. Google Patents.
-
Basu, S. (2007). Comparison of Analytical Techniques for Quantification of 8-iso-PGF2α Using HPLC-MS-MS and Enzyme Immunoassay. Antioxidants & Redox Signaling. Available at: [Link]
-
Mtchedlidze, N., & Nobre, M. (2024). What are alternative methods to ELISA analysis of serum and tissue homogenates for the quantification biomarkers? ResearchGate. Available at: [Link]
-
Wilson, I. D., et al. (2010). Global metabolic profiling procedures for urine using UPLC–MS. Nature Protocols. Available at: [Link]
-
Il'yasova, D., et al. (2004). Epidemiological marker for oxidant status: comparison of the ELISA and the gas chromatography/mass spectrometry assay for urine 2,3-dinor-5,6-dihydro-15-F2t-isoprostane. Cancer Epidemiology, Biomarkers & Prevention. Available at: [Link]
-
Rist, M., et al. (2017). Inter-laboratory reproducibility of a targeted metabolomics platform for analysis of human serum and plasma. Metabolomics. Available at: [Link]
Sources
- 1. Assessment of urinary 6‐oxo‐pipecolic acid as a biomarker for ALDH7A1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2019161383A1 - Oxopiperidine quantitation by mass spectrometry - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [kb.osu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Epidemiological marker for oxidant status: comparison of the ELISA and the gas chromatography/mass spectrometry assay for urine 2,3-dinor-5,6-dihydro-15-F2t-isoprostane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Inter-laboratory reproducibility of a targeted metabolomics platform for analysis of human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. healthpolicy.duke.edu [healthpolicy.duke.edu]
- 11. cdn.who.int [cdn.who.int]
- 12. Determination of plasma pipecolic acid by an easy and rapid liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers in ALDH7A1 Deficiency: Focusing on 6-oxo-pipecolic Acid for Disease Severity Correlation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALDH7A1 deficiency, more commonly known as pyridoxine-dependent epilepsy (PDE), is a rare, autosomal recessive metabolic disorder that typically presents with intractable seizures in newborns and infants.[1][2] A hallmark of this condition is the remarkable responsiveness of seizures to high doses of pyridoxine (vitamin B6).[2][3] The underlying cause of ALDH7A1 deficiency is the presence of biallelic pathogenic variants in the ALDH7A1 gene, which encodes the enzyme α-aminoadipic semialdehyde (α-AASA) dehydrogenase, also referred to as antiquitin.[4][5][6] This enzyme is a key player in the catabolism of the essential amino acid, lysine.[5][7] Despite effective seizure management with pyridoxine, a substantial number of individuals with ALDH7A1 deficiency face long-term neurodevelopmental hurdles, including intellectual disabilities.[1][2] This highlights the urgent need for robust biomarkers to enable early diagnosis, effectively monitor treatment, and potentially forecast disease severity, thereby allowing for prompt interventions to enhance patient outcomes.
This guide offers a detailed comparison of the primary biomarkers for ALDH7A1 deficiency. It places a special emphasis on the emerging significance of 6-oxo-pipecolic acid (6-oxo-pip) and its potential association with the severity of the disease. This document will explore the fundamental biochemistry, evaluate the analytical efficacy of various biomarkers, and present actionable, data-driven advice for professionals in research, clinical practice, and pharmaceutical development.
The Lysine Degradation Pathway and Biomarker Genesis
The breakdown of lysine is a complex process that primarily occurs within the mitochondria.[5][8] One of the main pathways involves the conversion of lysine to α-AASA.[9] The ALDH7A1 enzyme is critical for the next step: the NAD(P)+-dependent oxidation of α-AASA to α-aminoadipic acid (α-AAA).[5][7]
In individuals with ALDH7A1 deficiency, the impairment of this enzymatic step results in the accumulation of α-AASA.[4][10] Due to its inherent instability, α-AASA spontaneously cyclizes into its more stable form, Δ1-piperideine-6-carboxylate (P6C).[4][11] The buildup of P6C is considered a central element in the pathophysiology of pyridoxine-dependent epilepsy. P6C inactivates pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, through a condensation reaction. This leads to a functional deficit of this vital cofactor, which is essential for numerous enzymatic reactions in the brain, including the synthesis of neurotransmitters.[10][11]
The accumulation of these metabolites also triggers the formation of other byproducts, such as pipecolic acid and, most notably, 6-oxo-pipecolic acid.[1][12] While the exact mechanisms leading to the formation of 6-oxo-pip are still being elucidated, its consistent and significant elevation in patients with ALDH7A1 deficiency has established it as a crucial biomarker.[10][12]
Caption: The Lysine Degradation Pathway in ALDH7A1 Deficiency.
A Comparative Analysis of Biomarkers in ALDH7A1 Deficiency
The diagnosis and therapeutic monitoring of ALDH7A1 deficiency are dependent on identifying specific metabolites that accumulate as a result of the enzymatic blockage. The main biomarkers currently in use include α-AASA/P6C, pipecolic acid, and 6-oxo-pipecolic acid, each with its own set of benefits and drawbacks.
| Biomarker | Advantages | Disadvantages |
| α-AASA/P6C | Highly specific for ALDH7A1 deficiency.[4][10] | Extremely unstable at room temperature, which complicates sample handling and analysis.[12][13] Levels can also be elevated in other conditions, such as molybdenum cofactor deficiency.[2][10] |
| Pipecolic Acid | The first biomarker to be identified for this condition.[4] | Lacks specificity, as elevated levels are also observed in peroxisomal disorders and liver disease.[14] Levels may return to normal with pyridoxine treatment.[2][15] |
| 6-oxo-pipecolic acid | Highly stable at room temperature for long durations.[12][16] Specific to ALDH7A1 deficiency.[17] Can be accurately quantified using robust LC-MS/MS methods.[11][12] | May not be consistently elevated in infants under 6 months of age.[10][18] |
| 2-oxopropylpiperidine-2-carboxylic acid (2-OPP) | A stable and specific biomarker.[1][11] | Levels can be affected by the patient's ketotic state.[19] |
The instability of α-AASA and P6C poses a considerable pre-analytical hurdle, necessitating immediate freezing and careful handling to guarantee precise quantification.[13] Although pipecolic acid is more stable, its lack of specificity can result in diagnostic uncertainty.[14] In contrast, 6-oxo-pipecolic acid is emerging as a superior biomarker, thanks to its exceptional stability and high specificity for ALDH7A1 deficiency.[12][17] Research has demonstrated that 6-oxo-pip can be detected in urine for as long as four months, even when stored at room temperature.[12] This stability streamlines the processes of sample collection and transportation, positioning it as a more viable choice for routine clinical diagnostics and newborn screening programs.[12][16]
Correlating 6-oxo-pipecolic Acid Levels with Disease Severity
While 6-oxo-pipecolic acid has been established as a dependable diagnostic tool, its effectiveness as a prognostic marker for the severity of ALDH7A1 deficiency is currently a subject of intense research. Recent findings indicate a possible link between the concentrations of this biomarker and the clinical manifestations in individuals with the disorder.
Long-term studies of patients undergoing treatment have revealed that while α-AASA levels generally decrease with a lysine-restricted diet and pyridoxine supplementation, 6-oxo-pip levels may stay elevated and even rise with age.[10][18] This observation suggests that 6-oxo-pip might be a more consistent indicator of the underlying metabolic imbalance than α-AASA. In some patient groups, a slight negative correlation between urinary α-AASA and 6-oxo-pip has been noted.[10]
Although a definitive, statistically significant correlation between the absolute levels of 6-oxo-pip and specific neurodevelopmental outcomes has not yet been conclusively established through large-scale, multicenter research, the persistent elevation of this stable metabolite makes it a strong candidate for monitoring the long-term impact of the disease. Additional studies are necessary to fully understand the precise relationship between 6-oxo-pip levels and the wide range of clinical severity observed in ALDH7A1 deficiency.
Experimental Protocols for Biomarker Quantification
The definitive method for measuring 6-oxo-pipecolic acid in biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12] This advanced analytical technique provides exceptional sensitivity and specificity, and it allows for the simultaneous analysis of multiple biomarkers in a single procedure.
Protocol: Quantification of 6-oxo-pipecolic Acid in Urine by LC-MS/MS
-
Sample Preparation:
-
Allow frozen urine samples to thaw at room temperature.
-
Centrifuge the samples at 10,000 x g for 10 minutes to remove any solid particles.[20]
-
To 20 µL of the resulting urine supernatant, add 20 µL of a solution containing a stable isotope-labeled internal standard (e.g., d3-6-oxo-pipecolic acid at a concentration of 10 µmol/L).[10]
-
Induce protein precipitation by adding 80 µL of a 1:1 mixture of methanol and acetonitrile.[10]
-
Thoroughly vortex the mixture and then centrifuge it at a high speed (e.g., 14,000 x g) for 10 minutes.
-
Carefully transfer the clear supernatant to an autosampler vial for subsequent LC-MS/MS analysis.[21]
-
-
Chromatographic Separation:
-
Use a reverse-phase C18 column (e.g., 5 cm x 2.1 mm, 5 µm) for the separation.[3]
-
Employ a gradient elution method with a two-solvent system:
-
A representative gradient could be as follows: 0-2 minutes, 2% B; 2-5 minutes, ramp from 2% to 98% B; 5-7 minutes, hold at 98% B; 7-7.1 minutes, return from 98% to 2% B; 7.1-10 minutes, hold at 2% B. The typical flow rate is approximately 0.4 mL/min.[20]
-
-
Mass Spectrometric Detection:
-
The analysis should be conducted on a triple quadrupole mass spectrometer that is fitted with an electrospray ionization (ESI) source and operated in positive ion mode.[20][21]
-
Use Multiple Reaction Monitoring (MRM) to track the transitions for both 6-oxo-pipecolic acid and its internal standard. The specific transition for 6-oxo-pipecolic acid is m/z 144.2 -> 98.1.[21]
-
The quantification of the analyte is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve that has been prepared using known concentrations of 6-oxo-pipecolic acid.
-
Caption: Workflow for 6-oxo-pipecolic acid quantification.
Conclusion
The prompt and accurate diagnosis of ALDH7A1 deficiency is essential for the timely initiation of crucial pyridoxine therapy and other supportive treatments aimed at reducing long-term neurological damage. Among the various biomarkers available, 6-oxo-pipecolic acid is distinguished by its exceptional stability and specificity, which effectively address the major drawbacks of previously utilized markers. Its dependable measurement through LC-MS/MS makes it a prime candidate for both the initial diagnosis and the continuous monitoring of individuals with this condition.
The potential correlation between 6-oxo-pipecolic acid levels and the severity of the disease represents a significant advancement in the management of ALDH7A1 deficiency. Although more extensive research is necessary to confirm a direct link, its promise as a prognostic biomarker calls for ongoing investigation. As our comprehension of the intricate pathophysiology of this disorder grows, 6-oxo-pipecolic acid is expected to assume an increasingly vital role in enhancing the quality of care and improving the long-term prospects for those affected by this rare metabolic disease.
References
-
Global Metabolomics Discovers Two Novel Biomarkers in Pyridoxine-Dependent Epilepsy Caused by ALDH7A1 Deficiency. (2022). MDPI. [Link]
-
Condensation of delta-1-piperideine-6-carboxylate with ortho-aminobenzaldehyde allows its simple, fast, and inexpensive quantification in the urine of patients with antiquitin deficiency. (2020). Journal of Inherited Metabolic Disease. [Link]
-
Genotypic and phenotypic spectrum of pyridoxine-dependent epilepsy (ALDH7A1 deficiency). (2009). Brain. [Link]
-
Identification of a novel biomarker for pyridoxine-dependent epilepsy: Implications for newborn screening. (2019). Journal of Inherited Metabolic Disease. [Link]
-
The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies. (2018). Molecular Genetics and Metabolism. [Link]
-
Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. (2024). Journal of Inherited Metabolic Disease. [Link]
-
Pyridoxine-Dependent Epilepsy – ALDH7A1. (2001). GeneReviews®. [Link]
-
Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. (2024). Journal of Inherited Metabolic Disease. [Link]
-
Consensus guidelines for the diagnosis and management of pyridoxine-dependent epilepsy due to α-aminoadipic semialdehyde dehydrogenase deficiency. (2021). Journal of Inherited Metabolic Disease. [Link]
-
Untargeted metabolomics and infrared ion spectroscopy identify biomarkers for pyridoxine-dependent epilepsy. (2021). The Journal of Clinical Investigation. [Link]
-
Consensus guidelines for the diagnosis and management of pyridoxine-dependent epilepsy due to α-aminoadipic semialdehyde dehydrogenase deficiency. (2021). Journal of Inherited Metabolic Disease. [Link]
-
Overview of the L-lysine metabolic pathway involved in... (2021). ResearchGate. [Link]
-
New insights into human lysine degradation pathways with relevance to pyridoxine-dependent epilepsy due to antiquitin deficiency. (2019). Journal of Inherited Metabolic Disease. [Link]
-
Mouse lysine catabolism to aminoadipate occurs primarily through the saccharopine pathway; implications for pyridoxine dependent epilepsy (PDE). (2016). Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease. [Link]
-
Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. (2024). ResearchGate. [Link]
-
Normal plasma pipecolic acid level in pyridoxine dependent epilepsy due to ALDH7A1 mutations. (2022). ResearchGate. [Link]
-
ALDH7A1. (n.d.). Rupa Health. [Link]
-
Lysine Degradation. (2013). SMPDB. [Link]
-
Case report: Early (molecular) diagnosis is the clue: report on ALDH7A1 deficiency in newborns. (2024). Frontiers in Pediatrics. [Link]
-
Consensus guidelines for the diagnosis and management of pyridoxine-dependent epilepsy due to α-aminoadipic semialdehyde dehydrogenase deficiency. (2021). Coughlin Lab. [Link]
-
Advancing Neonatal Screening for Pyridoxine-Dependent Epilepsy-ALDH7A1 Through Combined Analysis of 2-OPP, 6-Oxo-Pipecolate and Pipecolate in a Butylated FIA-MS/MS Workflow. (2024). MDPI. [Link]
- Oxopiperidine quantitation by mass spectrometry. (2019).
-
Untargeted metabolomics and infrared ion spectroscopy identify biomarkers for pyridoxine-dependent epilepsy. (2021). ResearchGate. [Link]
-
Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. (2020). Bio-protocol. [Link]
-
Epilepsy. (n.d.). Coughlin Lab. [Link]
-
LCMS Protocols. (n.d.). The DAN Lab - University of Wisconsin–Madison. [Link]
-
Simultaneous determination of alpha-aminoadipic semialdehyde, piperideine-6-carboxylate and pipecolic acid by LC-MS/MS for pyridoxine-dependent seizures and folinic acid-responsive seizures. (2009). Journal of Neuroscience Methods. [Link]
-
Amino acid analysis by UHPLC-MS/MS. (2018). Protocols.io. [Link]
-
Chemical Isotope Labeling LC-MS Metabolomics Analysis Report. (n.d.). TMIC Li Node. [Link]
Sources
- 1. Global Metabolomics Discovers Two Novel Biomarkers in Pyridoxine-Dependent Epilepsy Caused by ALDH7A1 Deficiency | MDPI [mdpi.com]
- 2. Pyridoxine-Dependent Epilepsy – ALDH7A1 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genotypic and phenotypic spectrum of pyridoxine-dependent epilepsy (ALDH7A1 deficiency) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. familiasga.com [familiasga.com]
- 6. ALDH7A1 | Rupa Health [rupahealth.com]
- 7. SMPDB [smpdb.ca]
- 8. New insights into human lysine degradation pathways with relevance to pyridoxine-dependent epilepsy due to antiquitin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mouse lysine catabolism to aminoadipate occurs primarily through the saccharopine pathway; implications for pyridoxine dependent epilepsy (PDE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of urinary 6‐oxo‐pipecolic acid as a biomarker for ALDH7A1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Untargeted metabolomics and infrared ion spectroscopy identify biomarkers for pyridoxine-dependent epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a novel biomarker for pyridoxine-dependent epilepsy: Implications for newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous determination of alpha-aminoadipic semialdehyde, piperideine-6-carboxylate and pipecolic acid by LC-MS/MS for pyridoxine-dependent seizures and folinic acid-responsive seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. hssiem.org [hssiem.org]
- 16. Frontiers | Case report: Early (molecular) diagnosis is the clue: report on ALDH7A1 deficiency in newborns [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. protocols.io [protocols.io]
- 21. WO2019161383A1 - Oxopiperidine quantitation by mass spectrometry - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 2-Piperidinecarboxylic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Piperidinecarboxylic acid (also known as pipecolic acid), ensuring the safety of laboratory personnel and the protection of our environment. This document is designed to be your preferred source for information on laboratory safety and chemical handling, offering value beyond the product itself.
Understanding the Compound: Essential Safety Information
2-Piperidinecarboxylic acid is a heterocyclic compound that serves as a valuable building block in pharmaceutical synthesis.[1] While not classified as acutely toxic, it is categorized as a hazardous substance that causes skin and serious eye irritation, and may cause respiratory irritation.[2][3][4][5][6] Therefore, understanding its properties is the first step toward safe handling and disposal.
| Property | Value | Source |
| Chemical Formula | C₆H₁₁NO₂ | [7][8][9] |
| Molecular Weight | 129.16 g/mol | [3][7] |
| Appearance | White to off-white crystalline powder | [1] |
| Hazards | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific target organ toxicity - single exposure (Category 3, Respiratory system) | [2][3][6] |
| Solubility | Soluble in polar solvents like water. Poor solubility in nonpolar solvents. | [1] |
Immediate Safety Protocols: Handling and Personal Protective Equipment (PPE)
Before any handling or disposal procedures, ensuring the appropriate safety measures are in place is critical. The causality behind these choices is to prevent direct contact and inhalation, which are the primary routes of exposure.
Personal Protective Equipment (PPE) is non-negotiable.
| PPE | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent serious eye irritation from dust or splashes.[2][4][10] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin irritation upon contact.[4][11][12] |
| Body Protection | Laboratory coat. | To protect skin and clothing from contamination.[13] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | To prevent respiratory tract irritation.[3][5] |
Handling Best Practices:
-
Ventilation: Always handle 2-Piperidinecarboxylic acid in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[5][11]
-
Avoid Dust Formation: Minimize the generation of dust when handling the solid material.[5][11]
-
Grounding: For larger quantities, take precautionary measures against static discharge.[3]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]
Step-by-Step Disposal Procedures: A Self-Validating System
The proper disposal of 2-Piperidinecarboxylic acid is not merely a suggestion but a regulatory requirement. The following protocol is designed to be a self-validating system, ensuring compliance and safety at every step. Under no circumstances should this chemical be disposed of down the drain. [2][13]
Waste Segregation and Collection
Proper segregation at the source is the cornerstone of safe chemical waste management.
-
Designated Waste Container: Dedicate a specific, clearly labeled, and compatible container for 2-Piperidinecarboxylic acid waste. The container should be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE).
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "2-Piperidinecarboxylic acid".
-
Container Integrity: Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[11] Liquid waste containers should not be filled to more than 75% capacity to allow for vapor expansion.[14]
Disposal of Contaminated Materials
Any materials that come into contact with 2-Piperidinecarboxylic acid must be treated as hazardous waste.
-
PPE: Used gloves, disposable lab coats, and any other contaminated PPE should be placed in the designated hazardous waste container.
-
Labware: Contaminated glassware should be rinsed with a suitable solvent (e.g., water, given its solubility). The first rinseate must be collected as hazardous waste.[15] Subsequent rinses of glassware, after the initial hazardous waste collection, can be washed normally.
-
Spill Cleanup: In the event of a spill, contain the material and clean it up using appropriate absorbent pads or materials.[13] All cleanup materials must be disposed of as hazardous waste.[13][14]
Final Disposal Pathway
The ultimate disposal of the collected waste must be handled by certified professionals.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents.[2][4]
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.
Caption: Disposal Workflow for 2-Piperidinecarboxylic Acid.
This logical progression ensures that from the moment waste is generated to its final disposal, safety and regulatory compliance are maintained.
Conclusion: A Commitment to Safety and Excellence
The proper disposal of 2-Piperidinecarboxylic acid is a critical component of responsible laboratory practice. By adhering to these procedural, step-by-step guidelines, researchers, scientists, and drug development professionals can ensure a safe working environment and minimize their environmental impact. This commitment to safety and operational excellence builds a foundation of trust and underscores the integrity of our scientific endeavors.
References
- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET: DL-Pipecolinic acid.
- Cheméo. (n.d.). Chemical Properties of 2-Piperidinecarboxylic acid (CAS 4043-87-2).
- Cayman Chemical. (2025, October 13). Safety Data Sheet: L-Pipecolic Acid.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: L-Pipecolic Acid.
- Chemsrc. (2025, August 21). Pipecolic acid | CAS#:4043-87-2.
- National Institute of Standards and Technology. (n.d.). 2-Piperidinecarboxylic acid.
- ECHEMI. (n.d.). L-Pipecolic acid SDS, 3105-95-1 Safety Data Sheets.
- Solubility of Things. (n.d.). Pipecolic acid.
- ECHEMI. (n.d.). 2-Piperidinecarboxylic acid, hydrochloride (1:1) SDS, 5107-10-8 Safety Data Sheets.
- National Institute of Standards and Technology. (n.d.). 2-Piperidinecarboxylic acid.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: (R)-(+)-2-Piperidinecarboxylic acid.
- Santa Cruz Biotechnology. (n.d.). DL-Pipecolinic acid.
- SAFETY DATA SHEETS. (n.d.). DL-piperidine-2- carboxylic acid.
- Sigma-Aldrich. (n.d.). N-Boc-2-piperidinecarboxylic acid 98 98303-20-9.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: (R)-(+)-N-BOC-2-Piperidinecarboxylic acid.
- Sigma-Aldrich. (2025, September 23). SAFETY DATA SHEET: Piperidine.
- Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- Fisher Scientific. (2023, October 11). SAFETY DATA SHEET: Piperidine.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
- Sigma-Aldrich. (n.d.). (R)-(+)-N-Boc-2-piperidinecarboxylic acid 98 28697-17-8.
- Jubilant Ingrevia. (n.d.). Safety Data Sheet: Isonipecotic acid.
- National Center for Biotechnology Information. (n.d.). Methyl pipecolinate. PubChem Compound Database.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Pipecolic acid | CAS#:4043-87-2 | Chemsrc [chemsrc.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Piperidinecarboxylic acid (CAS 4043-87-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 2-Piperidinecarboxylic acid [webbook.nist.gov]
- 9. 2-Piperidinecarboxylic acid [webbook.nist.gov]
- 10. echemi.com [echemi.com]
- 11. echemi.com [echemi.com]
- 12. store.sangon.com [store.sangon.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. nipissingu.ca [nipissingu.ca]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 2-Piperidinecarboxylicacid,6--,-
Topic: Personal Protective Equipment & Handling Guide for 2-Piperidinecarboxylic acid, 6-substituted derivatives (Focus: 6-Oxo-2-piperidinecarboxylic acid)
Executive Summary & Chemical Identification
Chemical Identity Note: The string "2-Piperidinecarboxylicacid,6--,-" is likely a database parsing error or truncated text referring to 6-Oxo-2-piperidinecarboxylic acid (also known as 6-Oxopipecolic acid or Pyrohomoglutamic acid, CAS: 34622-39-4) or a structurally similar 6-substituted derivative (e.g., 6-hydroxymethyl-).[1]
Operational Context: This compound is a non-proteinogenic amino acid derivative used as a chiral building block in the synthesis of pharmaceuticals (e.g., local anesthetics, enzyme inhibitors). While generally stable, it is a Warning-class Irritant targeting the respiratory tract, skin, and eyes.
Immediate Action Required: Verify the CAS number on your specific vial. If it is 34622-39-4 (6-Oxo) or 535-75-1 (Pipecolic acid parent), the following protocols apply.[1]
Risk Assessment & Hazard Profile
This compound is not classified as acutely toxic or carcinogenic but poses significant risks of irritation and sensitization upon contact or inhalation.
| Hazard Category | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[2] | Direct contact with powder or high-concentration solutions will cause dermatitis.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4][5][6] | Dust entry into eyes can cause mechanical abrasion and chemical inflammation. |
| Respiratory | H335 | May cause respiratory irritation.[2][3][5][6] | Inhalation of fine dust during weighing is the primary exposure vector. |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this specific matrix for handling pipecolic acid derivatives.
| Protection Zone | Standard Requirement | Technical Specification | Rationale |
| Hand Protection | Nitrile Gloves (Double-gloving recommended for synthesis) | Thickness: ≥ 0.11 mmBreakthrough: > 480 min | Nitrile provides excellent resistance to amino acid solids and aqueous solutions.[1] Latex is NOT recommended due to sensitization risks. |
| Eye Protection | Chemical Safety Goggles | Standard: ANSI Z87.1 or EN 166 | Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against dust. |
| Respiratory | N95 / P2 Respirator (If outside hood) | Fit: Tight-fitting seal required | Primary Control: Handle inside a certified Chemical Fume Hood.[1] Use respirator only if hood is unavailable or during spill cleanup. |
| Body Protection | Lab Coat (Cotton/Poly blend) | Coverage: Long sleeves, buttoned to neck | Prevents accumulation of dust on street clothes. |
Operational Handling Protocols
A. Weighing & Transfer (Critical Step)
-
Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Control: These crystalline solids can be statically charged. Use an antistatic gun or ionizer if the powder "flies" to ensure accurate mass and prevent contamination.
-
Vessel: Use a glass weighing boat or a pre-tared reaction flask. Avoid plastic weighing boats if static is high.
B. Solubilization
-
Solvent Compatibility: Highly soluble in water and polar organic solvents (methanol, DMSO).
-
Exothermicity: Dissolution is generally endothermic or neutral; however, adding to strong acids/bases can generate heat.
-
Protocol: Add the solid to the solvent slowly with magnetic stirring to prevent clumping.
C. Reaction Setup
-
Inert Atmosphere: While not strictly air-sensitive, performing reactions under Nitrogen or Argon is recommended to maintain purity and prevent moisture absorption (hygroscopic tendency).
-
Incompatibilities: Avoid contact with Strong Oxidizing Agents (e.g., permanganates, peroxides) as this may cause vigorous reactions.
Workflow Visualizations
Figure 1: Safe Handling Workflow
This diagram outlines the decision logic for handling the solid compound to minimize exposure.
Caption: Decision logic for minimizing respiratory and contact exposure during weighing and transfer.
Emergency Response & Spill Management
A. Spill Cleanup (Solid)
-
Evacuate: Clear the immediate area of unnecessary personnel.
-
Protect: Don N95 respirator and double gloves.
-
Contain: Do not dry sweep. This creates dust aerosols.
-
Clean: Cover the spill with a damp paper towel (water or ethanol) to wet the powder. Scoop up the wet material and place it in a hazardous waste bag.
-
Decontaminate: Wipe the surface with soap and water.
B. First Aid
-
Eye Contact: Rinse cautiously with water for 15 minutes .[5] Lift eyelids to ensure flushing. Remove contact lenses if present.[3][4][5][7]
-
Skin Contact: Wash with plenty of soap and water.[8][7][6][9] If irritation persists (redness/itching), seek medical advice.
-
Inhalation: Move to fresh air immediately.
Figure 2: Spill Response Decision Tree
Caption: Protocol for differentiating response between solid powder spills and liquid solution spills.
Waste Disposal
-
Classification: This material is generally considered organic chemical waste.
-
Method: Dissolve the material in a combustible solvent (if not already dissolved) and burn in a chemical incinerator equipped with an afterburner and scrubber.
-
Prohibition: DO NOT flush down the drain. Although water-soluble, it requires proper chemical treatment to prevent environmental accumulation.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11126383, (S)-6-Oxo-2-piperidinecarboxylic acid. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. (S)-6-Oxo-2-piperidinecarboxylic acid | C6H9NO3 | CID 11126383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. echemi.com [echemi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. indofinechemical.com [indofinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

